5-Bromo-1-propyl-benzoimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSGZOPADMCOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682040 | |
| Record name | 5-Bromo-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200113-99-0 | |
| Record name | 5-Bromo-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1-propyl-benzoimidazole: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Bromo-1-propyl-benzoimidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By leveraging established principles of organic synthesis and drawing parallels from closely related analogues, this document offers insights into its physicochemical properties, a robust protocol for its preparation, and a discussion of its potential as a scaffold for novel therapeutic agents.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic naturally occurring purine nucleosides and interact with a diverse array of biological targets.[1][2] This structural versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic applications, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer therapies.[3][4]
The strategic substitution on the benzimidazole ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's steric, electronic, and lipophilic properties. The subject of this guide, 5-Bromo-1-propyl-benzoimidazole, incorporates two key modifications:
-
A bromo group at the 5-position, which can enhance binding affinity through halogen bonding and serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[1]
-
A propyl group at the 1-position, which modulates the compound's lipophilicity and can influence its metabolic stability and cell permeability.
This combination of features makes 5-Bromo-1-propyl-benzoimidazole a valuable building block and an intriguing candidate for biological screening.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-Bromo-1-propyl-benzoimidazole is not extensively published, we can infer its key properties based on its structure and data from closely related compounds.
Core Chemical Attributes
A summary of the fundamental properties of 5-Bromo-1-propyl-benzoimidazole and its hydrochloride salt is presented in Table 1.
| Property | 5-Bromo-1-propyl-benzoimidazole | 5-Bromo-1-propyl-benzoimidazole HCl | Reference(s) |
| CAS Number | 1200113-99-0 | 1199773-13-1 | [1][5] |
| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ | [5][6] |
| Molecular Weight | 239.11 g/mol | 275.57 g/mol | [5][6] |
| Appearance | Predicted: Off-white to pale yellow solid | - | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Predicted: More soluble in aqueous solutions | [6] |
Predicted Spectroscopic Data
Definitive characterization of a novel compound relies on spectroscopic analysis. Based on the known spectra of analogous compounds, the following are the predicted key spectroscopic signatures for 5-Bromo-1-propyl-benzoimidazole.[7][8][9]
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.1 ppm (s, 1H): Proton at the 2-position of the benzimidazole ring.
-
δ ~7.7-7.8 ppm (d, 1H): Aromatic proton at the 4-position.
-
δ ~7.5 ppm (s, 1H): Aromatic proton at the 7-position.
-
δ ~7.2-7.3 ppm (dd, 1H): Aromatic proton at the 6-position.
-
δ ~4.1-4.2 ppm (t, 2H): Methylene protons (-CH₂-) of the propyl group adjacent to the nitrogen.
-
δ ~1.8-1.9 ppm (sext, 2H): Methylene protons (-CH₂-) of the propyl group.
-
δ ~0.9-1.0 ppm (t, 3H): Methyl protons (-CH₃) of the propyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~144 ppm: C2
-
δ ~143 ppm: C7a
-
δ ~135 ppm: C3a
-
δ ~125 ppm: C6
-
δ ~122 ppm: C4
-
δ ~116 ppm: C5
-
δ ~111 ppm: C7
-
δ ~46 ppm: N-CH₂
-
δ ~23 ppm: -CH₂-
-
δ ~11 ppm: -CH₃
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A characteristic doublet at m/z 238 and 240, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments: Loss of the propyl chain, and cleavage of the imidazole ring are expected fragmentation pathways.[10]
Synthesis Protocol: N-Alkylation of 5-Bromobenzimidazole
The most direct and reliable method for the preparation of 5-Bromo-1-propyl-benzoimidazole is the N-alkylation of commercially available 5-bromo-1H-benzimidazole. This approach offers high regioselectivity for the N1 position under basic conditions.
Experimental Workflow
Caption: Proposed workflow for the synthesis of 5-Bromo-1-propyl-benzoimidazole.
Step-by-Step Methodology
-
Reagent Preparation: To a solution of 5-bromo-1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Alkylation: Allow the mixture to stir at room temperature for 30 minutes, then add 1-bromopropane (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-1-propyl-benzoimidazole as a pure solid.
Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while the base deprotonates the benzimidazole nitrogen, activating it as a nucleophile.
Potential Biological Activity and Therapeutic Applications
While specific biological data for 5-Bromo-1-propyl-benzoimidazole is not yet available in the public domain, the extensive body of research on analogous compounds allows for informed predictions of its therapeutic potential.
Anticancer Potential
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Many benzimidazoles bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells.
-
Kinase Inhibition: The benzimidazole scaffold is present in several kinase inhibitors. It is plausible that 5-Bromo-1-propyl-benzoimidazole could exhibit inhibitory activity against kinases implicated in cancer progression, such as VEGFR-2 or cyclin-dependent kinases.[11][12]
-
DNA Intercalation: The planar benzimidazole ring system can intercalate into DNA, leading to cell cycle arrest and apoptosis.
The bromo-substituent, in particular, has been shown in some series to enhance cytotoxic potential.[13]
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- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
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- 6. CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazo… [cymitquimica.com]
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- 9. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
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- 13. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of 5-Bromo-1-propyl-benzoimidazole
Abstract
This technical guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway for 5-Bromo-1-propyl-benzoimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the chemical principles, experimental protocols, and analytical validation for the synthesis, beginning with the formation of the core 5-Bromo-1H-benzoimidazole structure and culminating in its N-propylation. The guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction and Strategic Overview
Benzimidazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals due to their diverse biological activities. The targeted molecule, 5-Bromo-1-propyl-benzoimidazole, incorporates a bromine atom, which serves as a versatile handle for further chemical modifications (e.g., cross-coupling reactions), and an N-propyl group, which can significantly influence the molecule's lipophilicity and metabolic stability.
Our synthetic strategy is a two-step process that is both logical and high-yielding:
-
Step 1: Cyclization to form the Benzimidazole Core. Synthesis of 5-Bromo-1H-benzoimidazole from 4-bromo-1,2-benzenediamine.
-
Step 2: N-Alkylation. Introduction of the propyl group at the N1 position of the benzimidazole ring via nucleophilic substitution.
This approach allows for the efficient construction of the target molecule from commercially available starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis of 5-Bromo-1-propyl-benzoimidazole reveals a straightforward disconnection at the N-propyl bond, leading back to 5-Bromo-1H-benzoimidazole and a propyl electrophile. The benzimidazole core itself is readily synthesized from 4-bromo-1,2-benzenediamine.
An In-Depth Technical Guide to 5-Bromo-1-propyl-benzoimidazole (CAS No. 1200113-99-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-propyl-benzoimidazole, a key heterocyclic compound in medicinal chemistry. With the CAS number 1200113-99-0, this molecule is a versatile scaffold for the development of novel therapeutic agents. This document details its chemical identity, a representative synthesis protocol, its physicochemical properties, and its significant applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. Furthermore, this guide outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. The information presented herein is intended to support researchers and drug development professionals in leveraging the therapeutic potential of this and related benzimidazole derivatives.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[2] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[3][4]
5-Bromo-1-propyl-benzoimidazole is a synthetic derivative that incorporates two key structural modifications to the basic benzimidazole framework: a bromine atom at the 5-position and a propyl group at the 1-position of the imidazole ring. These modifications are strategically employed to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for specific biological targets.[2] The bromine atom, in particular, serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]
This guide will delve into the technical details of 5-Bromo-1-propyl-benzoimidazole, providing a foundational understanding for its application in research and drug development.
Synthesis and Purification
The synthesis of 5-Bromo-1-propyl-benzoimidazole can be achieved through a two-step process, beginning with the formation of the 5-bromobenzimidazole core, followed by N-alkylation with a propyl group.
Synthesis of 5-Bromo-1H-benzimidazole
A common and effective method for the synthesis of the 5-bromobenzimidazole core is the condensation of 4-bromo-1,2-benzenediamine with an appropriate cyclizing agent, such as trimethyl orthoformate, in the presence of an acid catalyst.[5]
Experimental Protocol:
-
To a solution of 4-bromo-1,2-benzenediamine in N,N-dimethylformamide (DMF), add trimethyl orthoformate.
-
Concentrate the mixture under reduced pressure.
-
Add concentrated hydrochloric acid and stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction, dilute the mixture with deionized water.
-
Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-1H-benzo[d]imidazole.[5]
N-Alkylation to Yield 5-Bromo-1-propyl-benzoimidazole
The final step involves the N-alkylation of the 5-bromobenzimidazole intermediate with a propyl halide in the presence of a base.
Experimental Protocol:
-
Dissolve 5-bromo-1H-benzimidazole in a suitable polar aprotic solvent, such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen.
-
To the resulting solution, add 1-bromopropane (or another suitable propyl halide) dropwise at room temperature.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A representative workflow for the synthesis of 5-Bromo-1-propyl-benzoimidazole.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-Bromo-1-propyl-benzoimidazole is not extensively published, its properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted/Representative Value |
| CAS Number | 1200113-99-0 |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available (predicted to be a solid at room temperature) |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, as well as signals for the propyl group (triplet for the methyl group, sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzimidazole core and three distinct signals for the carbons of the propyl chain.
-
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the propyl group and successive fragmentations of the benzimidazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the benzimidazole ring, and C-N stretching.
Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. The introduction of the bromo and propyl substituents in 5-Bromo-1-propyl-benzoimidazole offers opportunities to fine-tune its pharmacological profile.
Anticancer Activity
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of protein kinases. The lipophilic propyl group can enhance cell membrane permeability, while the bromine atom can form halogen bonds with biological targets, potentially increasing binding affinity and efficacy.
Antimicrobial, Antifungal, and Antiparasitic Potential
The benzimidazole core is present in several commercially available antimicrobial and antiparasitic drugs. The structural features of 5-Bromo-1-propyl-benzoimidazole make it a promising candidate for the development of new agents to combat bacterial, fungal, and parasitic infections.
Sources
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solubility of 5-Bromo-1-propyl-benzoimidazole in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-1-propyl-benzoimidazole in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
5-Bromo-1-propyl-benzoimidazole is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the predicted solubility profile of 5-Bromo-1-propyl-benzoimidazole, grounded in its physicochemical properties and the established behavior of structurally related benzimidazole derivatives. Furthermore, this document outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility
The journey of a novel chemical entity from the laboratory to a potential application is critically dependent on its physicochemical properties, with solubility being a cornerstone. For 5-Bromo-1-propyl-benzoimidazole, a molecule of interest in pharmaceutical research, its solubility dictates the choice of solvents for reaction media, dictates purification strategies such as crystallization, and is a key determinant of its bioavailability in pharmacological studies.[2] Inefficient solubility can lead to challenges in handling, inconsistent results in biological assays, and difficulties in formulation development. This guide, therefore, serves as an essential resource for scientists working with this compound, providing both a theoretical framework for predicting its solubility and a practical guide for its experimental determination.
Physicochemical Profile of 5-Bromo-1-propyl-benzoimidazole
The solubility of a compound is intrinsically linked to its molecular structure. The structure of 5-Bromo-1-propyl-benzoimidazole, featuring a benzimidazole core with a bromo substituent at the 5-position and a propyl group at the 1-position, provides key insights into its expected behavior in different organic solvents.
-
The Benzimidazole Core: The benzimidazole moiety itself is a polar, aromatic heterocyclic system. The presence of two nitrogen atoms allows for hydrogen bonding, both as a hydrogen bond donor (the N-H proton in the tautomeric form, although in the 1-substituted case this is absent) and as a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atoms). This inherent polarity suggests a predisposition for solubility in polar solvents.[2]
-
The 5-Bromo Substituent: The bromine atom is an electron-withdrawing group that increases the overall molecular weight and polarizability of the molecule. Its presence can also introduce specific dipole-dipole interactions. The bromo group enhances the lipophilicity of the benzimidazole core.
-
The 1-Propyl Group: The n-propyl group is a non-polar alkyl chain. Its addition to the benzimidazole ring significantly increases the lipophilic character of the molecule, which is expected to enhance its solubility in non-polar organic solvents.[3]
Inference: The combined structural features of 5-Bromo-1-propyl-benzoimidazole suggest an amphiphilic nature, with a polar benzimidazole core and non-polar propyl and bromo substituents. This duality will result in a varied solubility profile across a spectrum of organic solvents.
Predicted Solubility Profile in Organic Solvents
Based on the physicochemical analysis and solubility data for related benzimidazole derivatives, the following solubility profile for 5-Bromo-1-propyl-benzoimidazole is predicted.[4][5][6] It is important to note that these are predictions and should be confirmed by experimental data.
High Solubility Expected in:
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be excellent solvents for 5-Bromo-1-propyl-benzoimidazole.[7] Their high polarity and ability to act as hydrogen bond acceptors will effectively solvate the benzimidazole core.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be good solvents. The polarizability of the C-Cl bonds can interact favorably with the polarizable benzimidazole ring system.
Moderate Solubility Expected in:
-
Alcohols: Methanol and ethanol are predicted to be moderately good solvents.[5] Their ability to engage in hydrogen bonding with the nitrogen atoms of the benzimidazole ring will promote dissolution. However, the non-polar propyl group may limit very high solubility. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (e.g., propanol, butanol).
-
Ketones and Esters: Acetone and ethyl acetate, being polar aprotic solvents of moderate polarity, are expected to show moderate solvating power for this compound.[2]
Low to Negligible Solubility Expected in:
-
Non-Polar Solvents: Hydrocarbon solvents such as hexanes and toluene are predicted to be poor solvents.[2] While the propyl group provides some lipophilic character, the dominant polar nature of the benzimidazole core will likely lead to low solubility in these non-polar environments.
Summary Table of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar benzimidazole core.[7] |
| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of polarity and polarizability to interact with the solute.[4] |
| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate | Hydrogen bonding between the solvent's hydroxyl group and the benzimidazole's nitrogen atoms is possible.[5] |
| Ketones | Acetone | Moderate | The polar carbonyl group can interact with the polar benzimidazole moiety.[2] |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and non-polar characteristics. |
| Non-Polar (Hydrocarbons) | Hexanes, Toluene | Low | The overall polarity of the benzimidazole core dominates over the lipophilic character of the substituents.[2] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely used shake-flask method, which is considered a gold standard for solubility determination.[8]
Materials and Equipment
-
5-Bromo-1-propyl-benzoimidazole (solid, high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume of each organic solvent to be tested (e.g., 2 mL).
-
Add an excess amount of solid 5-Bromo-1-propyl-benzoimidazole to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[8] A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 5-Bromo-1-propyl-benzoimidazole. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S = C_measured × Dilution_Factor
-
Where:
-
S is the solubility (e.g., in mg/mL or mol/L).
-
C_measured is the concentration of the diluted sample determined from the analytical measurement.
-
Dilution_Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.
-
-
Data Interpretation and Reporting
The experimentally determined solubility values should be reported in standard units (e.g., mg/mL, g/L, or mol/L) at a specified temperature. It is good practice to perform the experiments in triplicate to ensure the precision and accuracy of the results. The data can be presented in a table for easy comparison across different solvents. Any significant deviations from the predicted solubility should be noted and may warrant further investigation into specific solute-solvent interactions.
Conclusion
References
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- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
- ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9VG_ThvhoXOh4vp8SmcIkp3xBuBzYyJvRqCi2ivXYqlcbPifKfISikJhJnolXp3AjUmbhhhFzu7paaRqdeN7mevph-tIHftWDaG0hpj-gnVIMdT2OVet-B5IXHx-MVHfGdSuPZrvQbJEG1PesHHad0dNO66clnsjE2OMSz1rtMjsCSKqu_1zxiz4wfz6_6kP4nkccaX5RMod3dyWfYW3ZK3-JJhDiAi9tSX7B2uqmJUpwGOoVCQ==
- ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols | Request PDF.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ResearchGate. (2025, August 10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Smolecule. (2023, August 17). 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- CymitQuimica. (n.d.). CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazole.
- BenchChem. (n.d.). 5-Bromo-1-propyl-benzoimidazole|CAS 1200113-99-0.
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5-Bromo-1-propyl-benzoimidazole molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-1-propyl-benzoimidazole: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
5-Bromo-1-propyl-benzoimidazole is a synthetic heterocyclic compound built upon the benzimidazole scaffold, a structure of profound importance in medicinal chemistry. Benzimidazoles are considered "privileged scaffolds" due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets with high affinity.[1][2] This guide provides a comprehensive technical overview of 5-Bromo-1-propyl-benzoimidazole, designed for researchers and scientists in drug development. It covers the molecule's fundamental physicochemical properties, proposes a detailed, mechanistically justified synthetic pathway, outlines expected analytical characterization, and explores its potential applications and strategic role in modern drug discovery programs. The strategic placement of the propyl group at the N1 position and the bromo substituent at the C5 position provides a unique combination of modulated lipophilicity and a reactive handle for further chemical elaboration, making it a valuable building block for generating compound libraries aimed at lead discovery and optimization.[1]
Physicochemical and Structural Properties
The structure of 5-Bromo-1-propyl-benzoimidazole is defined by a bicyclic system comprising a fusion of benzene and imidazole rings. The key functionalizations—a bromine atom on the benzene ring and a propyl chain on the imidazole nitrogen—are critical to its chemical behavior and biological activity.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁BrN₂ | Calculated |
| Molecular Weight | 239.12 g/mol | Calculated |
| CAS Number | 1200113-99-0 | [1][3] |
| Canonical SMILES | CCCn1c(C2=CC=C(Br)C=C12)=N | Inferred |
| Appearance | (Expected) Off-white to light-colored solid | N/A |
The N1-propyl group significantly increases the lipophilicity of the molecule compared to its unsubstituted 1H-benzimidazole counterpart, which can enhance membrane permeability and influence protein-ligand binding.[1] The C5-bromo substituent serves two primary roles: it acts as a bioisostere for other groups and provides a key synthetic handle for late-stage functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.[1][4]
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this exact molecule is not widely published, a robust and logical synthetic route can be proposed based on well-established benzimidazole synthesis protocols, such as the Phillips condensation.[5][6] The proposed synthesis is a two-step process starting from a commercially available substituted o-phenylenediamine.
Proposed Synthetic Protocol
Step 1: Cyclization to form 5-Bromo-1H-benzimidazole
This step involves the condensation of 4-bromo-benzene-1,2-diamine with a one-carbon source, typically formic acid or its equivalent, to form the imidazole ring.
-
Protocol:
-
To a solution of 4-bromo-benzene-1,2-diamine (1.0 eq) in 4M hydrochloric acid, add formic acid (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8.
-
The resulting precipitate, 5-Bromo-1H-benzimidazole, is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.
-
-
Mechanistic Rationale: The reaction proceeds via initial formylation of one of the amino groups of the diamine, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole core.[7] Using an acid catalyst is crucial for activating the formic acid and facilitating the dehydration step.
Step 2: N-Alkylation to yield 5-Bromo-1-propyl-benzoimidazole
This step introduces the propyl group onto the N1 position of the benzimidazole ring via a nucleophilic substitution reaction.
-
Protocol:
-
Suspend the 5-Bromo-1H-benzimidazole (1.0 eq) from Step 1 in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.
-
Add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise to the mixture.
-
Stir the reaction at 50-60 °C for 8-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the crude product by filtration. Purify using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-Bromo-1-propyl-benzoimidazole.
-
-
Mechanistic Rationale: The base (K₂CO₃) deprotonates the acidic N-H of the imidazole ring to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the propyl halide in an Sₙ2 reaction, displacing the halide and forming the N-C bond.[8] A polar aprotic solvent is chosen to solvate the cation without hindering the nucleophilicity of the anion.
Synthesis Workflow Visualization
Caption: Proposed two-step synthesis of 5-Bromo-1-propyl-benzoimidazole.
Structural Elucidation and Characterization
Confirmation of the final product's identity and purity would be achieved using standard analytical techniques. Below are the expected spectroscopic data points based on the proposed structure and known values for similar benzimidazole derivatives.[9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. The proton at C4 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. A singlet for the C2 proton. Aliphatic Protons (δ 0.9-4.2 ppm): A triplet for the terminal methyl group (~0.9 ppm), a sextet for the methylene group (~1.8 ppm), and a triplet for the N-methylene group (~4.1 ppm) of the propyl chain. |
| ¹³C NMR | Signals in the aromatic region (δ 110-145 ppm) for the benzimidazole carbons and in the aliphatic region (δ 10-50 ppm) for the three distinct carbons of the propyl chain. |
| Mass Spec (MS) | The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 238 and 240. |
| Infrared (IR) | Absence of a broad N-H stretch (around 3200-3400 cm⁻¹) seen in the intermediate. Presence of C-H stretches (aromatic ~3100 cm⁻¹, aliphatic ~2900 cm⁻¹) and C=N/C=C stretches (~1500-1600 cm⁻¹). |
Relevance and Applications in Drug Development
The Benzimidazole Privileged Scaffold
The benzimidazole core is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its bioisosteric resemblance to purine enables it to bind to a wide range of enzymes and receptors, often by mimicking the interactions of adenine or guanine. This has led to the development of benzimidazole-based drugs with diverse activities, including anticancer, antihypertensive, and antimicrobial properties.[4][5][11]
Strategic Role in a Drug Discovery Campaign
5-Bromo-1-propyl-benzoimidazole is not just a single compound but a strategic starting point for a lead optimization campaign. The bromine atom is a particularly powerful tool, allowing for diversification through well-established cross-coupling reactions.
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A Technical Guide to the Spectral Analysis of 5-Bromo-1-propyl-benzoimidazole
This guide provides an in-depth analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-Bromo-1-propyl-benzoimidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this and similar heterocyclic compounds.
Introduction: The Significance of Benzimidazoles
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. This scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, antifungal, and anticancer properties. The substituent at the 1-position of the benzimidazole ring, in this case, a propyl group, significantly influences the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile. The bromo-substituent at the 5-position further modulates its electronic properties and potential for further chemical modification. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of such molecules during the research and development process.
Predicted Spectral Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of 5-Bromo-1-propyl-benzoimidazole is expected to exhibit distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the propyl group.
-
Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern of the benzene ring will give rise to a characteristic set of signals. Based on the data for 5-Bromo-1H-benzimidazole, we can predict the following:
-
A singlet for the proton at the 2-position (H-2) of the imidazole ring, likely appearing in the downfield region (δ ~8.3 ppm).[1]
-
The protons on the brominated benzene ring will show a more complex pattern. H-4, adjacent to the bromine, will likely be a doublet. H-6, ortho to the bromine, will be a doublet of doublets, and H-7 will be a doublet. The exact chemical shifts will be influenced by the N-propyl group.
-
-
Aliphatic Region (δ 0.9-4.3 ppm): The N-propyl group will produce three distinct signals. Based on studies of N-alkylated benzimidazoles, the following shifts are anticipated[2]:
-
A triplet corresponding to the N-CH2 protons at approximately δ 3.96-4.31 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom.[2]
-
A sextet for the internal -CH2- protons of the propyl group, expected around δ 1.7-1.9 ppm.
-
A triplet for the terminal -CH3 protons at approximately δ 0.9-1.0 ppm.
-
Table 1: Predicted 1H NMR Chemical Shifts for 5-Bromo-1-propyl-benzoimidazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.3 | s (singlet) |
| Aromatic Protons | 7.0 - 8.0 | m (multiplet) |
| N-CH2- | 3.96 - 4.31 | t (triplet) |
| -CH2- | 1.7 - 1.9 | sextet |
| -CH3 | 0.9 - 1.0 | t (triplet) |
The carbon-13 NMR spectrum will provide information on all the unique carbon environments in the molecule.
-
Aromatic Region (δ 110-155 ppm): The benzimidazole ring will show several signals in this region. The carbon bearing the bromine atom (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will appear in the expected ranges for substituted benzimidazoles.
-
Aliphatic Region (δ 10-50 ppm): The propyl group carbons will be observed in the upfield region. In N-alkylated benzimidazoles, these signals typically appear around 10-46 ppm.[2]
-
The N-CH2 carbon is expected around δ 45-50 ppm.
-
The internal -CH2- carbon should appear around δ 20-25 ppm.
-
The terminal -CH3 carbon will be the most upfield, around δ 10-15 ppm.
-
Table 2: Predicted 13C NMR Chemical Shifts for 5-Bromo-1-propyl-benzoimidazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| Aromatic Carbons | 110 - 140 |
| C-Br | ~115 |
| N-CH2- | 45 - 50 |
| -CH2- | 20 - 25 |
| -CH3 | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For 5-Bromo-1-propyl-benzoimidazole, the IR spectrum is expected to show the following key absorption bands:
-
Aromatic C-H stretching: Above 3000 cm-1.
-
Aliphatic C-H stretching: Just below 3000 cm-1 (around 2870-2960 cm-1) for the propyl group.
-
C=N and C=C stretching: In the region of 1620-1450 cm-1, characteristic of the benzimidazole ring. Studies on N-alkylated benzimidazoles show C=N stretching between 1670–1608 cm-1 and C=C stretching between 1591–1522 cm-1.[2]
-
C-N stretching: Around 1300-1350 cm-1.
-
C-Br stretching: In the fingerprint region, typically below 800 cm-1.
The absence of a broad N-H stretching band around 3200-3400 cm-1 would confirm the successful N-alkylation of the benzimidazole nitrogen.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
For 5-Bromo-1-propyl-benzoimidazole (Molecular Formula: C10H11BrN2), the expected molecular weight is approximately 238.02 g/mol for the 79Br isotope and 240.02 g/mol for the 81Br isotope.
-
Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2+). The LC-MS data for the parent 5-Bromo-1H-benzimidazole shows a clear [M+H]+ peak at m/z 197, which corresponds to its molecular weight.[1]
-
Fragmentation Pattern: The fragmentation of benzimidazoles often involves the cleavage of the imidazole ring. Common fragmentation pathways for N-alkylated benzimidazoles include the loss of the alkyl group. For 5-Bromo-1-propyl-benzoimidazole, a significant fragment would likely correspond to the loss of a propyl radical (•C3H7), resulting in a fragment ion at m/z 196/198. Further fragmentation would involve the benzimidazole ring itself.
Experimental Protocols
To obtain the spectral data discussed above, the following standard methodologies should be employed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
IR Data Acquisition
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm-1.
Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule in LC-MS. Electron Ionization (EI) is typically used in GC-MS.
-
Analysis: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.
Logical Framework for Spectral Interpretation
The process of elucidating the structure of 5-Bromo-1-propyl-benzoimidazole from its spectral data follows a logical workflow.
Caption: Workflow for structural elucidation using spectral data.
Conclusion
The comprehensive analysis of NMR, IR, and MS data provides a robust framework for the unequivocal identification and characterization of 5-Bromo-1-propyl-benzoimidazole. By understanding the fundamental principles of each spectroscopic technique and correlating the expected spectral features with the molecular structure, researchers can confidently verify the synthesis of this and other related benzimidazole derivatives, ensuring the integrity of their chemical entities for further investigation and development.
References
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, F., & Demirci, F. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28261. [Link]
Sources
5-Bromo-1-propyl-benzoimidazole: A Technical Guide to Unlocking Its Potential in Research and Development
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2][3] This technical guide focuses on a specific, yet promising derivative: 5-Bromo-1-propyl-benzoimidazole. The strategic incorporation of a bromine atom at the 5-position and a propyl group at the N-1 position presents a unique combination of physicochemical properties that researchers can exploit for novel therapeutic and material science applications. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's synthesis, potential applications, and detailed experimental workflows to explore its utility. We will delve into the rationale behind proposed research avenues, offering a roadmap for unlocking the full potential of this intriguing compound.
Introduction: The Benzimidazole Core and the Significance of 5-Bromo-1-propyl-benzoimidazole
Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[4] Their structural similarity to naturally occurring purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[5][6][7] The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties.
5-Bromo-1-propyl-benzoimidazole (CAS 1200113-99-0) is a synthetic derivative characterized by two key modifications to the parent benzimidazole structure[8]:
-
A Bromo Substituent at the 5-Position: The presence of a halogen, specifically bromine, at this position significantly influences the molecule's electronic properties. It can participate in hydrogen bonding and halogen bonding, potentially enhancing binding affinity to target proteins.[9] Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10]
-
A Propyl Group at the N-1 Position: The N-alkylation of the benzimidazole core is a common strategy to modulate its physicochemical properties. The propyl group, in this case, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The specific nature of the alkyl substituent can play a crucial role in determining the compound's biological activity.[11]
This unique combination of a reactive bromo moiety and a lipophilic propyl group makes 5-Bromo-1-propyl-benzoimidazole a compelling candidate for investigation in various research domains.
Synthesis and Characterization
The synthesis of N-alkylated benzimidazoles can be achieved through several established methods. A common and effective approach involves the N-alkylation of a pre-formed 5-bromobenzimidazole intermediate.[12]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-Bromo-1-propyl-benzoimidazole is outlined below:
Caption: Proposed two-step synthesis of 5-Bromo-1-propyl-benzoimidazole.
Experimental Protocol: Synthesis of 5-Bromo-1-propyl-benzoimidazole
Step 1: Synthesis of 5-Bromobenzimidazole
-
To a solution of 4-bromo-1,2-phenylenediamine (1 equivalent) in formic acid (10 volumes), add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-bromobenzimidazole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Step 2: Synthesis of 5-Bromo-1-propyl-benzoimidazole
-
To a solution of 5-bromobenzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1-propyl-benzoimidazole.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Potential Applications and Proposed Research Workflows
The unique structural features of 5-Bromo-1-propyl-benzoimidazole suggest several promising avenues for research and development. Below, we outline key potential applications and provide detailed experimental workflows to investigate them.
Anticancer Drug Discovery
The benzimidazole scaffold is a well-established pharmacophore in oncology.[1] The presence of the bromo substituent offers a site for further modification to optimize anticancer activity.
Hypothesis: 5-Bromo-1-propyl-benzoimidazole can serve as a scaffold for the development of novel anticancer agents by targeting key cancer-related pathways.
Experimental Workflow: Anticancer Activity Screening
Caption: A systematic workflow for the evaluation of antimicrobial activity.
Detailed Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains according to CLSI guidelines.
-
Compound Dilution: Prepare a two-fold serial dilution of 5-Bromo-1-propyl-benzoimidazole in a 96-well microtiter plate using appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Interpretation: Compare the MIC values to those of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
Development of Novel Organic Materials
The benzimidazole core is also of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. The bromo-substitution provides a reactive site for polymerization or functionalization to create novel materials.
Hypothesis: 5-Bromo-1-propyl-benzoimidazole can be utilized as a building block for the synthesis of novel organic materials with interesting photophysical or electronic properties.
Experimental Workflow: Material Synthesis and Characterization
-
Synthetic Modification: Utilize the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various functional groups or to create conjugated polymers.
-
Purification: Purify the resulting materials using techniques such as column chromatography, recrystallization, and sublimation.
-
Structural Characterization: Confirm the chemical structures of the new materials using NMR, FT-IR, and mass spectrometry.
-
Photophysical Characterization: Investigate the photophysical properties of the synthesized materials, including UV-Vis absorption, photoluminescence spectroscopy, and quantum yield determination.
-
Thermal and Electrochemical Analysis: Evaluate the thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Investigate the electrochemical properties using cyclic voltammetry to determine the HOMO and LUMO energy levels.
-
Device Fabrication (if applicable): Fabricate prototype devices such as OLEDs or sensors to evaluate the performance of the new materials.
Data Summary and Comparison
To facilitate the evaluation of 5-Bromo-1-propyl-benzoimidazole in various applications, a structured approach to data collection and comparison is essential.
| Property | 5-Bromo-1-propyl-benzoimidazole | Reference Compound 1 (e.g., 5-Fluorobenzimidazole) | Reference Compound 2 (e.g., 1-Propylbenzimidazole) |
| Molecular Weight | 239.11 g/mol [8] | (Value to be determined) | (Value to be determined) |
| LogP (calculated) | (Value to be calculated) | (Value to be calculated) | (Value to be calculated) |
| Anticancer GI50 (MCF-7) | (To be determined experimentally) | (Literature or experimental value) | (Literature or experimental value) |
| Antimicrobial MIC (S. aureus) | (To be determined experimentally) | (Literature or experimental value) | (Literature or experimental value) |
| Fluorescence Quantum Yield | (To be determined experimentally) | (Literature or experimental value) | (Literature or experimental value) |
Conclusion
5-Bromo-1-propyl-benzoimidazole represents a molecule of significant untapped potential. Its unique combination of a reactive bromine handle and a lipophilic propyl chain makes it a versatile platform for the development of novel therapeutics and functional materials. The proposed synthetic route is straightforward, and the outlined experimental workflows provide a clear and logical path for researchers to begin exploring its properties. This technical guide serves as a foundational resource to stimulate further investigation into this promising compound, with the ultimate goal of translating its potential into tangible applications that can benefit science and society.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 102981. [Link]
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Shafique, S., & Siddiqui, H. L. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science Publishers. [Link]
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Kaur, H., & Singh, J. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed, 35(1), 1-22. [Link]
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Alam, M. A., & Akhter, M. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central, 10(1), 1-30. [Link]
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Li, J., Wang, Y., & Zhang, H. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Taylor & Francis Online, 52(12), 1435-1442. [Link]
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Patel, A. D., & Patel, N. B. (2021). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 11(4-S), 134-142. [Link]
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Haque, R. A., Iqbal, M. A., Khadeer, M. B., & Al-Mudaris, Z. A. A. H. (2013). Scheme-I: Synthesis of N-alkyl benzimidazoles (I-IV) and 3,3'-(1,2-phenylenebis(methylene))bis(1-alkyl-benzimidazolium) bromides (V-VIII). ResearchGate. [Link]
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Srivastava, S., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]
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American Chemical Society. (2021). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
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ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]
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CP Lab Safety. (n.d.). 5-Bromo-1-propyl-benzoimidazole HCl, min 98%, 1 gram. Retrieved from [Link]
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Vasić, V. P., Penjišević, J. Z., Novaković, I. T., & Vladimir, V. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277-282. [Link]
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Royal Society of Chemistry. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
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MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]
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PubMed. (2017). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Frontiers in Chemistry. [Link]
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PubMed. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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PubMed. (1995). Synthesis of benzimidazole derivatives as antiallergic agents with 5-lipoxygenase inhibiting action. Chemical & Pharmaceutical Bulletin. [Link]
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Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. [Link]
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Introduction: The Significance of the Benzimidazole Scaffold
An In-depth Technical Guide to the Theoretical and Computational Elucidation of 5-Bromo-1-propyl-benzoimidazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies applied to the study of 5-Bromo-1-propyl-benzoimidazole. We will move beyond procedural lists to explore the causal reasoning behind the selection of these theoretical approaches, emphasizing the synergistic relationship between in silico predictions and experimental validation.
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds, including the natural product Vitamin B12.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a diverse array of biological targets with high affinity.[1][2]
The subject of this guide, 5-Bromo-1-propyl-benzoimidazole, is a synthetic derivative strategically designed to modulate the core properties of the benzimidazole scaffold. The introduction of specific substituents serves a distinct purpose:
-
The 5-Bromo Group: This electron-withdrawing halogen atom significantly alters the electronic landscape of the molecule. It can enhance binding interactions through halogen bonding and serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[1]
-
The N1-Propyl Group: This aliphatic chain increases the molecule's lipophilicity, which can be critical for improving membrane permeability and oral bioavailability. Its presence also sterically influences how the molecule fits into the binding pockets of target proteins.[1]
This guide will dissect the theoretical framework used to predict and understand the structural, electronic, and interactive properties of 5-Bromo-1-propyl-benzoimidazole, providing a roadmap for its rational design and development in a therapeutic context.
Synthesis and Structural Verification: The Physical Manifestation of Theory
While our focus is theoretical, any computational study is groundless without a connection to the real-world molecule. The synthesis and subsequent characterization of 5-Bromo-1-propyl-benzoimidazole provide the essential experimental data needed to validate our theoretical models.
A Plausible Synthetic Pathway
A common and effective method for synthesizing N-alkylated benzimidazoles involves a two-step process: initial heterocycle formation followed by N-alkylation. This approach ensures regiochemical control. The synthesis of 5-Bromo-1-propyl-benzoimidazole can be logically achieved as follows:
-
Condensation: The reaction begins with the condensation of 4-Bromo-o-phenylenediamine with an appropriate C1 source, such as formic acid or triethyl orthoformate, under acidic conditions to form 5-bromobenzimidazole.
-
N-Alkylation: The resulting 5-bromobenzimidazole is then deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the benzimidazolide anion. This nucleophile subsequently reacts with 1-bromopropane via an SN2 reaction to yield the final product, 5-Bromo-1-propyl-benzoimidazole.
Caption: Synthetic workflow for 5-Bromo-1-propyl-benzoimidazole.
Experimental Protocol: Synthesis of 5-Bromo-1-propyl-benzoimidazole
Objective: To synthesize 5-Bromo-1-propyl-benzoimidazole from 4-Bromo-o-phenylenediamine.
Materials:
-
4-Bromo-o-phenylenediamine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
Part A: Synthesis of 5-Bromobenzimidazole
-
Combine 4-Bromo-o-phenylenediamine (1.0 eq) and triethyl orthoformate (1.2 eq) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the volatile components under reduced pressure.
-
Purify the crude residue by recrystallization or column chromatography to yield 5-bromobenzimidazole.
Part B: N-Alkylation
-
Suspend 5-bromobenzimidazole (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with EtOAc (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by silica gel column chromatography (e.g., using a hexanes/EtOAc gradient) to afford pure 5-Bromo-1-propyl-benzoimidazole.
The Computational Core: Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.[3][4] By solving approximations of the Schrödinger equation, DFT provides a detailed picture of a molecule at the atomic level. For benzimidazole derivatives, the B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory that provides a good balance between computational cost and accuracy.[3][4][5]
Caption: Logical workflow of a typical DFT study.
Geometric Optimization and Structural Parameters
The first step in a DFT study is to perform a geometry optimization, which calculates the lowest-energy conformation of the molecule. This provides theoretical values for bond lengths, bond angles, and dihedral angles. These in silico data are benchmarked against experimental data from X-ray crystallography, which is the gold standard for molecular structure determination.[6] A high degree of concordance between the calculated and experimental structures validates the chosen level of theory.
| Parameter | Theoretical (DFT) | Experimental (X-ray) | Significance |
| Bond Lengths (Å) | Calculated values | Measured values | Validates computational model |
| Bond Angles (°) | Calculated values | Measured values | Confirms molecular geometry |
| Dihedral Angles (°) | Calculated values | Measured values | Defines 3D conformation |
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[3]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability.[5] A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity.[5] This energy gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy.
Molecular Electrostatic Potential (MEP)
An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[4] It is an invaluable tool for predicting intermolecular interactions.
-
Red/Yellow Regions: Indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For our molecule, this would be concentrated around the N3 nitrogen of the imidazole ring.
-
Blue Regions: Indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack and can act as hydrogen bond donors.
The MEP map provides a predictive guide for how the molecule will interact with a biological target, such as the amino acid residues in an enzyme's active site.
Application in Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand (our benzimidazole derivative) within the active site of a target protein.[7][8] This method is fundamental to modern drug discovery, allowing for the rapid screening of compounds and the generation of hypotheses about their mechanism of action.[7] Benzimidazole derivatives are known to inhibit a range of targets, including kinases (e.g., EGFR), tubulin, and various microbial enzymes.[1][9][10]
The "Why": Rationale for Docking
The primary goal of docking is to determine if 5-Bromo-1-propyl-benzoimidazole can form a stable, low-energy complex with a protein of interest. By analyzing the predicted binding pose, we can identify key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that contribute to binding affinity. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its potency and selectivity.[11]
Experimental Protocol: A Typical Docking Workflow
Objective: To predict the binding affinity and interaction profile of 5-Bromo-1-propyl-benzoimidazole against a selected protein target (e.g., Epidermal Growth Factor Receptor, EGFR).
Software:
-
Ligand Preparation: Gaussian, Avogadro
-
Protein Preparation: UCSF Chimera, AutoDock Tools
-
Docking Engine: AutoDock Vina, GOLD[2]
-
Visualization: PyMOL, Discovery Studio
Procedure:
-
Ligand Preparation:
-
Generate the 3D structure of 5-Bromo-1-propyl-benzoimidazole.
-
Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to obtain the lowest energy conformer.[9]
-
Save the optimized structure in a suitable format (e.g., .pdbqt).
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4WKQ) from the Protein Data Bank.[9]
-
Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Binding Site Definition:
-
Identify the active site of the protein, typically where the native ligand binds.
-
Define a "grid box" or "search space" that encompasses this entire active site to constrain the docking search.
-
-
Docking Simulation:
-
Execute the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined search space.
-
The program will score each pose based on a scoring function that estimates the binding free energy (ΔGbinding).
-
-
Analysis of Results:
-
Analyze the top-ranked poses. The pose with the lowest binding energy (most negative value) is typically considered the most likely binding mode.
-
Visualize the ligand-protein complex to identify specific intermolecular interactions (e.g., hydrogen bonds with key residues like Met793 in EGFR, hydrophobic interactions).[9]
-
| Metric | Description | Significance for Drug Design |
| Docking Score (kcal/mol) | Estimated binding free energy. More negative values indicate higher predicted affinity. | Prioritizes compounds for synthesis and in vitro testing. |
| Hydrogen Bonds | Specific electrostatic interactions with backbone or side-chain atoms. | Key for anchoring the ligand in the active site and ensuring specificity. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Major contributor to overall binding affinity, especially for lipophilic ligands. |
| Halogen Bonds | Non-covalent interaction involving the bromine atom as an electrophilic region. | Can provide additional specificity and binding strength. |
Conclusion
The theoretical study of 5-Bromo-1-propyl-benzoimidazole, through the integrated application of Density Functional Theory and molecular docking, provides profound insights that guide its potential development as a therapeutic agent. DFT elucidates its intrinsic electronic properties and reactivity, while molecular docking translates these properties into predictable interactions with specific biological targets. This computational framework, when used in concert with empirical synthesis and characterization, embodies the principles of modern, rational drug design, enabling scientists to make informed decisions, prioritize resources, and accelerate the journey from molecular concept to clinical candidate.
References
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Journal of Chemical and Pharmaceutical Research. A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. Available from: [Link]
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ResearchGate. Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles. Available from: [Link]
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ResearchGate. Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives | Request PDF. Available from: [Link]
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R Discovery. Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Available from: [Link]
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PubMed. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. Available from: [Link]
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MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available from: [Link]
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Universiti Kebangsaan Malaysia. Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Available from: [Link]
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NIH. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. Available from: [Link]
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Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Available from: [Link]
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ResearchGate. Spectroscopic, computational, cytotoxicity, and docking studies of 6‐bromobenzimidazole as anti‐breast cancer agent | Request PDF. Available from: [Link]
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ResearchGate. (PDF) QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents. Available from: [Link]
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NIH. Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Available from: [Link]
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NIH. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available from: [Link]
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NIH. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives. Available from: [Link]
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NIH. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Available from: [Link]
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ResearchGate. (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
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Methodological & Application
Synthesis of 5-Bromo-1-propyl-benzoimidazole: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 5-Bromo-1-propyl-benzoimidazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged structure in numerous pharmacologically active compounds, and the targeted introduction of bromo- and propyl- substituents allows for fine-tuning of its physicochemical properties and biological activity. This document outlines a reliable two-step synthetic route, commencing with the formation of the benzimidazole ring system, followed by its selective N-alkylation. The causality behind experimental choices, safety precautions, and detailed characterization are thoroughly discussed to ensure reproducibility and safe laboratory practice.
Introduction
Benzimidazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties[1][2]. The strategic functionalization of the benzimidazole core is a key aspect of medicinal chemistry, enabling the modulation of a compound's interaction with biological targets. 5-Bromo-1-propyl-benzoimidazole is a valuable intermediate, where the bromine atom serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the N-propyl group enhances lipophilicity, which can significantly impact cell permeability and metabolic stability.
This protocol details a robust and reproducible synthesis of 5-Bromo-1-propyl-benzoimidazole, designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthetic Strategy
The synthesis of 5-Bromo-1-propyl-benzoimidazole is most effectively achieved through a two-step process. The first step involves the construction of the 5-bromobenzimidazole core via a condensation reaction. The second step is the selective N-alkylation of the benzimidazole nitrogen with a propyl group. This approach offers excellent control over the final product's regiochemistry.
Caption: Overall synthetic strategy for 5-Bromo-1-propyl-benzoimidazole.
PART 1: Synthesis of 5-bromobenzimidazole
The initial step focuses on the synthesis of the benzimidazole precursor, 5-bromobenzimidazole, through the condensation of 4-bromo-1,2-diaminobenzene with formic acid. This acid-catalyzed cyclization is a well-established method for forming the imidazole ring.
Reagents and Materials for Step 1
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |
| 4-bromo-1,2-diaminobenzene | 187.04 | 1575-37-7 | Toxic if swallowed, causes skin and eye irritation[3]. |
| Formic acid (98-100%) | 46.03 | 64-18-6 | Corrosive, causes severe skin burns and eye damage. |
| Hydrochloric acid (conc.) | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. |
| Sodium hydroxide | 40.00 | 1310-73-2 | Corrosive, causes severe skin burns and eye damage. |
| Ethanol | 46.07 | 64-17-5 | Highly flammable liquid and vapor. |
| Deionized water | 18.02 | 7732-18-5 | - |
Experimental Protocol for Step 1
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1,2-diaminobenzene (10.0 g, 53.4 mmol).
-
Addition of Reagents: To the flask, add 98-100% formic acid (30 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until a pH of approximately 7 is reached. This should be done in an ice bath to control the exothermic reaction.
-
Isolation of Product: The crude 5-bromobenzimidazole will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold deionized water (3 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The product is typically obtained as an off-white to light brown solid.
PART 2: Synthesis of 5-Bromo-1-propyl-benzoimidazole
The second step involves the N-alkylation of the synthesized 5-bromobenzimidazole with propyl bromide in the presence of a base to yield the final product.
Reagents and Materials for Step 2
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |
| 5-bromobenzimidazole | 197.03 | 4887-88-1 | May cause skin and eye irritation. |
| Propyl bromide | 122.99 | 106-94-5 | Flammable liquid and vapor, harmful if swallowed. |
| Potassium carbonate (anhydrous) | 138.21 | 584-08-7 | Causes serious eye irritation. |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Flammable liquid, harmful in contact with skin or if inhaled. |
| Ethyl acetate | 88.11 | 141-78-6 | Highly flammable liquid and vapor. |
| Hexane | 86.18 | 110-54-3 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways. |
| Deionized water | 18.02 | 7732-18-5 | - |
| Anhydrous sodium sulfate | 142.04 | 7757-82-6 | - |
Experimental Protocol for Step 2
Caption: Experimental workflow for the N-propylation of 5-bromobenzimidazole.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 5-bromobenzimidazole (5.0 g, 25.4 mmol) and anhydrous potassium carbonate (5.2 g, 37.6 mmol).
-
Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: To the stirred suspension, add propyl bromide (3.4 g, 27.9 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The N-alkylation can result in a mixture of 5-bromo-1-propyl-benzoimidazole and 6-bromo-1-propyl-benzoimidazole isomers, which may be separable by careful chromatography.
Product Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet for the methyl group of the propyl chain (around 0.9-1.0 ppm), a sextet for the methylene group adjacent to the methyl group (around 1.8-1.9 ppm), a triplet for the methylene group attached to the nitrogen (around 4.1-4.2 ppm), and aromatic protons in the range of 7.2-7.8 ppm. The proton at the 2-position of the benzimidazole ring would appear as a singlet (around 7.9-8.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include carbons of the propyl group (around 11, 23, and 47 ppm) and aromatic and imidazole carbons in the range of 110-145 ppm.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₁BrN₂ [M+H]⁺: 239.01/241.01 (due to bromine isotopes).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
4-bromo-1,2-diaminobenzene: Toxic if swallowed and an irritant. Avoid inhalation and contact with skin and eyes[3].
-
Propionaldehyde: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation[4][5][6][7].
-
Formic acid and Hydrochloric acid: Corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Propyl bromide: Flammable and harmful. Handle in a well-ventilated area.
-
DMF: A flammable liquid and known irritant. Avoid inhalation of vapors and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Trustworthiness and Self-Validation
The protocols provided are based on established chemical principles for benzimidazole synthesis and N-alkylation. To ensure the validity of the results, it is crucial to:
-
Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product.
-
Thorough Purification: Column chromatography is recommended to isolate the desired product from unreacted starting materials, by-products, and potential isomers.
-
Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with expected values is essential for validation.
References
-
Synerzine. (n.d.). SAFETY DATA SHEET Propionaldehyde. Retrieved from [Link]
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1311-S1324.
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PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). 4-Bromo-1,2-diaminobenzene. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 5-Bromo-1-propyl-benzoimidazole as a Versatile Scaffold in Modern Drug Discovery
Abstract
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point for drug discovery campaigns.[3][4] This application note details the strategic use of 5-Bromo-1-propyl-benzoimidazole , a synthetic derivative designed for versatility in lead generation and optimization. We provide an in-depth guide for researchers, covering its strategic applications, detailed experimental protocols for chemical diversification, and workflows for screening in relevant therapeutic areas such as oncology. The protocols emphasize not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible outcomes.
Introduction to 5-Bromo-1-propyl-benzoimidazole
5-Bromo-1-propyl-benzoimidazole is a heterocyclic compound featuring three key structural motifs that make it an exceptionally useful tool in a drug discovery setting:
-
The Benzimidazole Core: This bicyclic aromatic system is a bioisostere of natural nucleotides, enabling it to form critical hydrogen bonds and engage in π-stacking interactions with various enzyme active sites and receptors.[2] Its derivatives are known to possess a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6]
-
The N1-Propyl Group: This alkyl substitution enhances the lipophilicity of the scaffold compared to an unsubstituted benzimidazole. This modification is crucial for improving cell permeability and modulating pharmacokinetic properties, which are key considerations in progressing a hit compound toward a clinical candidate.
-
The C5-Bromo Substituent: The bromine atom serves two primary functions. Firstly, it can enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic system.[7] Secondly, and most importantly, it acts as a versatile synthetic handle for introducing molecular diversity through a variety of well-established metal-catalyzed cross-coupling reactions.[3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide will demonstrate how to leverage these features to build compound libraries for screening campaigns, with a focus on kinase inhibition, a field where benzimidazole derivatives have shown significant promise.[3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 5-Bromo-1-propyl-benzoimidazole | [3] |
| CAS Number | 1200113-99-0 | [3] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [8] |
| Molecular Weight | 239.11 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical |
| Solubility | Soluble in DMSO, DMF, Methanol | Typical |
Strategic Application in Lead Generation: Chemical Diversification
The primary utility of 5-Bromo-1-propyl-benzoimidazole is as a foundational block for library synthesis. The C-Br bond is an ideal reaction site for palladium-catalyzed cross-coupling reactions, enabling the attachment of a wide variety of chemical groups to explore the chemical space around the core scaffold.
Figure 1: Diversification strategies for 5-Bromo-1-propyl-benzoimidazole.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling for Library Synthesis
Rationale: The Suzuki-Miyaura coupling is one of the most robust and functional-group-tolerant methods for forming C(sp²)-C(sp²) bonds. It is the method of choice for attaching various aryl and heteroaryl moieties, which are common in kinase inhibitors for probing interactions within the ATP binding pocket.
Materials:
-
5-Bromo-1-propyl-benzoimidazole
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Reaction vessel (e.g., microwave vial)
-
Stir bar, nitrogen or argon source
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a stir bar, add 5-Bromo-1-propyl-benzoimidazole (100 mg, 0.418 mmol).
-
Reagent Addition: Add the desired aryl boronic acid (0.502 mmol), potassium carbonate (115 mg, 0.836 mmol), palladium(II) acetate (4.7 mg, 0.021 mmol), and triphenylphosphine (11 mg, 0.042 mmol).
-
Atmosphere Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent Addition: Add 5 mL of the degassed dioxane/water mixture via syringe.
-
Reaction: Stir the mixture at 90-100 °C for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final coupled product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Application Workflow: Development of a Kinase Inhibitor Library
The benzimidazole scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors. This workflow outlines a streamlined process from library synthesis to hit identification.
Figure 2: Workflow for developing kinase inhibitors.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Rationale: The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is highly sensitive and suitable for high-throughput screening (HTS) of compound libraries.
Materials:
-
Kinase of interest (e.g., EGFR, BRAF, etc.) and its specific substrate
-
Synthesized benzimidazole library compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (specific to the kinase)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of compound from the library (typically at 10 mM in DMSO) into the assay wells. For primary screening, a single final concentration (e.g., 10 µM) is used. For dose-response curves, perform serial dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the 2X ATP solution to initiate the reaction. The final volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's turnover rate.
-
First Detection Step (Stopping the Reaction): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
For dose-response experiments, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Screening Data
The table below illustrates how data from a primary screen and subsequent IC₅₀ determination might be presented.
| Compound ID | R Group (from Suzuki Coupling) | % Inhibition @ 10 µM | IC₅₀ (µM) |
| Parent | -Br | 5.2 | > 100 |
| LIB-001 | 4-methoxyphenyl | 75.6 | 2.5 |
| LIB-002 | 3-pyridyl | 88.1 | 0.8 |
| LIB-003 | 4-aminophenyl | 95.3 | 0.15 |
| LIB-004 | Phenyl | 45.1 | 15.7 |
Conclusion
5-Bromo-1-propyl-benzoimidazole is not merely a chemical reagent but a strategic starting point for accelerated drug discovery. Its pre-functionalized nature, combining a privileged core with a versatile synthetic handle, allows research teams to rapidly generate and explore novel chemical matter. The protocols and workflows described herein provide a robust framework for leveraging this compound to identify and optimize potent lead candidates against a range of therapeutic targets, particularly protein kinases. By understanding the rationale behind each synthetic and biological step, researchers can efficiently navigate the path from initial scaffold to promising preclinical candidate.
References
-
Benchchem. 5-Bromo-1-propyl-benzoimidazole (CAS 1200113-99-0). 3.
-
ResearchGate. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. 5.
-
Vasić, V. P., et al. (2013). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society. 9.
-
Kamal, A., et al. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. .
-
CymitQuimica. 5-Bromo-1-(1-methylethyl)-1H-benzimidazole. 8.
-
Perković, I., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. .
-
ACS Publications. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Journal of Medicinal Chemistry. .
-
Oriental Journal of Chemistry. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. .
-
Wikipedia. List of benzimidazole opioids. .
-
PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. .
-
PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Molecules. .
-
RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. .
-
PubMed Central. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase. International Journal of Molecular Sciences. .
-
PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry. .
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- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazo… [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-1-propyl-benzoimidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis and subsequent functionalization of 5-Bromo-1-propyl-benzoimidazole. This key intermediate is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the benzimidazole scaffold and the strategic placement of the bromo- and propyl- substituents.[1] The N-propyl group enhances lipophilicity, a critical parameter in drug design, while the bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. This guide details a reliable two-step synthesis of the title compound, followed by robust, step-by-step protocols for its application in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, purification techniques, and expected analytical data are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Functionalized Benzimidazoles
The benzimidazole core is a privileged heterocyclic motif, structurally analogous to naturally occurring purines, which allows it to interact with a wide array of biological targets.[1] This has led to its incorporation into numerous FDA-approved drugs with diverse therapeutic applications, including proton-pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and antihistamines. The development of novel benzimidazole-based therapeutics is an active area of research, with demonstrated potential in oncology, and as antimicrobial and antiviral agents.[1]
The strategic functionalization of the benzimidazole scaffold is paramount for modulating its pharmacological profile. The introduction of an N-alkyl group, such as the propyl moiety in 5-Bromo-1-propyl-benzoimidazole, is a common strategy to tune the molecule's lipophilicity and metabolic stability. The bromine atom at the C-5 position is particularly valuable as it provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Synthesis of 5-Bromo-1-propyl-benzoimidazole
The synthesis of the title compound is efficiently achieved in a two-step sequence starting from commercially available 4-bromo-1,2-benzenediamine. The first step involves the cyclization to form the benzimidazole ring, followed by N-alkylation with a propyl halide.
Logical Workflow for Synthesis
Caption: Workflow for the two-step synthesis of 5-Bromo-1-propyl-benzoimidazole.
Part 1: Synthesis of 5-Bromobenzimidazole
This protocol is adapted from established methods for benzimidazole synthesis from o-phenylenediamines.[2] The reaction utilizes trimethyl orthoformate as a source for the C2-carbon of the imidazole ring, with an acid catalyst promoting the cyclization.
Protocol:
-
To a solution of 4-bromo-1,2-benzenediamine (10.0 g, 53.5 mmol) in 75 mL of N,N-dimethylformamide (DMF), add trimethyl orthoformate (11.8 mL, 107 mmol).
-
Slowly add concentrated hydrochloric acid (5.0 mL) to the stirred mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold deionized water.
-
Neutralize the mixture to pH 7 by the slow addition of a saturated aqueous solution of sodium bicarbonate. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield 5-bromobenzimidazole as an off-white solid. The product is often of sufficient purity for the next step.
Causality:
-
Trimethyl Orthoformate: Serves as an efficient one-carbon electrophile for the cyclization reaction.
-
HCl: Catalyzes the condensation and subsequent dehydration steps required to form the aromatic benzimidazole ring.
-
Neutralization: The product is precipitated from the aqueous solution by neutralizing the acid catalyst, which increases its insolubility.
Part 2: Synthesis of 5-Bromo-1-propyl-benzoimidazole
The N-alkylation of benzimidazoles is a standard transformation. The use of potassium carbonate as a mild base and acetonitrile as a polar aprotic solvent provides a clean and efficient reaction.
Protocol:
-
Suspend 5-bromobenzimidazole (5.0 g, 25.4 mmol) and potassium carbonate (7.0 g, 50.8 mmol) in 100 mL of acetonitrile.
-
Add 1-bromopropane (3.5 mL, 38.1 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 5-Bromo-1-propyl-benzoimidazole as a solid.
Causality:
-
Potassium Carbonate: Acts as a base to deprotonate the N-H of the benzimidazole, generating the nucleophilic benzimidazolide anion.
-
1-Bromopropane: Serves as the electrophile, providing the propyl group for the N-alkylation.
-
Acetonitrile: A suitable polar aprotic solvent that facilitates the SN2 reaction while being relatively easy to remove.
Characterization of 5-Bromo-1-propyl-benzoimidazole
The successful synthesis of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results | Reference |
| Appearance | White to off-white solid | |
| LC-MS | [M+H]⁺ = 240.0/242.0 (Isotopic pattern for Br) | [3] |
| ¹H NMR | Consistent with the structure | [3] |
| ¹³C NMR | Consistent with the structure | [3] |
Note: Detailed NMR and HPLC data can be referenced from commercial suppliers such as BLD Pharm.[3]
Reactions of 5-Bromo-1-propyl-benzoimidazole
The bromine atom on the benzimidazole ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction enables the arylation of the benzimidazole core, a common strategy in the synthesis of bioactive molecules. The choice of a pre-catalyst and a specialized phosphine ligand is crucial for achieving high yields with nitrogen-containing heterocycles.
Workflow for Suzuki-Miyaura Coupling:
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
To a dry Schlenk flask, add 5-Bromo-1-propyl-benzoimidazole (239 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-3 mol%) and the ligand (e.g., XPhos, 3-4.5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Optimization:
-
Catalyst System: Nitrogen-rich heterocycles like benzimidazoles can act as ligands and inhibit the palladium catalyst. Using bulky, electron-rich phosphine ligands such as XPhos or SPhos, often in the form of stable pre-catalysts, is critical for efficient oxidative addition and reductive elimination steps.[4]
-
Base: Potassium phosphate (K₃PO₄) is an effective base for activating the boronic acid to facilitate transmetalation without promoting significant side reactions.[4]
-
Solvent: A mixture of dioxane and water is commonly used. Dioxane solubilizes the organic components, while water is necessary to dissolve the base and facilitate the transmetalation step.[4]
Representative Suzuki Coupling Data:
| Arylboronic Acid | Catalyst System | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic Acid | XPhos Pd G3 / XPhos | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | SPhos Pd G2 / SPhos | 100 | 16 | 90-98 |
| 3-Pyridylboronic acid | XPhos Pd G3 / XPhos | 100 | 24 | 75-85 |
| Yields are based on reactions with similar substrates and serve as a general guide.[4] |
Protocol 2: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, allowing for the introduction of various primary and secondary amines at the 5-position of the benzimidazole.
Detailed Protocol:
-
In a glovebox or under an inert atmosphere, add 5-Bromo-1-propyl-benzoimidazole (239 mg, 1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol) or cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol) to a dry reaction vessel.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add 5 mL of an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture to 80-110°C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Causality and Optimization:
-
Ligand Selection: The choice of ligand is critical and substrate-dependent. For N-heterocyclic substrates, bulky and electron-rich ligands like Xantphos or Josiphos-type ligands are often effective.
-
Base: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center. NaOtBu is highly effective but sensitive to some functional groups. Cs₂CO₃ is a milder alternative that is often successful.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, making the rigorous exclusion of air essential for catalytic activity.
Representative Buchwald-Hartwig Amination Data:
| Amine | Base | Catalyst System | Solvent | Temp (°C) | Approx. Yield (%) |
| Morpholine | NaOtBu | Pd₂(dba)₃ / Xantphos | Toluene | 100 | 80-90 |
| Aniline | Cs₂CO₃ | Pd(OAc)₂ / XPhos | Dioxane | 110 | 75-85 |
| Benzylamine | NaOtBu | Pd₂(dba)₃ / BINAP | Toluene | 90 | 85-95 |
| Yields are based on reactions with similar substrates and serve as a general guide. |
Conclusion
5-Bromo-1-propyl-benzoimidazole is a strategically designed building block that provides a reliable entry point for the synthesis of diverse libraries of functionalized benzimidazoles. The synthetic protocols detailed herein are robust and reproducible, and the subsequent cross-coupling reactions offer a powerful platform for innovation in drug discovery and materials science. By understanding the causality behind the selection of reagents and conditions, researchers can effectively troubleshoot and adapt these methods to their specific synthetic targets, accelerating the development of novel and impactful molecules.
References
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
- Supporting Information for Dehydrogenative Coupling Reactions. (2020). Royal Society of Chemistry.
- Czaplik, W. M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
Sources
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-1-propyl-benzoimidazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to the Structural Elucidation of 5-Bromo-1-propyl-benzoimidazole
5-Bromo-1-propyl-benzoimidazole belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical properties. As with any novel or synthesized compound destined for further development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the robust characterization of 5-Bromo-1-propyl-benzoimidazole. Our approach is grounded in the principles of orthogonal analysis, utilizing multiple independent methods to build a cohesive and validated understanding of the molecule's identity, structure, and purity. This document moves beyond a simple recitation of methods, offering insights into the rationale behind procedural steps and the interpretation of the resulting data.
I. Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of 5-Bromo-1-propyl-benzoimidazole and for quantifying its concentration in various matrices.[1][2] The method's high resolution allows for the separation of the target compound from starting materials, by-products, and degradation products.[3]
Causality in Method Development
The selection of a reversed-phase HPLC method is a logical starting point for a molecule like 5-Bromo-1-propyl-benzoimidazole. The benzimidazole core and the propyl chain impart a degree of non-polarity, making it well-suited for retention on a C8 or C18 stationary phase.[4][5] The mobile phase, a mixture of an aqueous component and an organic solvent, is then optimized to achieve efficient elution and separation. The use of a gradient elution is often preferred over an isocratic method for complex samples, as it can improve peak shape and resolution, especially for impurities that may have significantly different polarities from the main analyte.[4][5] UV detection is appropriate as the benzimidazole ring system contains a chromophore that absorbs strongly in the UV region.[4]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a 5-Bromo-1-propyl-benzoimidazole sample by separating it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Sample of 5-Bromo-1-propyl-benzoimidazole.
-
Volumetric flasks, pipettes, and syringes.
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-Bromo-1-propyl-benzoimidazole and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm. A DAD is recommended to assess peak purity.[7]
-
Injection Volume: 10 µL.
-
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of 5-Bromo-1-propyl-benzoimidazole using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity analysis.
II. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8] Both ¹H and ¹³C NMR are essential for the complete characterization of 5-Bromo-1-propyl-benzoimidazole.
Principles of NMR Analysis
The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.[9] For 5-Bromo-1-propyl-benzoimidazole, we expect to see distinct signals for the aromatic protons on the benzimidazole ring and the aliphatic protons of the propyl group.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of 5-Bromo-1-propyl-benzoimidazole.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Sample of 5-Bromo-1-propyl-benzoimidazole.
-
Pasteur pipette.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry vial.[10]
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.[11]
-
Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]
-
Integrate the signals in the ¹H spectrum and determine their multiplicities.
-
Assign the signals to the corresponding protons and carbons in the structure.
-
Predicted NMR Data
While experimental data is definitive, predicted spectra provide a valuable reference. Based on the structure of 5-Bromo-1-propyl-benzoimidazole and data from similar compounds, the following spectral characteristics are anticipated.[12][13]
Table 2: Predicted ¹H and ¹³C NMR Data for 5-Bromo-1-propyl-benzoimidazole
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.0 | ~143 |
| H-4 | ~7.8 | ~125 |
| H-6 | ~7.3 | ~123 |
| H-7 | ~7.6 | ~115 |
| N-CH₂ | ~4.2 (triplet) | ~48 |
| CH₂-CH₂ | ~1.9 (sextet) | ~23 |
| CH₃ | ~1.0 (triplet) | ~11 |
| C-3a | N/A | ~135 |
| C-5 | N/A | ~116 |
| C-7a | N/A | ~142 |
III. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[14][15] Electron Ionization (EI) is a common technique for small, relatively volatile molecules like 5-Bromo-1-propyl-benzoimidazole.[16][17]
Principles of EI-MS
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺•).[18] The molecular ion can then fragment in a predictable manner, providing a unique fingerprint of the molecule's structure.[19] The presence of a bromine atom is readily identified by a characteristic isotopic pattern (M⁺• and M+2⁺• peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocol: EI-MS
Objective: To determine the molecular weight and analyze the fragmentation pattern of 5-Bromo-1-propyl-benzoimidazole.
Instrumentation and Materials:
-
Mass spectrometer with an Electron Ionization (EI) source (often coupled with a Gas Chromatograph, GC-MS).
-
Volatile solvent (e.g., methanol or dichloromethane).
-
Sample of 5-Bromo-1-propyl-benzoimidazole.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
Data Interpretation:
-
Identify the molecular ion peaks (M⁺• and M+2⁺•).
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₀H₁₁BrN₂
-
Exact Mass: 238.01 g/mol
-
Expected Molecular Ion (M⁺•): A doublet at m/z 238 and 240.
-
Key Predicted Fragments:
Visualization of Predicted Mass Spectrometry Fragmentation
Caption: Predicted EI fragmentation of 5-Bromo-1-propyl-benzoimidazole.
IV. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula. This technique serves as a fundamental check of the compound's empirical formula and purity.
Theoretical Composition
The theoretical elemental composition of 5-Bromo-1-propyl-benzoimidazole (C₁₀H₁₁BrN₂) can be calculated as follows:
Table 3: Theoretical Elemental Composition
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 50.23 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.64 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 33.41 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.72 |
| Total | 239.116 | 100.00 |
Protocol: Elemental Analysis
Objective: To determine the experimental elemental composition and compare it to the theoretical values.
Instrumentation:
-
CHN Elemental Analyzer.
Procedure:
-
Accurately weigh a small amount of the dry sample (typically 1-3 mg) into a tin capsule.
-
Analyze the sample according to the instrument's standard operating procedure.
-
Compare the experimental percentages of C, H, and N to the theoretical values. A good correlation (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
Conclusion
The combination of HPLC, NMR, mass spectrometry, and elemental analysis provides a robust and comprehensive characterization of 5-Bromo-1-propyl-benzoimidazole. By following the detailed protocols and understanding the principles behind each technique, researchers can confidently verify the structure, purity, and identity of this compound, ensuring the integrity of their subsequent research and development activities.
References
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Jarzyna, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.
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Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry.
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Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI.
- Jarzyna, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-829.
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LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS.
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Wikipedia. (n.d.). Electron ionization.
- Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives.
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Creative Proteomics. (n.d.). Electron Ionization.
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Jarzyna, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.
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Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2012). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online.
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HPLC Experts. (2013). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Purity Determination.
-
Phenomenex. (n.d.). HPLC Testing Procedure.
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
-
BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
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-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
-
University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
- Ibrahim, H. K., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.
- Gunawan, I. G. N. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
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Ibrahim, H. K., et al. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar.
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BenchChem. (2025). An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines.
-
University of Sheffield. (n.d.). Elemental Analysis tool.
-
Singh, S., & Sharma, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
-
Chemistry LibreTexts. (2023). NMR - Interpretation.
- Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920.
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Gunawan, I. G. N. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
Chromatography Forum. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
-
SpectraBase. (n.d.). 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID.
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
-
Kar, G. K. (2014). How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only? ResearchGate.
- Şaş, E. B., & Kurt, M. (2017). 5-bromo-1h benzimidazolun ft-raman, ft-ır, nmr ve dft hesaplamaları. Sakarya University Journal of Science, 21(3), 430-441.
-
The Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
-
Singh, P., et al. (2020). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. ResearchGate.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
-
University of Illinois. (n.d.). Elemental Composition Calculator. School of Chemical Sciences.
-
The Organic Chemistry Tutor. (2020, August 8). Chapter 3. Chemical Formulas Part 4 - Determining a Molecular Formula from Elemental Analysis Data [Video]. YouTube.
-
University of California, Davis. (n.d.). Stoichiometry: Elemental Analysis. Chemistry LibreTexts.
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The Versatile Building Block: 5-Bromo-1-propyl-benzoimidazole in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-1-propyl-benzoimidazole, a key heterocyclic building block in contemporary organic synthesis. We delve into its synthesis, reactivity, and broad applications, particularly in the realm of medicinal chemistry and drug discovery. Detailed, field-tested protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions are presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical guidance to leverage the synthetic potential of this versatile molecule.
Introduction: The Benzimidazole Scaffold and the Strategic Role of 5-Bromo-1-propyl-benzoimidazole
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and antiviral properties. The strategic derivatization of the benzimidazole core is paramount in the quest for novel and more effective drug candidates.
5-Bromo-1-propyl-benzoimidazole emerges as a particularly valuable building block due to the confluence of two key structural features: the N-propyl group and the C5-bromo substituent. The N-alkylation, in this case with a propyl group, enhances the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.[2] More critically, the bromine atom at the 5-position serves as a versatile synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of the chemical space around the benzimidazole core, a cornerstone of modern structure-activity relationship (SAR) studies.
This guide will provide a detailed protocol for the synthesis of 5-Bromo-1-propyl-benzoimidazole and subsequently explore its application in several cornerstone reactions of modern organic synthesis.
Synthesis of 5-Bromo-1-propyl-benzoimidazole: A Two-Step Approach
The synthesis of 5-Bromo-1-propyl-benzoimidazole is efficiently achieved in a two-step sequence starting from commercially available 4-bromo-1,2-benzenediamine. The first step involves the formation of the benzimidazole ring, followed by the selective N-alkylation with a propyl group.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 5-Bromo-1-propyl-benzoimidazole.
Protocol 2.1: Synthesis of 5-bromo-1H-benzimidazole
This protocol is adapted from established literature procedures for the synthesis of benzimidazoles from o-phenylenediamines.[3]
Materials:
-
4-bromo-1,2-benzenediamine
-
Trimethyl orthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of 4-bromo-1,2-benzenediamine (e.g., 10.0 g, 53.5 mmol) in DMF (75 mL) in a round-bottom flask, add trimethyl orthoformate (150 mL).
-
Concentrate the mixture under reduced pressure to remove excess trimethyl orthoformate.
-
To the resulting solution, add concentrated hydrochloric acid (5.0 mL) dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water (600 mL).
-
Adjust the pH of the mixture to ~7 by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid. The product is often of sufficient purity for the next step.
Protocol 2.2: Synthesis of 5-Bromo-1-propyl-benzoimidazole
This N-alkylation protocol is a standard and effective method for the propylation of benzimidazoles.
Materials:
-
5-bromo-1H-benzimidazole
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-1H-benzimidazole (e.g., 5.0 g, 25.4 mmol) in anhydrous DMF (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (e.g., 7.0 g, 50.8 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (e.g., 3.5 mL, 38.1 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-Bromo-1-propyl-benzoimidazole.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in 5-Bromo-1-propyl-benzoimidazole is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This section details protocols for some of the most synthetically valuable transformations.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-propyl-benzimidazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-1-propyl-benzoimidazole
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry Schlenk flask, combine 5-Bromo-1-propyl-benzoimidazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 85-95 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 80-90 |
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-propyl-benzimidazoles
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing the coupling of aryl halides with a wide range of amines.[4][5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
5-Bromo-1-propyl-benzoimidazole
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 1-2 mol%) and XPhos (e.g., 2-4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add 5-Bromo-1-propyl-benzoimidazole (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 80-90 |
Sonogashira and Heck Couplings: Further Diversification
The synthetic utility of 5-Bromo-1-propyl-benzoimidazole extends to other important cross-coupling reactions such as the Sonogashira and Heck couplings, for the introduction of alkynyl and alkenyl moieties, respectively.
Sonogashira Coupling: This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base for the coupling of the aryl bromide with a terminal alkyne.
Heck Coupling: This reaction couples the aryl bromide with an alkene, usually in the presence of a palladium catalyst and a base.
The general principles and workflows for these reactions are similar to those described for the Suzuki-Miyaura and Buchwald-Hartwig couplings, with appropriate modifications of catalysts, ligands, and reaction conditions.
Conclusion
5-Bromo-1-propyl-benzoimidazole is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis and the reactivity of its C-Br bond towards a variety of palladium-catalyzed cross-coupling reactions make it an ideal starting material for the generation of diverse libraries of benzimidazole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this compound in the development of novel therapeutic agents and functional materials.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research, 33(3), 205-215. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
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Application Notes and Protocols: A Step-by-Step Guide to N-Alkylation of 5-Bromobenzimidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the N-alkylation of 5-bromobenzimidazole, a critical reaction in the synthesis of various pharmacologically active compounds. We delve into the underlying chemical principles, offer detailed step-by-step protocols for two common methodologies, and provide insights into reaction optimization and product characterization. This guide is intended to equip researchers with the necessary knowledge and practical instructions to successfully perform and adapt this important transformation.
Introduction: The Significance of N-Alkylated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1] The introduction of alkyl groups onto the nitrogen atoms of the benzimidazole ring, a process known as N-alkylation, is a fundamental and powerful strategy for modulating the physicochemical and pharmacological properties of these molecules.[2][3] Specifically, N-alkylation of 5-bromobenzimidazole provides a versatile intermediate. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the N-alkyl substituent allows for fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.[4][5]
The N-alkylation of unsymmetrically substituted benzimidazoles, such as 5-bromobenzimidazole, can theoretically lead to two regioisomers: the N1- and N3-alkylated products. The ratio of these isomers is influenced by both steric and electronic effects of the substituents on the benzimidazole ring and the nature of the alkylating agent.[4] Understanding and controlling this regioselectivity is a key aspect of synthesizing the desired isomer.
This guide will explore two robust and widely applicable methods for the N-alkylation of 5-bromobenzimidazole: the classical Williamson ether synthesis-type reaction under basic conditions and the Mitsunobu reaction. We will provide detailed experimental protocols, discuss the mechanistic underpinnings of each method, and offer practical advice for reaction setup, monitoring, workup, and purification.
Mechanistic Considerations: Directing the Alkylation
The N-alkylation of 5-bromobenzimidazole typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] The benzimidazole nitrogen, particularly after deprotonation by a base, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or a suitably activated alcohol.
Williamson-Type Alkylation
This is the most common approach and involves the deprotonation of the benzimidazole N-H with a base to form the more nucleophilic benzimidazolide anion. This anion then attacks the alkylating agent (typically an alkyl halide or sulfonate) in an SN2 fashion.
Key Factors Influencing the Reaction:
-
Base: The choice of base is crucial. Stronger bases like sodium hydride (NaH) will completely deprotonate the benzimidazole, leading to a higher concentration of the reactive anion and often faster reaction rates.[7][9] Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective and can sometimes offer better regioselectivity and are easier to handle.[4][9]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.[6][10]
-
Alkylating Agent: Primary alkyl halides are ideal substrates for SN2 reactions.[7] Secondary halides can also be used, but may lead to competing elimination reactions. Tertiary halides are generally unsuitable as they will primarily undergo elimination.[7][9]
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid base and a liquid organic phase, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can be employed.[11][12][13][14] The catalyst facilitates the transfer of the benzimidazolide anion from the solid phase or an aqueous phase into the organic phase where the reaction with the alkylating agent occurs, often leading to faster reaction rates and milder conditions.[11][12]
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for N-alkylation, particularly when starting from an alcohol instead of an alkyl halide.[15][16][17][18] This reaction involves the in-situ activation of the alcohol's hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Mechanism Overview:
-
Triphenylphosphine and DEAD react to form a phosphonium salt.
-
The alcohol attacks the phosphonium salt, forming an oxyphosphonium intermediate.
-
The benzimidazole, acting as the nucleophile, attacks this intermediate, displacing the triphenylphosphine oxide and forming the N-alkylated product with inversion of configuration at the alcohol's carbon center.[16][18]
The Mitsunobu reaction is known for its mild conditions and broad substrate scope.[15] It is particularly useful for the alkylation with secondary alcohols where direct alkylation with the corresponding halide might be problematic due to competing elimination reactions.[19]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care. Sodium hydride is a flammable solid and reacts violently with water.
Protocol 1: N-Alkylation using an Alkyl Halide and a Base
This protocol describes a general procedure for the N-alkylation of 5-bromobenzimidazole using an alkyl bromide and potassium carbonate as the base.
Materials:
-
5-Bromobenzimidazole
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromobenzimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated 5-bromobenzimidazole.[20]
Protocol 2: N-Alkylation using an Alcohol via the Mitsunobu Reaction
This protocol details the N-alkylation of 5-bromobenzimidazole with an alcohol using triphenylphosphine and DIAD.
Materials:
-
5-Bromobenzimidazole
-
Alcohol (e.g., benzyl alcohol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Syringe for dropwise addition
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
TLC plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 5-bromobenzimidazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DIAD: Add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other by-products.
Data Presentation and Characterization
The successful synthesis of N-alkylated 5-bromobenzimidazole should be confirmed by various analytical techniques.
Key Reaction Parameters
| Parameter | Protocol 1 (Williamson-Type) | Protocol 2 (Mitsunobu) |
| Electrophile | Alkyl Halide | Alcohol |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | PPh₃, DIAD/DEAD |
| Solvent | DMF, Acetonitrile, THF | THF, Dichloromethane |
| Temperature | Room Temp. to 60 °C | 0 °C to Room Temp. |
| Typical Reaction Time | 4-12 hours | 12-24 hours |
| Key By-products | Halide Salt | Triphenylphosphine oxide, Hydrazine dicarboxylate |
Characterization
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated product. The disappearance of the N-H proton signal and the appearance of signals corresponding to the newly introduced alkyl group are key indicators of a successful reaction.[21]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Visualizing the Workflow
General N-Alkylation Workflow
Caption: A generalized workflow for the N-alkylation of 5-bromobenzimidazole.
Chemical Transformation
Caption: The core chemical transformation in the N-alkylation of 5-bromobenzimidazole.
Conclusion
The N-alkylation of 5-bromobenzimidazole is a cornerstone reaction for the synthesis of a diverse array of biologically active molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently and selectively introduce alkyl substituents to this important heterocyclic core. The detailed protocols provided in this guide for both Williamson-type and Mitsunobu reactions offer robust starting points for laboratory synthesis. As with any chemical transformation, careful optimization of reaction parameters may be necessary to achieve the best results for specific substrates.
References
- Vertex AI Search. (2025, August 6).
- BYJU'S. Williamson Ether Synthesis reaction.
- Jayachandran, J. P., & Wang, M. L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS.
- ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table.
- Wikipedia. Williamson ether synthesis.
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- Benchchem.
- ResearchGate. (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- ACS Omega. (2024, July 26). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- ResearchGate. N‐Alkylation of benzimidazole. | Download Scientific Diagram.
- PubMed Central. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
- Synthetic Communications.
- Synthetic Communications. (2021, June 21).
- NIH.
- wisdomlib. (2024, December 9).
- Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
- Benchchem.
- NIH. (2024, August 9).
- ResearchGate. (2025, August 10). (PDF)
- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- ResearchGate. Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole.
- ResearchGate.
- Organic Chemistry Portal. Mitsunobu Reaction.
- TCI Chemicals. Mitsunobu Reaction.
- NIH.
- MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- ResearchGate. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
- PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- ResearchGate. (2025, August 5). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF.
- Taylor & Francis Online. (2021, June 21).
- MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- ESA-IPB.
- ResearchGate. (2024, August 9). (PDF)
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Application Notes and Protocols: 5-Bromo-1-propyl-benzoimidazole in Medicinal Chemistry
Introduction: The Benzimidazole Scaffold as a Cornerstone in Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its structural similarity to endogenous purine nucleotides enables it to interact with a diverse array of biological macromolecules, making it a cornerstone for the development of novel therapeutic agents.[3][4] This versatility has led to the successful clinical application of benzimidazole-containing drugs across a wide spectrum of diseases, including anti-ulcer agents like omeprazole, anthelmintics such as albendazole, and antiviral medications like maribavir.[5][6][7] The broad pharmacological profile of benzimidazole derivatives encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities, among others.[2][8][9] The amenability of the benzimidazole core to chemical modification at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an ideal starting point for drug discovery campaigns.[8]
5-Bromo-1-propyl-benzoimidazole: A Strategic Building Block for Novel Therapeutics
Within the vast chemical space of benzimidazole derivatives, 5-Bromo-1-propyl-benzoimidazole emerges as a compound of significant strategic interest for medicinal chemists.[10] This particular substitution pattern offers a compelling combination of features for the rational design of new drug candidates.
-
The 5-Bromo Substituent: The presence of a bromine atom at the 5-position of the benzimidazole ring serves a dual purpose. Firstly, it modulates the electronic properties of the aromatic system, which can influence binding interactions with biological targets.[11] Secondly, and perhaps more importantly, the bromine atom acts as a versatile synthetic handle. It readily participates in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse chemical moieties to generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies.[10] This allows for the rapid exploration of chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
-
The 1-Propyl Substituent: N-alkylation of the benzimidazole ring is a common strategy to enhance the lipophilicity and metabolic stability of the resulting compounds. The 1-propyl group in 5-Bromo-1-propyl-benzoimidazole contributes to these properties, which can improve cell permeability and overall drug-like characteristics. The choice of a propyl group represents a balance between increasing lipophilicity and maintaining aqueous solubility, a critical consideration in drug design.
The combination of these two substituents makes 5-Bromo-1-propyl-benzoimidazole a valuable intermediate for the synthesis of targeted therapies, particularly in oncology where benzimidazole derivatives have shown promise by interfering with microtubule dynamics and inhibiting topoisomerases.[12]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1-propyl-benzoimidazole
This protocol details a standard procedure for the N-alkylation of 5-bromobenzimidazole to yield 5-Bromo-1-propyl-benzoimidazole. The reaction involves the deprotonation of the benzimidazole nitrogen followed by nucleophilic substitution with an alkyl halide.
Materials:
-
5-Bromobenzimidazole
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromobenzimidazole (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.
-
Addition of Alkylating Agent: To the stirring suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Bromo-1-propyl-benzoimidazole.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effect of 5-Bromo-1-propyl-benzoimidazole derivatives on a cancer cell line (e.g., HeLa or MCF-7).[13][14][15] The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
5-Bromo-1-propyl-benzoimidazole derivative (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Bromo-1-propyl-benzoimidazole derivative in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Physicochemical Properties of 5-Bromo-1-propyl-benzoimidazole
| Property | Value |
| CAS Number | 1200113-99-0[10] |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |
Visualizations
Caption: Synthetic workflow for 5-Bromo-1-propyl-benzoimidazole.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Conclusion
5-Bromo-1-propyl-benzoimidazole represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its inherent features, particularly the synthetically versatile bromine atom and the drug-like propyl group, make it an excellent starting point for the development of novel therapeutic agents. The protocols provided herein offer a robust framework for its synthesis and biological evaluation, empowering researchers to explore its potential in drug discovery campaigns targeting a wide range of diseases, most notably cancer. Further derivatization of this compound could lead to the identification of potent and selective clinical candidates.
References
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- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application Note: A Validated Laboratory Protocol for the Synthesis of 5-Bromo-1-propyl-benzoimidazole HCl
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-Bromo-1-propyl-benzoimidazole hydrochloride, a key building block in medicinal chemistry and materials science. The synthesis is presented as a robust three-stage process: (1) the cyclization of 4-bromo-1,2-phenylenediamine to form the 5-bromo-1H-benzimidazole intermediate, (2) the regioselective N-alkylation to yield 5-Bromo-1-propyl-benzoimidazole, and (3) the final conversion to its hydrochloride salt for enhanced stability and solubility. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and critical safety information. The protocols are structured to be self-validating, with clear checkpoints for assessing purity and identity.
Introduction and Scientific Context
The benzimidazole scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties.[3][4] The targeted compound, 5-Bromo-1-propyl-benzoimidazole, incorporates a bromine atom, a common functional group for introducing further molecular complexity via cross-coupling reactions, and an N-propyl group, which can modulate lipophilicity and binding interactions.
This guide details a reliable synthetic route, beginning with the foundational Phillips-type condensation reaction to construct the benzimidazole ring system.[5][6] Subsequent N-alkylation and salt formation are performed under controlled conditions to ensure high yield and purity of the final hydrochloride salt.[7]
Overall Synthetic Scheme
The synthesis of 5-Bromo-1-propyl-benzoimidazole HCl is accomplished via a three-step sequence as illustrated below.
Caption: Overall synthesis of 5-Bromo-1-propyl-benzoimidazole HCl.
Materials, Reagents, and Safety
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Standard laboratory glassware
-
pH paper or meter
Reagents and Chemicals
| Reagent | CAS No. | Formula | Purity | Supplier |
| 4-Bromo-1,2-phenylenediamine | 1575-37-7 | C₆H₇BrN₂ | ≥98% | Sigma-Aldrich |
| Formic Acid | 64-18-6 | CH₂O₂ | ≥98% | Fisher Scientific |
| Hydrochloric Acid (4M) | 7647-01-0 | HCl | 4M in H₂O | Acros Organics |
| 1-Bromopropane | 107-03-9 | C₃H₇Br | ≥99% | Alfa Aesar |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | ≥99% | J.T. Baker |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous | Sigma-Aldrich |
| HCl in 2-Propanol | 7647-01-0 | HCl | 5-6 M | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated Sol. | LabChem |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous | EMD |
| Deionized Water | 7732-18-5 | H₂O | - | - |
Critical Safety Precautions
All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
| Chemical | Hazard | Handling Precautions |
| Formic Acid | Corrosive, Flammable | Causes severe skin burns and eye damage.[8][9] Use in a well-ventilated fume hood. Keep away from ignition sources.[10] Have a sodium bicarbonate solution ready for spills. |
| 4-Bromo-phenylenediamine | Toxic, Irritant, Mutagenic | Toxic if swallowed, inhaled, or in contact with skin.[11] Suspected of causing genetic defects. Avoid dust formation. |
| 1-Bromopropane | Flammable, Toxic | Flammable liquid and vapor. Toxic by inhalation. May damage fertility or the unborn child. Handle with extreme care. |
| DMF | Toxic, Irritant | Harmful in contact with skin or if inhaled. Can cause liver and kidney damage. Use in a fume hood with proper ventilation. |
| Hydrochloric Acid | Corrosive | Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[10] Handle with care, avoiding inhalation of vapors. |
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-1H-benzimidazole (Intermediate 1)
This procedure utilizes the Phillips condensation method, where an o-phenylenediamine is condensed with a carboxylic acid under acidic conditions to form the benzimidazole ring.[5][12]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (5.00 g, 26.7 mmol).
-
Reagent Addition: Add formic acid (98%, 30 mL). While stirring, cautiously add 4M hydrochloric acid (5.0 mL) as a catalyst.
-
Cyclization Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 4 hours.
-
Expert Commentary: Formic acid serves as the C1 source for the imidazole ring formation. The reaction proceeds via initial formylation of one amino group, followed by acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole core.[12] Refluxing provides the necessary thermal energy to overcome the activation barriers for these steps.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.6) should be consumed and a new, more polar spot corresponding to the product (Rf ≈ 0.2, baseline in nonpolar eluents) should appear.
-
Work-up - Quenching: After 4 hours, cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully neutralize the mixture by adding it to a beaker containing a stirred, chilled saturated sodium bicarbonate solution (~200 mL).
-
Expert Commentary: The neutralization is highly exothermic and will release CO₂ gas. Perform this step slowly in a large vessel to avoid overflow. The goal is to reach a pH of ~7-8, which causes the benzimidazole product to precipitate as it is less soluble in neutral aqueous media.
-
-
Isolation: A beige to light brown solid will precipitate. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.
-
Drying: Dry the solid under vacuum at 60 °C overnight.
-
Characterization: The product, 5-bromo-1H-benzimidazole, should be obtained as a light brown solid (Expected yield: 5.0 - 5.2 g, 94-98%).[13]
Step 2: Synthesis of 5-Bromo-1-propyl-benzoimidazole (Free Base)
This step involves a standard Sₙ2 reaction to alkylate the nitrogen of the benzimidazole ring.
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-1H-benzimidazole (4.00 g, 20.3 mmol) and anhydrous potassium carbonate (5.61 g, 40.6 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMF (40 mL) and stir to create a suspension. Add 1-bromopropane (2.78 mL, 30.5 mmol, 1.5 equiv.) via syringe.
-
Alkylation Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.
-
Expert Commentary: Potassium carbonate is a mild base sufficient to deprotonate the acidic N-H of the benzimidazole, generating the nucleophilic benzimidazolide anion. DMF is an excellent polar aprotic solvent for Sₙ2 reactions. A slight excess of the alkylating agent ensures complete consumption of the starting material. Note that alkylation can occur at either N-1 or N-3, leading to 5-bromo-1-propyl and 6-bromo-1-propyl isomers. In this case, they are the same molecule due to tautomerization of the starting material, but for unsymmetrical benzimidazoles, this can lead to isomeric mixtures requiring separation.
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into deionized water (200 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a brown oil or semi-solid. Purify by flash column chromatography on silica gel using a gradient eluent of 10% to 40% ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the desired product (Rf ≈ 0.5 in 30% EtOAc/Hexanes) and concentrate to afford 5-Bromo-1-propyl-benzoimidazole as a pale yellow oil or low-melting solid. (Expected yield: 3.8 - 4.3 g, 78-88%).
-
¹H NMR (400 MHz, CDCl₃): Predicted shifts: δ 7.95 (s, 1H, H-2), 7.80 (d, 1H, H-4), 7.40 (dd, 1H, H-6), 7.25 (d, 1H, H-7), 4.15 (t, 2H, N-CH₂), 1.85 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
-
LC-MS (ESI+): m/z 239.0, 241.0 [M+H]⁺.
-
Step 3: Preparation of 5-Bromo-1-propyl-benzoimidazole HCl
-
Dissolution: Dissolve the purified 5-Bromo-1-propyl-benzoimidazole (3.80 g, 15.9 mmol) in 2-propanol (50 mL).
-
Salt Formation: Cool the solution in an ice bath. While stirring, slowly add a 5-6 M solution of HCl in 2-propanol (~4.0 mL, ~21 mmol, 1.3 equiv.) dropwise. A white precipitate should form immediately.
-
Expert Commentary: The hydrochloride salt is significantly less soluble in moderately polar organic solvents like 2-propanol than its free base form. Adding a concentrated solution of HCl in an organic solvent ensures precipitation of the clean salt, leaving any non-basic impurities behind in the solution.
-
-
Precipitation and Isolation: Allow the slurry to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold 2-propanol (10 mL) and then with diethyl ether (20 mL) to facilitate drying. Dry the product under vacuum at 50 °C.
-
Final Product: 5-Bromo-1-propyl-benzoimidazole HCl is obtained as a stable, white to off-white crystalline solid. (Expected yield: 4.1 - 4.3 g, 93-97%).[7]
-
Molecular Formula: C₁₀H₁₂BrClN₂[7]
-
Molecular Weight: 275.57 g/mol [7]
-
Characterization: The final product's identity should be confirmed by NMR and Mass Spectrometry, and its purity assessed by HPLC. The NMR will show characteristic downfield shifts of the aromatic protons due to the protonation of the imidazole ring.
-
Experimental Workflow Visualization
The following diagram outlines the complete laboratory workflow from starting materials to the final, purified product.
Caption: Step-by-step workflow for the synthesis and purification.
References
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Terse, P. (2016). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. Retrieved from [Link]
-
Raja, D., et al. (2020). Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. The Journal of Organic Chemistry, 85(16), 11531-11540. Retrieved from [Link]
-
Aqeel, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, 229-237. Retrieved from [Link]
-
Li, X., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry, 88(12), 8021-8031. Retrieved from [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]
-
Boron Molecular. (n.d.). 5-Bromo-1H-benzimidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 6, 108503-108515. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. Retrieved from [Link]
-
PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-1-propyl-benzoimidazole HCl, min 98%, 1 gram. Retrieved from [Link]
-
Bansal, Y., & Silakari, O. (2014). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Current medicinal chemistry, 21(24), 2841–2867. Retrieved from [Link]
- Google Patents. (2013). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
Pozharskii, A. F., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6, 40056-40081. Retrieved from [Link]
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ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Retrieved from [Link]
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Application Notes and Protocols for Studying the Biological Activity of Benzimidazoles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold, a bicyclic molecule formed by fusing benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its structural resemblance to natural purine nucleosides enables it to readily interact with a variety of biopolymers, resulting in a wide spectrum of biological activities.[1][2][3] This versatility has established substituted benzimidazoles as a cornerstone of therapeutic research, leading to compounds with significant anticancer, antimicrobial, antiviral, and anthelmintic properties.[3][4]
This guide provides an in-depth overview of the essential methodologies required to characterize the biological activities of novel benzimidazole derivatives. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and ensuring that the described protocols are self-validating systems for generating trustworthy and reproducible data.
Section 1: Evaluation of Anticancer Activity
The anticancer potential of benzimidazoles is primarily attributed to their ability to disrupt microtubule dynamics, a critical process for cell division. However, newer derivatives have shown the ability to inhibit other key cancer-related pathways, making a multi-assay approach essential for a complete characterization.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The most well-established anticancer mechanism for benzimidazoles is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of α- and β-tubulin heterodimers into microtubules.[5] This disruption of the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis.[6] Other reported mechanisms include the inhibition of crucial signaling kinases like VEGFR2 and EGFR, or enzymes such as Topoisomerase II, which are vital for tumor growth and angiogenesis.[7][8]
Protocol 3: Agar Disk Diffusion Assay
This is a widely used preliminary screening method to qualitatively assess the antimicrobial activity of a compound.
-
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is proportional to the compound's activity. [9]* Step-by-Step Methodology:
-
Plate Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Inoculation: Uniformly spread a standardized microbial inoculum (e.g., 0.5 McFarland standard) over the entire surface of the agar plate.
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Include a negative control (disk with solvent only) and a positive control (disk with a standard antibiotic like Ciprofloxacin or Fluconazole).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria, or at 28°C for 48-72 hours for fungi. [10] 5. Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
-
Data Presentation:
| Microorganism | Zone of Inhibition (mm) - Compound X | Zone of Inhibition (mm) - Control |
| S. aureus (Gram +) | 14 | 22 |
| E. coli (Gram -) | 11 | 19 |
| C. albicans (Fungus) | 16 | 20 |
| Table 2: Example Data from Agar Disk Diffusion Assay. |
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
Following a positive disk diffusion result, the MIC assay is performed to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, providing quantitative data on its potency.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized number of microorganisms. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration where no growth is observed.
-
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., adjusted to a 0.5 McFarland standard and then diluted) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be read spectrophotometrically.
-
-
Data Analysis: The result is reported as the MIC value in µg/mL or µM. [11]A lower MIC value indicates greater potency.
Section 3: Evaluation of Antiviral Activity
Benzimidazoles can be active against a broad range of DNA and RNA viruses, including Respiratory Syncytial Virus (RSV), Coxsackie virus, and various flaviviruses. [12][13]Evaluation requires cell-based assays that measure the inhibition of viral replication.
Crucial Prerequisite: Host Cell Cytotoxicity
Before assessing antiviral activity, it is imperative to determine the compound's cytotoxicity against the host cell line that will be used for the viral assay (using the MTT protocol described in Section 1). This allows for the calculation of the Selectivity Index (SI) , a critical parameter for a potential antiviral drug. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high SI value (typically >10) is desirable, as it indicates that the compound inhibits viral replication at concentrations that are non-toxic to the host cell.
Protocol 5: Plaque Reduction Assay
This is the gold standard for quantifying the inhibition of viral replication.
-
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death and lysis caused by viral infection in a confluent monolayer of host cells. The number of plaques is directly proportional to the quantity of infectious virus. [14][15]* Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells in 6-well or 24-well plates to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cell monolayer with a known titer of virus (e.g., 100 plaque-forming units/well) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Overlay the monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This semi-solid medium restricts the spread of progeny virus, localizing the infection to form discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with formalin), and stain them with a solution like crystal violet, which stains living cells purple. Plaques will appear as clear, unstained areas.
-
Quantification: Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of plaque reduction against the compound concentration to determine the EC50 value, the concentration that reduces the plaque number by 50%.
-
Section 4: Evaluation of Anthelmintic Activity
Benzimidazoles are among the most important classes of broad-spectrum anthelmintics used in both human and veterinary medicine. [6]
Core Mechanism of Action
The anthelmintic action of benzimidazoles is a classic example of selective toxicity. They bind with high affinity to the β-tubulin of parasitic nematodes, inhibiting its polymerization into microtubules. This disrupts vital cellular functions like nutrient absorption and cell division, leading to paralysis and death of the worm. Critically, these compounds show significantly lower affinity for mammalian tubulin, which accounts for their relative safety in the host. [6][16]
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Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-1-propyl-benzoimidazole
Abstract: This document provides a comprehensive guide for the scalable synthesis of 5-Bromo-1-propyl-benzoimidazole, a key building block in pharmaceutical research and drug development. The protocols detailed herein are designed for researchers, chemists, and process development scientists, offering in-depth procedural instructions, mechanistic insights, and considerations for scale-up. The synthesis is presented as a two-step process: the initial formation of the benzimidazole core followed by N-alkylation. This guide emphasizes safety, efficiency, and reproducibility, providing a solid foundation for the production of this important compound.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, largely due to its structural similarity to naturally occurring nucleotides, which allows it to interact with a variety of biological targets.[1] 5-Bromo-1-propyl-benzoimidazole, in particular, serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The bromo substituent provides a convenient handle for further functionalization through cross-coupling reactions, while the propyl group can significantly influence the molecule's lipophilicity and binding affinity in structure-activity relationship (SAR) studies.[1] As such, robust and scalable synthetic routes to this compound are of high interest to the drug development community.
This guide provides a detailed protocol for a two-step synthesis, starting from commercially available 4-bromo-1,2-diaminobenzene. The first step involves the cyclization to form 5-bromo-1H-benzimidazole, followed by a selective N-alkylation to yield the final product.
Reaction Scheme and Mechanism
The synthesis of 5-Bromo-1-propyl-benzoimidazole is typically achieved in two main steps:
Step 1: Cyclization to form 5-Bromo-1H-benzoimidazole
The initial step involves the condensation of 4-bromo-1,2-diaminobenzene with a one-carbon electrophile, such as trimethyl orthoformate or formic acid, to form the benzimidazole ring.[2] This is a variation of the classical Phillips benzimidazole synthesis.[3]
Step 2: N-Alkylation
The second step is the N-alkylation of the 5-bromo-1H-benzimidazole intermediate with a propyl halide (e.g., 1-bromopropane) in the presence of a base. The N-alkylation of unsymmetrical benzimidazoles can potentially lead to two regioisomers (alkylation at N1 or N3). However, the electronic and steric environment of 5-bromo-1H-benzimidazole generally favors alkylation at the N1 position.[4] The choice of base and solvent can be optimized to maximize the yield of the desired isomer.[5][6]
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis of 5-Bromo-1-propyl-benzoimidazole.
Detailed Experimental Protocols
Part A: Synthesis of 5-Bromo-1H-benzoimidazole (Intermediate)
This protocol is adapted from established procedures for benzimidazole synthesis.[2]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | 10.0 g | 0.053 |
| Trimethyl orthoformate | C₄H₁₀O₃ | 106.12 | 22 mL | - |
| Concentrated HCl | HCl | 36.46 | 0.8 mL | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 12 mL | - |
| Saturated NaHCO₃ solution | - | - | ~100 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 200 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~10 g | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-1,2-diaminobenzene (10.0 g, 0.053 mol) and N,N-dimethylformamide (12 mL).
-
Add trimethyl orthoformate (22 mL) to the solution.
-
Carefully add concentrated hydrochloric acid (0.8 mL) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with deionized water (100 mL).
-
Neutralize the mixture to pH 7 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.[2]
Part B: Synthesis of 5-Bromo-1-propyl-benzoimidazole (Final Product)
This N-alkylation protocol is based on general methods for the alkylation of benzimidazoles.[4][5]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 5-Bromo-1H-benzimidazole | C₇H₅BrN₂ | 197.03 | 5.0 g | 0.025 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 2.5 mL | 0.028 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.2 g | 0.030 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 200 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-bromo-1H-benzimidazole (5.0 g, 0.025 mol) in N,N-dimethylformamide (50 mL).
-
Add potassium carbonate (4.2 g, 0.030 mol) to the solution.
-
Add 1-bromopropane (2.5 mL, 0.028 mol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into deionized water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 5-bromo-1-propyl-benzoimidazole as a pure solid.
Scale-Up Considerations
Scaling up the synthesis of 5-bromo-1-propyl-benzoimidazole from the laboratory to a pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and consistency.
-
Heat Management: Both the cyclization and alkylation steps can be exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with controlled heating and cooling is recommended.
-
Reagent Addition: The dropwise addition of reagents, such as concentrated HCl and 1-bromopropane, should be carefully controlled to manage the reaction rate and temperature.
-
Mixing: Efficient mixing is essential to ensure homogeneity, particularly in the heterogeneous mixture of the N-alkylation step. The use of overhead mechanical stirrers is necessary for larger reaction volumes.
-
Work-up and Isolation: Phase separations and extractions can be more challenging on a larger scale. The use of larger separatory funnels or specialized extraction equipment may be required. For product isolation, centrifugation or filtration in a Nutsche filter is more practical than laboratory-scale filtration.
-
Purification: Recrystallization is generally a more scalable purification method than column chromatography.[7] Developing a robust recrystallization procedure for the final product is highly recommended for large-scale production.
Logical Flow of Synthetic Steps
Caption: Logical progression of the synthesis and purification process.
Characterization and Analytical Data
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
-
5-Bromo-1H-benzoimidazole:
-
5-Bromo-1-propyl-benzoimidazole:
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
4-Bromo-1,2-diaminobenzene: Toxic if swallowed. Causes skin and eye irritation.[11][12]
-
Trimethyl Orthoformate: Flammable liquid and vapor.
-
Concentrated HCl: Causes severe skin burns and eye damage.
-
1-Bromopropane: Flammable liquid and vapor. May cause cancer and damage fertility or the unborn child.
-
N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. May damage an unborn child.
Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[13][14][15]
References
- BenchChem. (n.d.). Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole.
- Benchchem. (n.d.). Synthesis routes of 4-Bromobenzene-1,2-diamine.
- Ottokemi. (n.d.). 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India.
- Sigma-Aldrich. (n.d.). 4-Bromo-1,2-diaminobenzene 97 1575-37-7.
- National Institutes of Health. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation.
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
- ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- National Institutes of Health. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity.
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?
- Benchchem. (n.d.). 5-Bromo-1-propyl-benzoimidazole|CAS 1200113-99-0.
- Capot Chemical Co., Ltd. (2009). MSDS of 5-Bromo-1H-benzimidazole.
- CP Lab Safety. (n.d.). 5-Bromo-1-propyl-benzoimidazole HCl, min 98%, 1 gram.
- BLD Pharm. (n.d.). 1200113-99-0|5-Bromo-1-propyl-benzoimidazole|BLD Pharm.
- ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 5-BroMo-1-propyl-benzoiMidazole CAS#: 1200113-99-0.
- ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide.
- Thermo Scientific Chemicals. (n.d.). 5-Bromo-1H-benzimidazole, 97% 25 g | Contact Us.
- Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
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- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
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- 11. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]
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- 15. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-propyl-benzoimidazole
Welcome to the technical support center for the synthesis of 5-Bromo-1-propyl-benzoimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important benzimidazole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.
Introduction
5-Bromo-1-propyl-benzoimidazole is a key synthetic intermediate in medicinal chemistry.[1] The benzimidazole core is a privileged structure due to its similarity to naturally occurring nucleotides, enabling it to interact with various biological targets.[1] The bromo- and propyl- substitutions are strategic modifications to adjust the molecule's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies.[1] Benzimidazole derivatives are under investigation for a wide range of therapeutic applications, including as anticancer, antimicrobial, antifungal, and antiparasitic agents.[1][2] The bromine atom also provides a versatile handle for further synthetic modifications through cross-coupling reactions.[1]
This guide will focus on the N-alkylation of 5-bromobenzimidazole with a propyl halide, a common and direct method for the synthesis of 5-Bromo-1-propyl-benzoimidazole.
Troubleshooting Guide: Addressing Common Synthesis Challenges
Low yields are a frequent challenge in benzimidazole synthesis, often stemming from suboptimal reaction conditions or reagent quality.[3][4] This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Formation
Question: My reaction is showing a very low yield, or no desired product is being formed. What are the potential causes and how can I fix this?
Answer: This is a common problem that can be traced back to several factors. A systematic evaluation of your experimental setup is the best approach.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your 5-bromobenzimidazole or propyl halide can significantly interfere with the reaction.[3] Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Moisture: The presence of water can quench the base and hinder the deprotonation of the benzimidazole nitrogen, which is crucial for the reaction to proceed. Always use anhydrous solvents and dry glassware.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. While a 1:1 ratio is a good starting point, a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents) can sometimes improve yields.[5]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical for deprotonating the benzimidazole nitrogen, making it nucleophilic.[6]
-
Strong Bases (e.g., NaH, t-BuOK): These are very effective but can be sensitive to moisture and may require strictly anhydrous conditions.[5][7]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): These are often easier to handle and can be effective, especially in polar aprotic solvents like DMF or acetonitrile.[7][8] The choice between them can influence reaction rates and yields.
-
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices for N-alkylation reactions as they can solvate the cation of the base and do not interfere with the nucleophile.[7]
-
Less Polar Solvents (e.g., THF, Dioxane): These can also be used, particularly with stronger bases like NaH.[7]
-
-
Temperature: The optimal temperature depends on the specific reactants and solvent.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Issue 2: Formation of Multiple Products (Isomers)
Question: I am observing the formation of more than one product in my reaction. How can I improve the selectivity?
Answer: The formation of regioisomers is a known challenge in the N-alkylation of unsymmetrical benzimidazoles. The two nitrogen atoms in the imidazole ring can both be alkylated.
-
Understanding Tautomerism: Benzimidazoles exist as a mixture of tautomers. In the case of 5-bromobenzimidazole, this would be 5-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole. Alkylation can occur on either nitrogen, leading to a mixture of 1,5- and 1,6-disubstituted products.
-
Controlling Selectivity:
-
Steric Hindrance: While not a major factor in this specific case, in other substituted benzimidazoles, bulky groups near one of the nitrogens can direct alkylation to the less hindered nitrogen.
-
Electronic Effects: The electronic nature of substituents on the benzene ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography is often necessary to isolate the desired product.
-
Issue 3: Difficult Product Purification
Question: I am having trouble purifying my final product. What are some effective purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, or isomers.
-
Work-up Procedure:
-
After the reaction is complete, a proper aqueous work-up is essential. Quenching the reaction with water or a saturated aqueous solution of ammonium chloride (especially if a strong base like NaH was used) is a common first step.[5]
-
Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will separate the product from inorganic salts.[5][10]
-
Washing the organic layer with brine can help to remove residual water.[5]
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying benzimidazole derivatives. A silica gel stationary phase is typically used.
-
Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio will depend on the polarity of your product and impurities and should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the N-propylation of 5-bromobenzimidazole?
A1: A good starting point would be to use 1.0 equivalent of 5-bromobenzimidazole, 1.1 equivalents of 1-bromopropane, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) in anhydrous N,N-dimethylformamide (DMF) at room temperature. Monitor the reaction by TLC and gently heat if the reaction is slow.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an excellent and straightforward method to monitor the reaction.[3] Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of regioisomers, over-alkylation to form a quaternary benzimidazolium salt can occur, especially if a large excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures.
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: While not always strictly necessary, especially when using weaker bases like K₂CO₃, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent the introduction of moisture and potential oxidation of sensitive reagents. When using highly reactive bases like sodium hydride, an inert atmosphere is essential.[5]
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Bromo-1-propyl-benzoimidazole.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-1H-benzimidazole | 197.04 | 1.0 g | 5.07 | 1.0 |
| 1-Bromopropane | 123.00 | 0.72 mL (0.97 g) | 7.89 | 1.55 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.05 g | 7.60 | 1.5 |
| Anhydrous DMF | - | 10 mL | - | - |
| Ethyl Acetate | - | As needed for extraction | - | - |
| Hexane | - | As needed for chromatography | - | - |
| Saturated aq. NaCl (Brine) | - | As needed for washing | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed for drying | - | - |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1H-benzimidazole (1.0 g, 5.07 mmol) and anhydrous potassium carbonate (1.05 g, 7.60 mmol).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add 1-bromopropane (0.72 mL, 7.89 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 5-Bromo-1-propyl-benzoimidazole as a pure compound.
Visualizing the Workflow
Below is a diagram illustrating the experimental workflow for the synthesis of 5-Bromo-1-propyl-benzoimidazole.
Caption: Experimental workflow for the synthesis of 5-Bromo-1-propyl-benzoimidazole.
Reaction Mechanism
The synthesis proceeds via a standard Sₙ2 (bimolecular nucleophilic substitution) reaction mechanism.
Caption: Reaction mechanism for the N-alkylation of 5-bromobenzimidazole.
References
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
- MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- CORE. (2022).
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- PubMed Central. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis.
- ResearchGate. (2025).
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Ingenta Connect. (2023). A Review on Modern Approaches to Benzimidazole Synthesis.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Benchchem. (n.d.). 5-Bromo-1-propyl-benzoimidazole|CAS 1200113-99-0.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- PubMed Central. (2022).
- BenchChem. (2025).
- Guidechem. (n.d.). 5-BROMO-1-PHENYL-1H-BENZOIMIDAZOLE 221636-18-6 wiki.
- BLD Pharm. (n.d.). 1200113-99-0|5-Bromo-1-propyl-benzoimidazole.
- Arabian Journal of Chemistry. (n.d.).
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- BenchChem. (2025).
- BLD Pharm. (n.d.). 4887-88-1|5-Bromo-1H-benzo[d]imidazole.
- Nordmann. (n.d.). 5-Bromo-1H-benzimidazole, 97%.
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- Fluorochem. (n.d.). 5-Bromo-1H-benzimidazole.
- ECHEMI. (n.d.).
- Alchem.Pharmtech. (n.d.). CAS 4887-88-1 | 5-bromo-1h-benzimidazole.
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- BenchChem. (n.d.).
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Bromo-1-propyl-benzoimidazole
Introduction
Welcome to the technical support guide for the purification of 5-Bromo-1-propyl-benzoimidazole (CAS 1200113-99-0). This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key benzimidazole intermediate in high purity. The benzimidazole core is a privileged scaffold in drug discovery, but its inherent basicity and the potential for isomer formation during synthesis present unique purification hurdles.[1][2]
This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, supplemented with detailed protocols and the scientific rationale behind each recommended step. Our goal is to empower you to diagnose issues, optimize your purification strategy, and achieve your desired purity with confidence.
Understanding the Molecule: Key Purification Considerations
The purification strategy for 5-Bromo-1-propyl-benzoimidazole is dictated by its key chemical properties and the likely impurities generated during its synthesis, typically an N-alkylation of 5-bromo-1H-benzimidazole.
-
Basicity: The imidazole ring contains a basic nitrogen atom (pKa of the benzimidazole cation is ~5.5), which is the primary cause of many purification issues. This basic site can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or streaking during column chromatography.[3]
-
Solubility Profile: The presence of the N-propyl group and the bromine atom increases the molecule's lipophilicity compared to the parent benzimidazole.[4] This makes it readily soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, but less soluble in non-polar solvents like hexanes.
-
Common Impurities: A successful purification hinges on effectively separating the target compound from a predictable set of impurities:
-
Unreacted Starting Material: Residual 5-bromo-1H-benzimidazole.
-
Isomeric Byproduct: 6-Bromo-1-propyl-benzoimidazole. This forms because the N-H proton of the starting material can exist on either nitrogen, leading to alkylation at two different positions.
-
Over-Alkylation Products: Formation of a 1,3-dipropyl-5-bromobenzimidazolium salt, a highly polar and often water-soluble byproduct.[5]
-
Residual Reagents: Unreacted 1-bromopropane and base (e.g., K₂CO₃, NaH).
-
Colored Degradation Products: Benzimidazole derivatives can be susceptible to oxidation, leading to yellow or brown impurities.[6]
-
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during purification.
Column Chromatography Issues
Column chromatography is the most common method for purifying benzimidazole derivatives.[7][8] However, it is often fraught with challenges.
Q1: Why is my compound streaking severely on the TLC plate and eluting as a broad, tailing peak from my column?
Answer: This is the most common problem and is caused by the interaction between the basic nitrogen of your benzimidazole and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the compound's elution in an uneven manner, causing tailing.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., for a 9:1 Hexane:EtOAc system, use 89:10:1 Hexane:EtOAc:TEA).[3]
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can also be used, typically as 0.5-2% of the polar component of the mobile phase.
-
-
Switch to a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider using a less acidic stationary phase like neutral or basic alumina.[3]
Q2: I'm getting poor separation between my product and a closely-running impurity.
Answer: Your chosen solvent system lacks the necessary selectivity to resolve the compounds. On a TLC plate, ideal separation is achieved when the target compound has an Rf value between 0.2 and 0.4, with clear space between it and other spots.
Solutions:
-
Optimize Solvent Ratio: First, try systematically adjusting the ratio of your current solvent system. If your spots are too high on the TLC plate (high Rf), decrease the polarity (add more non-polar solvent). If they are too low (low Rf), increase the polarity.[3]
-
Change Solvent Selectivity: If adjusting the ratio is ineffective, you need to switch to a different solvent system. Solvents are grouped by selectivity. For example, if a Hexane/Ethyl Acetate system fails, try a system with different properties, such as Dichloromethane/Methanol or Toluene/Acetone.[3] This changes the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the mobile phase, often improving separation.
Q3: My compound seems to have decomposed on the column. The collected fractions show new, unexpected spots on the TLC.
Answer: Some benzimidazole derivatives can be unstable on silica gel, leading to degradation.[6] It is crucial to test for this before committing your entire batch to a column.
Solutions:
-
Perform a Stability Test: Spot your crude material onto a TLC plate. After spotting, let the plate sit on the benchtop for 1-2 hours, then elute it. If you see new spots that weren't in the initial crude mixture, your compound is likely unstable on silica.[9]
-
Minimize Contact Time: If there is minor degradation, run the column as quickly as possible. Use "flash" chromatography with applied pressure rather than gravity chromatography.
-
Switch Purification Method: If the compound is highly unstable, avoid silica gel altogether. Consider recrystallization, preparative HPLC on a C18 (reverse-phase) column, or an acid-base extraction.
Recrystallization Issues
Recrystallization is an excellent technique for final polishing of the product after chromatography to obtain highly pure, crystalline material.[10]
Q1: My compound "oiled out" of the solution instead of forming crystals.
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated with impurities. The resulting oil is often difficult to crystallize.
Solutions:
-
Slow Down Cooling: The most common cause is cooling the solution too quickly. Once you have dissolved your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then move it to a refrigerator or ice bath.
-
Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[3]
-
Induce Crystallization: If slow cooling doesn't work, induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Seeding: Add a single, tiny crystal of pure product (if available) to the cooled solution to act as a template for crystal formation.[3]
-
Q2: How do I find the best solvent for recrystallization?
Answer: The perfect solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Solution: Systematic Solvent Screening
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temp.
-
Heat the tubes that did not show dissolution. A good solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool. The best solvent will be the one from which your compound crystallizes out readily upon cooling.
-
If a single solvent is not effective, try a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate). Dissolve the compound in a small amount of the "good" solvent (in which it is very soluble), then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify, then cool slowly.[11]
Table 1: Common Recrystallization Solvents for Benzimidazole Derivatives
| Solvent/System | Type | Comments |
| Ethanol/Water | Co-solvent | Excellent for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then cool. |
| Toluene or Xylene | Single | Good for less polar compounds. High boiling point allows for good dissolution. |
| Ethyl Acetate/Hexane | Co-solvent | A very common and effective system for a wide range of polarities.[12] |
| Isopropanol | Single | A good single solvent to try; less volatile than ethanol. |
| Acetonitrile | Single | Can be effective for compounds that are difficult to crystallize from other solvents. |
Q3: My final product is still yellow or brown after purification.
Answer: Persistent color is often due to highly conjugated or oxidized impurities that are difficult to remove by chromatography or standard recrystallization.
Solution: Activated Carbon (Charcoal) Treatment Activated carbon has a high surface area that effectively adsorbs large, flat, colored impurity molecules.
-
During the recrystallization process, dissolve your compound in the hot solvent.
-
Add a very small amount of activated carbon (no more than 1-2% of the mass of your compound) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Keep the solution hot (or gently reflux) for 5-15 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely.
-
Allow the clear, hot filtrate to cool and crystallize as usual.[6][10]
Frequently Asked Questions (FAQs)
Q: What is the best general purification workflow for 5-Bromo-1-propyl-benzoimidazole?
A: A robust workflow begins with a simple workup, followed by chromatography to remove bulk impurities, and finishes with recrystallization for final polishing. This multi-step approach is the most reliable way to achieve high purity.
Caption: General purification workflow for 5-Bromo-1-propyl-benzoimidazole.
Q: Is an acid-base extraction a useful purification step?
A: Yes, it can be a highly effective initial clean-up step to remove non-basic organic impurities. Because your product is basic, it can be protonated and moved into an aqueous layer. Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with 1M hydrochloric acid (HCl). Your product will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. The organic layer now contains non-basic impurities and can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH) until the pH is >10. Your product will precipitate out.
-
Extract the now-basic aqueous layer with fresh ethyl acetate to recover your purified, free-based product.
-
Dry the organic layer with a drying agent (like Na₂SO₄), filter, and concentrate.
Q: My compound is very polar and won't move off the baseline on TLC, even in 100% ethyl acetate. What should I do?
A: This indicates your compound is too polar for normal-phase chromatography or you may have synthesized the highly polar benzimidazolium salt byproduct. Solutions:
-
Increase Mobile Phase Polarity: Switch to a more aggressive solvent system, such as 5-10% Methanol in Dichloromethane (DCM).[9]
-
Use Reverse-Phase Chromatography: This is the ideal technique for polar compounds. Use a C18-functionalized silica column with a polar mobile phase, such as a gradient of water and acetonitrile (often with 0.1% formic acid or TFA added to improve peak shape).[3]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Select Solvent System: Using TLC, identify a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3. Prepare your bulk mobile phase by adding 1% triethylamine (TEA) to this mixture (e.g., 79:20:1 Hexane:EtOAc:TEA).
-
Prepare the Sample (Dry Loading): Dissolve your crude product (~1g) in a minimal amount of a solvent like DCM or acetone. Add 5-10g of silica gel to this solution. Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This prevents issues with poor solubility in the mobile phase.[13]
-
Pack the Column: Pack your column with silica gel as a slurry in the non-polar component of your mobile phase (hexanes). Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the surface.
-
Load the Column: Carefully add your dry-loaded sample onto the sand layer. Gently tap the column to settle the powder. Add another thin layer of sand on top of the sample.
-
Run the Column: Carefully add your mobile phase and apply gentle air pressure ("flash"). Elute the column, collecting fractions. Monitor the elution process by collecting small samples from the eluent stream and spotting them on a TLC plate.
-
Analyze Fractions: Run a TLC of your collected fractions to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. ijcrt.org [ijcrt.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side reactions in the synthesis of N-propyl benzimidazoles
Welcome to the technical support center for the synthesis of N-propyl benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of N-propyl benzimidazoles, providing explanations for the root causes and actionable solutions.
Problem 1: Low or No Yield of the Desired N-Propyl Benzimidazole
Question: I am attempting to synthesize an N-propyl benzimidazole, but I am consistently obtaining very low yields or no product at all. What are the likely causes and how can I improve my yield?
Answer:
Low yields in benzimidazole synthesis are a common issue that can often be traced back to suboptimal reaction conditions, the purity of your starting materials, or the choice of catalyst.[1] Classical methods for forming the benzimidazole core, such as the Phillips-Ladenburg reaction, often require high temperatures which can lead to the degradation of both starting materials and the final product.[1][2]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: The ideal temperature can vary significantly. While classical methods sometimes call for temperatures as high as 250–300 °C, these conditions can also promote side reactions and decomposition.[1][2]
-
Troubleshooting Step: If your reaction is sluggish, a modest increase in temperature may be beneficial. However, it is crucial to monitor the reaction closely for signs of degradation (e.g., darkening of the reaction mixture). Conversely, if you suspect degradation, try lowering the reaction temperature and extending the reaction time.[3]
-
-
Solvent: The choice of solvent is critical for ensuring the solubility of your reactants and facilitating the reaction. Common solvents for benzimidazole synthesis include ethanol, methanol, and acetonitrile.[3] In some cases, solvent-free conditions can be effective, but a switch to a suitable solvent like chloroform has been shown to improve yields.[1]
-
Troubleshooting Step: Experiment with different solvents to find the optimal one for your specific substrates. The solvent should be inert to the reaction conditions and effectively dissolve your starting materials.[3]
-
-
-
Inappropriate or Inactive Catalyst:
-
Many synthetic routes to benzimidazoles are catalyzed by acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids.[3] The absence of a catalyst or the use of an inappropriate one can lead to significantly lower yields and longer reaction times.[1]
-
Troubleshooting Step: Ensure the catalyst you are using is suitable for your chosen synthetic route. If you are using a catalyst, confirm its activity and consider optimizing the catalyst loading. A reaction that yielded only 32% without a catalyst saw an increase to 95% with an optimized catalyst loading.[1]
-
-
-
Purity of Reagents:
-
Impurities in your starting materials (o-phenylenediamine, propionic acid/aldehyde, or propyl halide) or solvents can interfere with the reaction, leading to side product formation and reduced yields.[1]
-
Troubleshooting Step: Ensure your reagents and solvents are of high purity. If necessary, purify your starting materials before use.
-
-
Experimental Protocol: General Procedure for Yield Optimization
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction.[3] This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to degradation.
-
Solvent Screening: Set up small-scale parallel reactions in a few different solvents (e.g., ethanol, DMF, acetonitrile) to identify the best performer for your specific substrates.
-
Temperature Optimization: Once you have identified a suitable solvent, run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal balance between reaction rate and product stability.
Problem 2: Formation of an Unexpected Isomer (Regioselectivity Issues)
Question: I am performing an N-propylation on an unsymmetrically substituted benzimidazole and obtaining a mixture of two products that I believe are the N1 and N3 regioisomers. How can I control the regioselectivity of the alkylation?
Answer:
The formation of regioisomers is a well-known challenge in the N-alkylation of unsymmetrical benzimidazoles.[4] When the benzimidazole is deprotonated, the resulting anion has electron density on both nitrogen atoms, allowing for alkylation to occur at either the N1 or N3 position.[5] The ratio of these isomers is influenced by both steric and electronic factors.[4]
Controlling Factors:
-
Electronic Effects: Electron-withdrawing substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. For example, in 4-iodo-1H-benzimidazole, the electron-withdrawing nature of the iodine atom generally favors alkylation at the more distant N1 position.[4]
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or a sterically demanding alkylating agent (though less of a factor with a propyl group) can favor alkylation at the less sterically hindered nitrogen atom.[4]
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for addressing regioisomer formation.
Solutions to Improve Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions can have a significant impact on the isomer ratio. Using a milder base and a non-polar solvent can sometimes favor one isomer over the other.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity of the alkylation.
-
Protecting Group Strategy: In cases where achieving high selectivity is difficult, a protecting group strategy may be necessary. This involves protecting one of the nitrogen atoms, performing the propylation, and then deprotecting to obtain the desired isomer.
Problem 3: Formation of a Benzodiazepine-2-one Side Product
Question: I am trying to synthesize a 2-propylbenzimidazole from o-phenylenediamine and a propionyl derivative, but I am isolating a significant amount of a benzodiazepine-2-one. Why is this happening and how can I prevent it?
Answer:
The formation of a benzodiazepine-2-one is a known side reaction that can occur when reacting o-phenylenediamine (OPDA) with β-ketoesters under neutral conditions.[1] This alternative cyclization pathway competes with the desired benzimidazole formation.
Mechanism of Side Reaction:
The reaction proceeds through an initial condensation between one of the amino groups of OPDA and a carbonyl group of the ester. The subsequent intramolecular cyclization can then occur in two ways:
-
Desired Pathway (Benzimidazole Formation): The second amino group attacks the other carbonyl (or its equivalent), leading to the formation of the imidazole ring.
-
Side Reaction (Benzodiazepine Formation): The second amino group attacks the ester carbonyl, leading to the formation of a seven-membered benzodiazepine ring.
Caption: Competing pathways in the synthesis of benzimidazoles.
Preventative Measures:
-
Acid Catalysis: The formation of the benzimidazole is generally favored under acidic conditions. The acid protonates the carbonyl group, making it more electrophilic and promoting the desired cyclization.
-
Protocol: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA), to your reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-propyl benzimidazoles?
There are two primary approaches:
-
Building the Benzimidazole Core First: This involves reacting an o-phenylenediamine with propionic acid or a derivative (like propionaldehyde). This is often referred to as the Phillips-Ladenburg synthesis when using a carboxylic acid.[2][6] The resulting 2-propylbenzimidazole can then be N-propylated in a separate step.
-
N-Alkylation of a Pre-formed Benzimidazole: A pre-existing benzimidazole (which may or may not be substituted at the 2-position) is alkylated with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base.[4][7]
Q2: Can I use high temperatures to speed up my benzimidazole synthesis?
While heating can increase the reaction rate, classical methods that use very high temperatures (250–300 °C) are often associated with lower yields due to the degradation of starting materials and products.[2] It is generally advisable to use the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitoring the reaction by TLC is crucial to avoid prolonged heating.[3]
Q3: How can I purify my N-propyl benzimidazole product?
Purification is typically achieved through recrystallization or column chromatography.[8]
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an effective method for removing impurities.
-
Column Chromatography: For mixtures of regioisomers or other closely related side products, silica gel column chromatography is often necessary. A gradient of ethyl acetate in hexanes is a common eluent system.
Q4: Are there any "green" or more environmentally friendly methods for benzimidazole synthesis?
Yes, there is growing interest in developing greener synthetic methods. These often involve:
-
Solvent-free conditions: Running reactions neat can reduce solvent waste.[1]
-
Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[9]
-
Using water as a solvent: When possible, using water is an environmentally benign choice.[10]
Data Summary
The following table summarizes the impact of various reaction parameters on the synthesis of N-propyl benzimidazoles.
| Parameter | Condition | Expected Outcome | Potential Side Reactions | Reference(s) |
| Temperature | Too High (>200 °C) | Increased reaction rate, but potential for lower yield. | Degradation of starting materials and product. | [1] |
| Optimal | Good balance of reaction rate and yield. | Minimized. | [3] | |
| Catalyst | Acidic (e.g., HCl) | Promotes cyclization to benzimidazole. | Can prevent benzodiazepine formation. | [1][3] |
| None | Slow reaction, low conversion. | Incomplete reaction. | [1] | |
| Solvent | Polar Aprotic (e.g., DMF) | Good for N-alkylation reactions. | May favor one regioisomer over another. | [4] |
| Protic (e.g., Ethanol) | Commonly used for core synthesis. | Can participate in side reactions if not inert. | [3] |
References
-
Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem. 1
-
Troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. 3
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing.
-
Failure on N-alkylation of benzimidazole. - ResearchGate.
-
(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate.
-
Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole - Benchchem.
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
-
This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
-
By reaction with acid anhydrides - Journal Of Current Pharma Research.
-
Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega.
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH.
-
Benzimidazole synthesis - Organic Chemistry Portal.
-
An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library.
Sources
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- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am attempting a Phillips-Ladenburg condensation of an o-phenylenediamine with a carboxylic acid, but I am getting very low to no yield of my desired benzimidazole. What are the likely causes and how can I improve the outcome?
Answer:
Low or non-existent yields in benzimidazole synthesis can be frustrating, but they are often traceable to a few key factors. Let's break down the potential culprits and the corresponding solutions.
Potential Causes & Solutions:
-
Poor Quality Starting Materials: Impurities in your o-phenylenediamine or carboxylic acid can significantly hinder the reaction. o-Phenylenediamines are particularly susceptible to oxidation, which can result in colored impurities and reduced reactivity.[1][2]
-
Solution: Ensure the purity of your starting materials. If necessary, purify the o-phenylenediamine by recrystallization or sublimation before use.[3] The purity of the carboxylic acid should also be verified.
-
-
Suboptimal Reaction Conditions: The traditional Phillips-Ladenburg reaction often requires harsh conditions, such as high temperatures, which can lead to decomposition of starting materials or products.[4][5]
-
Solution:
-
Temperature Optimization: While the classic method uses high heat, it's crucial to find the optimal temperature for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to degradation.[1]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative heating method. Microwave synthesis can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields.[6][7][8][9]
-
Catalyst Choice: The use of an appropriate catalyst can significantly improve reaction rates and yields under milder conditions. A wide range of catalysts, from mineral acids to heterogeneous catalysts, have been successfully employed.[10][11]
-
-
-
Inadequate Water Removal: The condensation reaction leading to the formation of the benzimidazole ring releases two molecules of water. If not effectively removed, the equilibrium may not favor product formation.
-
Solution: If conducting the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water. For solvent-free reactions, conducting the reaction under a vacuum or in a stream of inert gas can help drive off water.
-
Issue 2: Formation of Multiple Products, Especially 1,2-Disubstituted Side Products
Question: My reaction between an o-phenylenediamine and an aldehyde is yielding a mixture of the desired 2-substituted benzimidazole and a significant amount of the 1,2-disubstituted analog. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of 1,2-disubstituted benzimidazoles is a common side reaction when using aldehydes as the carbonyl source.[1][12] This occurs when a second molecule of the aldehyde reacts with the N-H of the initially formed 2-substituted benzimidazole. Controlling the selectivity is key to a successful synthesis.
Factors Influencing Selectivity and Solutions:
-
Stoichiometry: The molar ratio of your reactants is a critical factor.
-
Solvent Choice: The polarity of the reaction medium can influence the product distribution.
-
Solution: Non-polar solvents, such as toluene, may favor the formation of the 2-substituted product. In contrast, more polar solvent systems like water-ethanol mixtures can sometimes lead to an increase in the 1,2-disubstituted product.[1]
-
-
Catalyst Selection: Certain catalysts can enhance the selectivity of the reaction.
-
Solution: Lewis acids like Er(OTf)₃ have been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[12] Conversely, in the absence of such a catalyst, the formation of the mono-condensation product is often the preferred pathway.[12] Experimenting with different catalysts or even running the reaction without a catalyst might be beneficial.
-
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my benzimidazole derivative, but I am struggling to purify it. Column chromatography is proving ineffective, and I'm observing persistent colored impurities. What are my options?
Answer:
Purification can indeed be a challenging step in benzimidazole synthesis. The basic nature of the benzimidazole ring and the potential for colored impurities from oxidation require specific strategies.
Purification Strategies:
-
Recrystallization Challenges:
-
Problem: Finding a suitable solvent for recrystallization can be difficult. The compound might be too soluble, leading to poor recovery, or too insoluble to dissolve effectively.[13]
-
Solution: Perform a systematic solvent screen on a small scale to identify an optimal single solvent or a solvent mixture for recrystallization.
-
-
Persistent Colored Impurities:
-
Problem: Yellow or brown discoloration is often due to the oxidation of the o-phenylenediamine starting material or side reactions.[1][13]
-
Solution:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be mindful not to add an excess, as it can also adsorb your product. The charcoal is then removed by hot filtration.[13][14]
-
Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole until a faint pink color persists. The resulting manganese dioxide and color can be removed by adding a small amount of sodium bisulfite until the solution is clear, followed by cooling to crystallize the purified product.[13][14]
-
-
-
Chromatography Issues:
-
Problem: The basic nitrogen of the benzimidazole ring can interact strongly with the acidic silica gel, leading to tailing, poor separation, or even degradation of the product on the column.[13]
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (~1-2%), to your eluent system to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) for your column chromatography.
-
-
-
Acid-Base Extraction:
-
Principle: The basicity of the benzimidazole nitrogen allows for a straightforward purification method.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH, NaHCO₃) to precipitate the purified benzimidazole.
-
Collect the precipitate by filtration and wash with water.[1]
-
-
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and a carboxylic acid.
Materials:
-
o-Phenylenediamine derivative
-
Carboxylic acid derivative
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine (1 equivalent) and the carboxylic acid (1-1.2 equivalents).
-
Add polyphosphoric acid (a sufficient amount to ensure good mixing and act as a catalyst and dehydrating agent).
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the substrates (typically in the range of 150-200 °C for several hours). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly add the cooled reaction mixture to a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of an aqueous base (e.g., 10% NaOH or concentrated NH₄OH) until the mixture is alkaline to litmus paper. This will precipitate the crude benzimidazole.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent or by one of the methods described in the purification troubleshooting section.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol provides a general method for the rapid synthesis of 2-substituted benzimidazoles using microwave irradiation.
Materials:
-
o-Phenylenediamine derivative
-
Aldehyde derivative
-
Catalyst (e.g., a Lewis acid like Er(OTf)₃, or a heterogeneous catalyst)[8]
-
Solvent (optional, many microwave syntheses can be performed neat)
Procedure:
-
In a microwave-safe reaction vessel, combine the o-phenylenediamine (1 equivalent), the aldehyde (1.1 equivalents), and the catalyst (if used, typically in catalytic amounts, e.g., 1-5 mol%).
-
If using a solvent, add a minimal amount to ensure efficient stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
If the reaction was performed neat, add a suitable organic solvent to dissolve the product.
-
Work up the reaction mixture as required. This may involve washing with water, followed by drying the organic layer and removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: General Benzimidazole Synthesis Pathway
Caption: General reaction pathway for benzimidazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low conversion rates.
Diagram 3: Relationship Between Problems, Causes, and Solutions
Caption: Relationship between problems, causes, and solutions.
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Use of heterogeneous catalysts in benzimidazole synthesis. (n.d.). SID. Retrieved January 16, 2026, from [Link]
-
Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (n.d.). Arkat USA. Retrieved January 16, 2026, from [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (n.d.). OUCI. Retrieved January 16, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. Retrieved January 16, 2026, from [Link]
-
Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. (2025). ACS Publications. Retrieved January 16, 2026, from [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (n.d.). Rasayan Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. (2013). ACS Combinatorial Science. Retrieved January 16, 2026, from [Link]
- A process for the optical purification of benzimidazole derivatives. (n.d.). Google Patents.
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. Retrieved January 16, 2026, from [Link]
-
Copper-catalyzed one-pot synthesis of benzimidazole derivatives. (n.d.). Canadian Science Publishing. Retrieved January 16, 2026, from [Link]
-
Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems. (2008). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (n.d.). Rasayan Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
A one‐pot tandem protocol for the synthesis of 2‐substituted benzimidazole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 16, 2026, from [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved January 16, 2026, from [Link]
-
New Plant Growth Regulators of Benzimidazole Series. (2025). MDPI. Retrieved January 16, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. Retrieved January 16, 2026, from [Link]
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- 14. Organic Syntheses Procedure [orgsyn.org]
stability and storage conditions for 5-Bromo-1-propyl-benzoimidazole
Welcome to the technical support guide for 5-Bromo-1-propyl-benzoimidazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to address potential challenges and maintain the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of 5-Bromo-1-propyl-benzoimidazole, providing explanations and actionable solutions.
Question: I've noticed a change in the color of my solid 5-Bromo-1-propyl-benzoimidazole sample. Is it still viable for my experiments?
Answer:
A change in color, such as a shift from off-white or beige to a yellowish or brownish hue, can be an indicator of degradation. Benzimidazole derivatives can be susceptible to oxidation and other forms of decomposition, which are often accelerated by exposure to air, light, or moisture.
Underlying Cause: The discoloration is likely due to the formation of oxidized impurities or other degradation products. The benzimidazole ring system can be sensitive to atmospheric conditions over time.
Recommended Action Plan:
-
Assess the Extent of Discoloration: If the color change is minor and uniform, the bulk of the material may still be of acceptable purity. However, if you observe significant or non-uniform discoloration, it is a strong indication of substantial degradation.
-
Perform a Purity Check: Before proceeding with your experiment, it is crucial to re-analyze the purity of the compound. The recommended methods are:
-
High-Performance Liquid Chromatography (HPLC): This will allow you to quantify the main peak corresponding to 5-Bromo-1-propyl-benzoimidazole and identify any new impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will help in identifying the molecular weights of the impurities, giving clues to the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of new signals or a decrease in the integration of the expected peaks, indicating structural changes.
-
-
Decision Making:
-
If the purity is still within the acceptable range for your application (e.g., >95%), you may be able to proceed, but be aware of the potential for minor impurities to affect your results.
-
If significant degradation has occurred, it is strongly advised to use a fresh, uncompromised batch of the compound to ensure the reliability and reproducibility of your experimental data.
-
Question: My analytical results (HPLC, LC-MS) show unexpected peaks that were not present when I first received the compound. What could be the cause?
Answer:
The appearance of new peaks in your analytical chromatogram is a clear sign of sample degradation or contamination. For 5-Bromo-1-propyl-benzoimidazole, this can stem from improper storage or handling.
Underlying Cause: Benzimidazoles can be susceptible to several degradation pathways, including:
-
Oxidation: Exposure to air can lead to the formation of N-oxides or other oxidative degradation products.
-
Hydrolysis: If exposed to moisture, particularly under acidic or basic conditions, the benzimidazole ring or other functional groups could potentially undergo hydrolysis, although this is generally less common for this specific structure under neutral conditions.
-
Photodegradation: Some benzimidazole derivatives are known to be light-sensitive[1]. Exposure to UV or even ambient light over extended periods can induce decomposition.
Troubleshooting Workflow:
Sources
Technical Support Center: Identification of Impurities in 5-Bromo-1-propyl-benzoimidazole
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the identification and characterization of impurities in samples of 5-Bromo-1-propyl-benzoimidazole. The content is structured to provide rapid answers through FAQs and detailed troubleshooting for complex analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities in a sample of 5-Bromo-1-propyl-benzoimidazole?
A1: Based on common synthetic routes, such as the Phillips condensation, impurities typically arise from unreacted starting materials, intermediates, or side-reactions.[1] The most probable impurities include:
-
Starting Materials: 4-bromo-1,2-benzenediamine.
-
Intermediates: 5-Bromo-1H-benzoimidazole (from incomplete N-alkylation).[1][2]
-
Isomeric Impurities: 6-Bromo-1-propyl-benzoimidazole, which can form if the position of the propyl group is not selectively controlled during synthesis.
-
Side-Products: Di-propylated or other over-alkylated species.
Q2: Which analytical techniques are most effective for impurity profiling of this compound?
A2: A multi-technique, or hyphenated, approach is the industry standard for comprehensive impurity profiling.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating impurities from the main Active Pharmaceutical Ingredient (API) and quantifying their relative levels.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the molecular weights of unknown impurities detected by HPLC, providing crucial clues to their identity.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated impurities or for identifying major impurities directly in the sample if their concentration is sufficient.[6][9]
Q3: What are the typical reporting thresholds for impurities in a drug substance?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines. According to ICH Q3A/B guidelines, impurities present at a level of 0.1% or higher should generally be identified and characterized.[10] The specific threshold depends on the maximum daily dose of the drug.
Troubleshooting & Analytical Guides
This section provides detailed guidance for specific analytical methods used in impurity identification.
Guide 1: HPLC Troubleshooting for Unexpected Peaks
High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities.[7] An unexpected peak in your chromatogram requires systematic investigation.
Common Issue: An unknown peak appears in the chromatogram of 5-Bromo-1-propyl-benzoimidazole.
The logical workflow below outlines the steps to identify the source and nature of an unexpected chromatographic peak.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Guide 2: LC-MS for Molecular Weight Determination
When an unknown impurity is separated by HPLC, the next critical step is determining its molecular weight using LC-MS. This technique provides a mass-to-charge ratio (m/z) that is fundamental to proposing a chemical structure.[6]
Common Issue: How to confirm the identity of an impurity suspected to be unreacted 5-Bromo-1H-benzoimidazole.
-
Perform LC-MS Analysis: Run the sample using an LC-MS system, typically with Electrospray Ionization (ESI) in positive mode, which is effective for nitrogen-containing heterocyclic compounds.[6]
-
Extract Ion Chromatogram: Look for the expected m/z of the protonated molecule [M+H]⁺.
-
5-Bromo-1-propyl-benzoimidazole (API): C10H11BrN2, Molecular Weight ≈ 239.11 g/mol . Expected [M+H]⁺ ≈ 240.0/242.0 (due to bromine isotopes 79Br/81Br).
-
5-Bromo-1H-benzoimidazole (Impurity): C7H5BrN2, Molecular Weight ≈ 197.03 g/mol . Expected [M+H]⁺ ≈ 196.0/198.0.
-
-
Analyze the Mass Spectrum: A peak at m/z 196.0/198.0 in the mass spectrum corresponding to the unknown HPLC peak strongly suggests it is the unreacted intermediate. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da) is a key confirmation point.
Guide 3: NMR Spectroscopy for Structural Confirmation
For definitive structural proof, especially for novel impurities or to confirm isomeric structures, Nuclear Magnetic Resonance (NMR) is the gold standard.[6][11]
Common Issue: Differentiating between 5-Bromo-1-propyl-benzoimidazole and the isomeric impurity 6-Bromo-1-propyl-benzoimidazole.
While mass spectrometry will show identical molecular weights for these isomers, ¹H NMR can distinguish them based on the coupling patterns of the aromatic protons on the benzene ring.
-
For 5-Bromo-1-propyl-benzoimidazole: You would expect to see three aromatic protons with distinct coupling patterns. The proton at C4 would appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet.
-
For 6-Bromo-1-propyl-benzoimidazole: The symmetry is different, leading to a different set of splitting patterns for the aromatic protons.
By comparing the observed ¹H NMR spectrum to spectra of known standards or through detailed 2D NMR experiments (like COSY and HSQC), the exact isomeric identity can be confirmed.[6]
Potential Impurity Profile
The table below summarizes likely impurities, their potential source, and key analytical data for identification.
| Impurity Name | Potential Source | Expected [M+H]⁺ (m/z) | Key Analytical Technique |
| 4-bromo-1,2-benzenediamine | Unreacted Starting Material | 187.0/189.0 | LC-MS, GC-MS |
| 5-Bromo-1H-benzoimidazole | Incomplete N-propylation | 196.0/198.0 | LC-MS |
| 6-Bromo-1-propyl-benzoimidazole | Isomeric Starting Material | 240.0/242.0 | HPLC (different RT), NMR |
| 5-Bromo-1,3-dipropyl-benzoimidazole | Over-alkylation Side-Product | 282.1/284.1 | LC-MS |
Experimental Protocols & Workflows
General Impurity Identification Workflow
The following diagram illustrates the comprehensive workflow from initial sample analysis to the final characterization of an impurity.
Caption: General workflow for impurity identification and characterization.
Protocol 1: HPLC Method for Impurity Profiling
This protocol is a robust starting point for separating impurities in 5-Bromo-1-propyl-benzoimidazole samples.[7][12]
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-20 min: Linear gradient from 20% to 80% B
-
20-25 min: Hold at 80% B
-
25.1-30 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of Acetonitrile to create a 1 mg/mL solution.
Protocol 2: LC-MS Method for Identification
This method is designed to be coupled with the HPLC protocol for molecular weight determination.
-
Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.
-
LC Conditions: Same as the HPLC method described above.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters:
-
Scan Range: 100 - 500 m/z
-
Fragmentor Voltage: 70 V
-
Capillary Voltage: 3000 V
-
Drying Gas Temperature: 350 °C
-
Protocol 3: Sample Preparation for NMR
This protocol is for preparing an isolated impurity for structural elucidation.
-
Isolate the Impurity: Use preparative HPLC to collect a sufficient quantity (typically >1 mg) of the purified impurity.
-
Dry the Sample: Remove the collection solvent completely under high vacuum. Ensure the sample is free of residual water or solvents.
-
Prepare NMR Sample: Dissolve the dried impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the compound.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire Spectra: Perform ¹H, ¹³C, and, if necessary, 2D NMR experiments (COSY, HSQC, HMBC) to fully elucidate the structure.
References
- Benchchem. (n.d.). 5-Bromo-1-propyl-benzoimidazole | CAS 1200113-99-0.
- Alam, M. M., et al. (2021).
- Pawar, R. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- (2024). Current Achievements of Benzimidazole: A Review.
- Singh, S., & Kumar, V. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- The Royal Society of Chemistry. (2017). c7dt02584j1.pdf.
- Umamaheshwari, D., et al. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- Whelan, M. (2007).
- Dwivedi, A., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Al-Otaibi, F. M., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis.
- Walia, R., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry.
- ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole.
- Joseph, A., et al. (2020). LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. International Journal of Pharmaceutical Sciences and Research.
- Kumar, A., et al. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- BLD Pharm. (n.d.). 1200113-99-0|5-Bromo-1-propyl-benzoimidazole.
- Benchchem. (n.d.). A Comparative Guide to the Characterization of Impurities in the Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- Adday, S. T., & Fenjan, A. M. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives.
- Benchchem. (n.d.).
- (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
- Pharmaffili
- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
Sources
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- 2. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. theaspd.com [theaspd.com]
- 9. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach | MDPI [mdpi.com]
- 10. soeagra.com [soeagra.com]
- 11. ijpsr.com [ijpsr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
how to avoid degradation of 5-Bromo-1-propyl-benzoimidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
5-Bromo-1-propyl-benzoimidazole is a synthetic benzimidazole derivative with significant potential in medicinal chemistry and pharmaceutical research.[1] The benzimidazole core is a key structural component in various biologically active agents, and modifications like the bromo and propyl groups help in fine-tuning the molecule's properties for specific targets.[1] The bromine atom, in particular, allows for further synthetic modifications, making it a versatile compound for developing new therapeutic agents.[1]
However, the very features that make this molecule promising also render it susceptible to degradation under certain conditions. This guide will walk you through the potential pitfalls and provide actionable strategies to maintain its integrity.
Troubleshooting Guide: Identifying and Mitigating Degradation
Encountering unexpected results in your experiments can be frustrating. This section provides a systematic approach to troubleshooting potential degradation of 5-Bromo-1-propyl-benzoimidazole.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical flow for diagnosing and addressing degradation issues.
Caption: Troubleshooting workflow for 5-Bromo-1-propyl-benzoimidazole degradation.
Common Scenarios and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation of the parent compound. | Conduct a forced degradation study to identify potential degradation products and confirm their presence in your sample.[2][3][4] |
| Decrease in the concentration of 5-Bromo-1-propyl-benzoimidazole over time. | Instability in the chosen solvent or storage conditions. | Review the recommended storage and handling procedures. Consider if degradation products are not UV-active and explore alternative detection methods.[2] |
| Solution changes color or forms a precipitate. | Possible oxidation, photodegradation, or insolubility. | Prepare fresh solutions. Store solutions protected from light and consider using degassed solvents.[2][5] |
Core Protocols for Maintaining Compound Integrity
Proactive measures are crucial to prevent degradation. Adhering to the following protocols will safeguard the quality of your 5-Bromo-1-propyl-benzoimidazole.
Storage: The First Line of Defense
Proper storage is paramount to prevent the degradation of halogenated benzimidazoles.
-
Temperature: For long-term storage, keep the solid compound in a tightly sealed container at room temperature.[6][7][8] Some sources also suggest that for similar benzimidazole derivatives, storage at 4°C or -20°C can be advisable for long-term stability.[2]
-
Atmosphere: Store in a dry, cool, and well-ventilated place.[9][10][11] The use of a desiccator can help to minimize exposure to moisture.
-
Light: Benzimidazole derivatives can be light-sensitive.[2][5] Store containers in the dark or use amber vials to protect the compound from photodegradation.
Handling: Minimizing Exposure Risks
Many benzimidazole derivatives are sensitive to atmospheric conditions. Implementing air-sensitive handling techniques is a best practice.
-
Inert Atmosphere: When preparing solutions or aliquoting the solid, work under an inert atmosphere such as nitrogen or argon.[12][13][14] This minimizes the risk of oxidation.
-
Glassware: Ensure all glassware is clean and thoroughly dried before use to prevent hydrolysis.[12][13] Heating glassware in an oven and cooling under an inert gas stream is a recommended practice.[12][14]
-
Transfers: Use proper syringe or cannula techniques for transferring solutions to minimize exposure to air and moisture.[14][15][16]
Caption: Recommended workflow for handling 5-Bromo-1-propyl-benzoimidazole.
FAQs: Addressing Common Concerns
Q1: What are the most likely degradation pathways for 5-Bromo-1-propyl-benzoimidazole?
A1: While specific data for this exact molecule is limited, analogous benzimidazole compounds are known to degrade via hydrolysis and oxidation.[2] The imidazole ring can be susceptible to oxidative cleavage.[2] Additionally, dehalogenation, where the bromine atom is removed, is a known degradation pathway for halogenated aromatic compounds.[17][18] Photodegradation is also a common pathway for benzimidazoles.[2]
Q2: Which solvents are recommended for dissolving 5-Bromo-1-propyl-benzoimidazole?
Q3: How can I detect and quantify the degradation of my compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[2] For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides mass information for each impurity.[2]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress study involves intentionally subjecting the compound to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[3][4][19][20] This is a critical step to:
-
Identify potential degradation products.[4]
-
Develop and validate a stability-indicating analytical method.[2][4]
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on 5-Bromo-1-propyl-benzoimidazole.
Objective: To identify potential degradation products and understand the degradation pathways under various stress conditions.
Materials:
-
5-Bromo-1-propyl-benzoimidazole
-
HPLC-grade methanol or acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-Bromo-1-propyl-benzoimidazole in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[2]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[2]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[2]
-
-
Thermal Degradation:
-
Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.
-
Analyze samples at different time points.[2]
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines.
-
Keep a control sample in the dark.
-
Analyze the samples after a defined exposure period.[2]
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the extent of degradation and to identify any degradation products.
References
-
Wang, J., et al. (2021). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Environmental Science & Technology, 55(13), 9136-9146. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-1-propyl-benzoimidazole HCl, min 98%, 1 gram. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Transferring Air-Sensitive Reagents. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 834-848. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4887-88-1|5-Bromo-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. guidechem.com [guidechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. web.mit.edu [web.mit.edu]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
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- 15. ehs.umich.edu [ehs.umich.edu]
- 16. research.unl.edu [research.unl.edu]
- 17. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions [engineering.org.cn]
- 18. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. biopharminternational.com [biopharminternational.com]
Technical Support Center: Resolving Low Solubility of 5-Bromo-1-propyl-benzoimidazole
Welcome to the technical support guide for 5-Bromo-1-propyl-benzoimidazole. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered during experimentation. We will move beyond simple instructions to explain the underlying principles of each technique, empowering you to make informed decisions for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Bromo-1-propyl-benzoimidazole crashing out of my aqueous buffer?
This is a common issue stemming from the compound's molecular structure. 5-Bromo-1-propyl-benzoimidazole possesses a benzimidazole core, but the addition of a non-polar n-propyl group and a lipophilic bromo substituent significantly increases its overall hydrophobicity.[1][2] Consequently, its intrinsic solubility in neutral aqueous solutions is expected to be very low.
Q2: What are the best starting solvents for making a stock solution?
For initial solubilization, you should use polar aprotic organic solvents. The most common and effective choices are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Ethanol is also a viable option. It is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents, which can then be diluted into your aqueous experimental medium.
Q3: How can I keep the compound in solution after diluting my organic stock into an aqueous medium?
Direct dilution of a concentrated organic stock into an aqueous buffer often leads to precipitation. To prevent this, you must ensure the final concentration of the organic solvent in your aqueous medium is sufficient to maintain solubility, a technique known as co-solvency.[3][4] Alternatively, adjusting the pH of the aqueous medium can dramatically improve solubility.
Q4: I see a hydrochloride (HCl) salt version of this compound is available. Should I use it?
Yes, if your experimental goal is to dissolve the compound directly into an aqueous medium, using the HCl salt form is highly recommended.[5] Salt formation is a standard chemical modification to enhance the aqueous solubility of poorly soluble drugs.[6][7] The salt of a weakly basic compound like a benzimidazole will more readily dissolve in water and neutral buffers.
In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming solubility issues. We will explore the most effective techniques, from simple adjustments to more advanced strategies.
Optimal Stock Solution Preparation
The foundation of a successful experiment is a stable, high-concentration stock solution. This allows for minimal addition of organic solvent to your final experimental setup, reducing potential off-target solvent effects.
Causality: The principle of "like dissolves like" governs solvent selection. The aromatic and alkyl portions of 5-Bromo-1-propyl-benzoimidazole make it amenable to solubilization in polar aprotic solvents that can engage in dipole-dipole interactions without forming a highly structured hydrogen-bond network like water.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Key Properties | Typical Stock Conc. | Considerations |
|---|---|---|---|
| DMSO | Strong solubilizing power for many organic molecules. Water-miscible. | 10-100 mM | Can be toxic to some cell lines at >0.5% (v/v). Hygroscopic. |
| DMF | Similar to DMSO in solubilizing power. Water-miscible. | 10-100 mM | Higher toxicity profile than DMSO; handle with care. |
| Ethanol | Less toxic than DMSO/DMF. Biologically compatible. | 1-20 mM | Generally a weaker solvent for highly lipophilic compounds. |
-
Weigh the desired amount of 5-Bromo-1-propyl-benzoimidazole in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of high-purity DMSO (or your chosen solvent) to achieve the target concentration (e.g., for 10 mg of compound with MW ~239 g/mol , add ~418 µL DMSO for a 100 mM stock).
-
Vortex vigorously for 1-2 minutes.
-
If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes and vortex again. Sonication in a water bath for 5 minutes can also be effective.
-
Once fully dissolved, inspect the solution for any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
pH-Dependent Solubilization
Adjusting the pH of your aqueous medium is a powerful technique for compounds with ionizable functional groups.
Mechanistic Insight: Benzimidazoles are weakly basic due to the lone pair of electrons on the non-protonated nitrogen atom of the imidazole ring.[1] In an acidic environment (low pH), this nitrogen can become protonated, forming a positively charged cation. This ionized form is significantly more polar and thus exhibits much higher aqueous solubility than the neutral free base.
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Technical Support Center: Enhancing the Purity of 5-Bromo-1-propyl-benzoimidazole
Welcome to the technical support center dedicated to the synthesis and purification of 5-Bromo-1-propyl-benzoimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key benzimidazole intermediate with high purity. We will move beyond simple protocols to explore the chemical rationale behind common impurities and provide robust, field-tested troubleshooting strategies to address them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of 5-Bromo-1-propyl-benzoimidazole.
Q1: I've just completed the N-alkylation of 5-bromobenzimidazole. What are the most likely impurities in my crude product?
A1: In a typical N-alkylation reaction using a propyl halide (e.g., 1-bromopropane), your primary impurities will likely be:
-
Unreacted 5-Bromo-1H-benzimidazole: The starting material may not have been fully consumed.
-
6-Bromo-1-propyl-benzoimidazole: This is the constitutional isomer of your target compound. The alkylation of 5-bromo-1H-benzimidazole is often not regioselective, leading to a mixture of N1- and N3-alkylated products, which are the same molecule for the unsubstituted benzimidazole but different for the 5-substituted one, resulting in 5-bromo and 6-bromo isomers.
-
1,3-Dipropyl-5-bromo-1H-benzo[d]imidazol-3-ium salt: This dialkylated quaternary salt can form if the already N-alkylated product acts as a nucleophile and reacts with another molecule of the alkylating agent.[1]
-
Residual Base and Solvents: Inorganic bases (like K₂CO₃) and high-boiling point solvents (like DMF) are common culprits.
Q2: My initial ¹H NMR spectrum shows more peaks than expected, particularly in the aromatic region. What is the most probable cause?
A2: The most common reason for a complex aromatic region in the ¹H NMR spectrum is the presence of the 6-Bromo-1-propyl-benzoimidazole isomer alongside your desired 5-bromo product.[2] The protons on the benzene ring of each isomer exist in slightly different chemical environments, leading to two distinct sets of signals. You may also see signals from unreacted 5-bromo-1H-benzimidazole if it is present in significant quantities.
Q3: What is the best general strategy to purify my crude 5-Bromo-1-propyl-benzoimidazole?
A3: A multi-step approach is typically most effective:
-
Aqueous Workup/Extraction: Begin with an acid-base extraction to remove the acidic starting material (5-bromo-1H-benzimidazole) and any inorganic salts.
-
Column Chromatography: This is the most crucial step for separating the desired 5-bromo isomer from the 6-bromo isomer due to their similar polarities.[3]
-
Recrystallization: A final recrystallization step can be used to remove any remaining minor impurities and obtain a highly crystalline final product.[4][5]
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace impurities. A well-developed HPLC method can separate the 5-bromo and 6-bromo isomers effectively.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are above the detection limit (~1-5%).[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying the mass of the main component and any impurities, confirming their molecular weights.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for tackling specific purification challenges.
Guide 1: Resolving the 5-Bromo vs. 6-Bromo Isomer Challenge
The formation of both 5-bromo and 6-bromo isomers is a frequent outcome of the N-alkylation of 5-bromo-1H-benzimidazole. Their structural similarity makes separation challenging but achievable with precision.
Causality: The two nitrogen atoms in the imidazole ring of 5-bromo-1H-benzimidazole are electronically similar, and under many reaction conditions, the propyl group can add to either nitrogen with nearly equal probability, leading to a mixture of the two constitutional isomers.
Troubleshooting Workflow:
Caption: Isomer Separation via Column Chromatography.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. You should see two distinct, closely spaced spots. Aim for an Rf value of ~0.3 for the lower spot (typically the more polar isomer). A good starting ratio is 85:15 Hexane:Ethyl Acetate.[3][8]
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., 95:5 Hexane:EtOAc). Ensure the silica bed is compact and level.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This "dry loading" technique generally results in better separation than loading the sample dissolved in liquid.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the ethyl acetate percentage by 2-5% every few column volumes.
-
Fraction Collection: Collect small fractions and monitor them by TLC. The two isomers should elute separately.
-
Combine and Evaporate: Once the fractions are analyzed, combine all fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Guide 2: Removing Unreacted Starting Material (5-Bromo-1H-benzimidazole)
The starting material, 5-bromo-1H-benzimidazole, is more polar and possesses an acidic N-H proton, which your N-alkylated product lacks. These differences are key to its removal.
Method 1: Acid-Base Extraction
This method exploits the acidic nature of the unreacted benzimidazole's N-H proton.
Caption: Acid-Base Extraction Workflow.
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with a dilute acid solution (e.g., 1M HCl). The acidic 5-bromo-1H-benzimidazole will be protonated and move into the aqueous layer. Your N-alkylated product, being a weaker base, will remain in the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, now largely free of the starting material.
Method 2: Recrystallization
If the starting material is a minor impurity, recrystallization can be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
| Solvent/System | Suitability for Recrystallization | Rationale & Comments |
| Ethanol/Water | Excellent | The product is typically soluble in hot ethanol. Water can be added dropwise to the hot solution until turbidity appears, then re-dissolved with a drop of ethanol. Slow cooling should yield pure crystals.[9] |
| Ethyl Acetate/Hexane | Very Good | Dissolve the crude product in a minimum amount of hot ethyl acetate. Add hexane slowly until the solution becomes cloudy. Cool slowly to allow for crystal formation.[4] |
| Isopropanol | Good | Can be used as a single solvent system. Solubility differences between the product and starting material are often sufficient. |
| Toluene | Fair | A non-polar option that can work if other systems fail. Ensure adequate ventilation. |
Table 1: Solvent Systems for Recrystallization of 5-Bromo-1-propyl-benzoimidazole.
Part 3: Purity Assessment Protocols
Verifying the purity of your final compound is a critical step. Here are starting points for key analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the components of your sample.[6][10]
| Parameter | Recommended Setting | Purpose |
| Column | C18 (e.g., Nucleosil C8, XTerra C18) | Standard reverse-phase column suitable for aromatic heterocyclic compounds.[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Acid modifier to ensure sharp peaks by protonating the benzimidazole nitrogens. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component of the mobile phase. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient is essential to elute all components, from polar impurities to the less polar product and isomers. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 288 nm | Benzimidazoles have strong UV absorbance in this range.[6] |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |
Table 2: Starting Parameters for HPLC Method Development.
By implementing these structured troubleshooting guides and analytical protocols, you can systematically address the common purity challenges associated with 5-Bromo-1-propyl-benzoimidazole, ensuring the quality and reliability of your material for downstream applications.
References
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Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
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Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
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Kulik, A., Białecka, W., Podolska, M., & Kwiatkowska-Puchniarz, B. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
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De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (1998). Review of methodology for the determination of benzimidazole residues in biological matrices. ILVO. [Link]
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DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
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Siddiqui, H. L., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1386. [Link]
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Kim, M. S., et al. (n.d.). Study on analytical method of residual benzimidazole anthelmintics in meat by LC/MS. Journal of Food Hygiene and Safety. [Link]
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Mary, Y., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6982. [Link]
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Alam, M. S., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 1-18. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]
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CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]
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Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1537-S1559. [Link]
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Bangade, V. M., Malia, P. R., & Meshram, H. M. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances, 11(5), 2825-2833. [Link]
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Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. Organic Syntheses. [Link]
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SpectraBase. (n.d.). 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID. SpectraBase. [Link]
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Bakulev, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(42), 35848-35866. [Link]
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Kumar, R., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1250, 131765. [Link]
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Kandri Rodi, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52. [Link]
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Musacchio, A. J., & Hartwig, J. F. (2020). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Journal of the American Chemical Society, 142(1), 11-16. [Link]
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Al-Said, M. S., et al. (2019). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 24(18), 3328. [Link]
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Chen, Y., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 51(15), 2315-2324. [Link]
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Pharmaffiliates. (n.d.). Benzimidazole-impurities. Pharmaffiliates. [Link]
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ChemBK. (n.d.). 5-Bromo-1H-benzimidazole. ChemBK. [Link]
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Mary, Y., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6982. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities. ResearchGate. [Link]
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Yadav, G., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of Biomolecular Structure and Dynamics, 41(12), 5439-5479. [Link]
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Starcevic, S., et al. (2007). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Molecules, 12(7), 1464-1475. [Link]
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Validation & Comparative
Definitive Structural Elucidation of 5-Bromo-1-propyl-benzoimidazole: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and a prerequisite for advancing drug discovery programs. This guide provides an in-depth technical analysis to definitively confirm the structure of 5-Bromo-1-propyl-benzoimidazole, a key heterocyclic scaffold. We will present a comparative analysis against its potential isomers, supported by detailed experimental protocols and spectral data, to equip researchers with the necessary tools for accurate characterization.
Introduction: The Imperative of Structural Integrity
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The precise substitution pattern on the benzimidazole ring system is critical, as even minor positional changes of substituents can profoundly alter a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. Therefore, rigorous structural verification is not merely a procedural step but a fundamental aspect of ensuring the reliability and reproducibility of research findings.
This guide will focus on 5-Bromo-1-propyl-benzoimidazole, detailing the analytical methodologies required to distinguish it from its closely related isomers, primarily 6-Bromo-1-propyl-benzoimidazole and the less common 7-Bromo-1-propyl-benzoimidazole.
The Confirmed Structure: 5-Bromo-1-propyl-benzoimidazole
The unequivocal structure of 5-Bromo-1-propyl-benzoimidazole is presented below. The numbering of the benzimidazole ring system is crucial for the correct assignment of substituent positions.
Figure 1. Chemical structure of 5-Bromo-1-propyl-benzoimidazole.
The structural confirmation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis with Positional Isomers
The primary challenge in confirming the structure of 5-Bromo-1-propyl-benzoimidazole lies in differentiating it from its isomers where the bromine atom is located at different positions on the benzene ring.
Key Isomeric Structures
Figure 2. Key positional isomers of Bromo-1-propyl-benzoimidazole.
The synthesis of N-alkylated benzimidazoles from substituted o-phenylenediamines can often lead to a mixture of isomers. For instance, the alkylation of 5-bromo-1H-benzimidazole can potentially yield both 5-bromo- and 6-bromo-1-propyl-benzoimidazole due to tautomerism of the starting material.
Spectroscopic Differentiation
3.2.1. ¹H NMR Spectroscopy: The Diagnostic Fingerprint
Proton NMR is the most powerful tool for distinguishing between these isomers. The substitution pattern on the aromatic ring results in unique chemical shifts and coupling patterns for the aromatic protons.
| Compound | Aromatic Proton Signals (Predicted) | Key Differentiating Features |
| 5-Bromo-1-propyl-benzoimidazole | Three distinct aromatic protons. A singlet for H-4, a doublet for H-6, and a doublet of doublets for H-7. | The presence of a singlet for the proton adjacent to the bromine atom (H-4) is highly diagnostic. |
| 6-Bromo-1-propyl-benzoimidazole | Three distinct aromatic protons. A singlet for H-7, a doublet for H-5, and a doublet of doublets for H-4. | A singlet for the proton at the 7-position is expected. |
| 7-Bromo-1-propyl-benzoimidazole | Three distinct aromatic protons, likely appearing as a complex multiplet or distinct doublets and a triplet. | The coupling patterns will be significantly different from the 5- and 6-bromo isomers due to the proximity of the bromine to the imidazole ring. |
3.2.2. ¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR provides complementary information. The carbon atom attached to the bromine will exhibit a characteristic chemical shift, and the overall pattern of signals for the aromatic carbons will differ for each isomer.
3.2.3. FT-IR Spectroscopy: Vibrational Signatures
While less definitive than NMR for isomer differentiation, FT-IR spectroscopy can confirm the presence of key functional groups. The C-Br stretching vibration will be present in all isomers, typically in the fingerprint region (around 500-700 cm⁻¹). The aromatic C-H out-of-plane bending vibrations can sometimes offer clues about the substitution pattern.[1]
3.2.4. Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry is essential for confirming the molecular weight of the compound. For 5-Bromo-1-propyl-benzoimidazole (C₁₀H₁₁BrN₂), the expected molecular ion peaks will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[2][3] While MS confirms the elemental composition, it generally cannot distinguish between positional isomers without fragmentation studies (MS/MS), where the fragmentation patterns may differ.
Experimental Protocols for Structural Confirmation
To ensure the trustworthiness of the structural assignment, the following detailed experimental protocols should be followed.
Synthesis of 5-Bromo-1-propyl-benzoimidazole (Illustrative Protocol)
A robust synthesis is the first step in obtaining pure material for characterization. A common route involves the N-alkylation of 5-bromo-1H-benzimidazole.[4]
Rationale: This method is widely used for its reliability. The choice of a suitable base and solvent is critical to control the reaction and minimize side products. Purification by column chromatography is essential to isolate the desired isomer from any unreacted starting material and potential 6-bromo isomer.
Figure 3. General workflow for the synthesis and characterization of 5-Bromo-1-propyl-benzoimidazole.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-bromo-1H-benzimidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).
-
Alkylation: Add 1-bromopropane (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Characterization Protocols
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans will be required compared to ¹H NMR.
4.2.2. FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
4.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Conclusion
The definitive structural confirmation of 5-Bromo-1-propyl-benzoimidazole requires a multi-faceted analytical approach. While mass spectrometry and IR spectroscopy provide essential confirmatory data, NMR spectroscopy stands out as the most powerful technique for unambiguously distinguishing it from its positional isomers. By following the detailed synthesis and characterization protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step for the advancement of reliable and reproducible scientific research in drug discovery and development.
References
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- 1. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Study of 5-Bromo-1-propyl-benzoimidazole and Its Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its structural similarity to endogenous purines allows for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][2] This guide provides a comprehensive comparative analysis of 5-Bromo-1-propyl-benzoimidazole, a synthetic derivative, with other key benzimidazole analogs. By examining the interplay of structural modifications on biological activity, we aim to provide valuable insights for the rational design of novel and more effective therapeutic agents.
The Benzimidazole Scaffold: A Foundation for Diverse Bioactivity
The versatility of the benzimidazole core lies in its amenability to chemical modification at several positions, primarily N-1, C-2, and C-5(6).[3] Alterations at these sites can profoundly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets and ultimately its therapeutic efficacy.[3]
Synthesis of 5-Bromo-1-propyl-benzoimidazole: A Strategic Approach
The synthesis of 5-Bromo-1-propyl-benzoimidazole is a multi-step process that begins with the formation of the core benzimidazole ring, followed by N-alkylation.
Synthesis of 5-Bromo-1H-benzimidazole
A common and efficient method for the synthesis of the precursor, 5-Bromo-1H-benzimidazole, involves the condensation of 4-bromo-o-phenylenediamine with formic acid. This reaction, typically carried out under acidic conditions, proceeds through a cyclization mechanism to yield the desired benzimidazole ring system.
Experimental Protocol: Synthesis of 5-Bromo-1H-benzimidazole
-
Reaction Setup: To a solution of 4-bromo-1,2-benzenediamine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add formic acid (excess).
-
Reaction Conditions: Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate). The crude product can then be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel to afford 5-Bromo-1H-benzimidazole.
N-Alkylation to Yield 5-Bromo-1-propyl-benzoimidazole
The final step involves the N-alkylation of 5-Bromo-1H-benzimidazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). This reaction is typically performed in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the alkyl halide.
Experimental Protocol: Synthesis of 5-Bromo-1-propyl-benzoimidazole
-
Reaction Setup: Dissolve 5-Bromo-1H-benzimidazole (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.
-
Addition of Base and Alkylating Agent: Add a suitable base, such as potassium carbonate or sodium hydride (1.1-1.5 equivalents), to the solution and stir for a short period. Subsequently, add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 5-Bromo-1-propyl-benzoimidazole.
Caption: Synthetic route to 5-Bromo-1-propyl-benzoimidazole.
Comparative Analysis of Biological Activity
The Influence of N-1 Alkylation
The introduction of an alkyl group at the N-1 position of the benzimidazole ring is a common strategy to enhance lipophilicity, which can lead to improved cell membrane penetration and, consequently, enhanced biological activity.[4] Studies on various N-alkylated benzimidazoles have demonstrated a correlation between the length of the alkyl chain and the potency of their antimicrobial and cytotoxic effects.[4]
The Role of C-5 Halogenation
Halogenation, particularly at the C-5 position of the benzimidazole ring, has been shown to significantly impact the biological activity of these compounds. The presence of a halogen atom can alter the electronic properties of the molecule and provide an additional site for interaction with biological targets. For instance, several 5-halo-substituted benzimidazoles have exhibited potent antimicrobial and antifungal activities.[5]
Comparative Data of Selected Benzimidazole Derivatives
To provide a quantitative comparison, we have compiled the biological activity data for a selection of N-alkylated and C-5 halogenated benzimidazole derivatives from the literature.
| Compound/Derivative | Target Organism/Cell Line | Biological Activity (MIC/IC50) | Reference |
| N-Alkylated Benzimidazoles | |||
| 1-Methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Staphylococcus aureus | MIC: 4 μg/mL | [4] |
| 1-Ethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Staphylococcus aureus | MIC: 4 μg/mL | [4] |
| 1-Propyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Staphylococcus aureus | MIC: 8 μg/mL | [4] |
| C-5 Halogenated Benzimidazoles | |||
| 5-Chloro-2-(p-tolyl)-1H-benzo[d]imidazole | Staphylococcus aureus | MIC: 6.25 μg/mL | [5] |
| 5-Bromo-2-phenyl-1H-benzo[d]imidazole | HeLa (Cervical Cancer) | IC50: >100 μM | [6] |
| N-Alkylated and C-5 Halogenated Analogs | |||
| 1-Benzyl-5-bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole | HeLa (Cervical Cancer) | IC50: 1.88 μM | [7] |
Note: This table presents a selection of data from various sources for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Based on the structure-activity relationship trends observed in these derivatives, it is plausible to hypothesize that 5-Bromo-1-propyl-benzoimidazole would exhibit notable antimicrobial and potentially cytotoxic activities. The combination of the lipophilic propyl group at N-1 and the electron-withdrawing bromine atom at C-5 could lead to a synergistic enhancement of its biological profile.
Mechanism of Action: Targeting Fundamental Cellular Processes
The biological activity of benzimidazole derivatives often stems from their ability to interfere with fundamental cellular processes.
Caption: Potential cellular targets of benzimidazole derivatives.
Commonly reported mechanisms of action for this class of compounds include:
-
Inhibition of Microtubule Polymerization: Many benzimidazole derivatives, particularly those used as anthelmintics and anticancer agents, function by binding to tubulin and disrupting the formation of microtubules. This interference with the cytoskeleton leads to cell cycle arrest and apoptosis.[8]
-
Interference with Nucleic Acid Synthesis: The structural similarity of the benzimidazole ring to purine bases allows some derivatives to intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.[9]
-
Inhibition of Fungal-Specific Enzymes: In fungi, certain benzimidazoles have been shown to inhibit enzymes crucial for survival, such as those involved in the ergosterol biosynthesis pathway, a key component of the fungal cell membrane.[1]
Future Directions and Conclusion
This comparative guide highlights the therapeutic potential of 5-Bromo-1-propyl-benzoimidazole based on the well-established structure-activity relationships of the benzimidazole scaffold. The strategic incorporation of an N-propyl group and a C-5 bromo substituent is anticipated to confer significant biological activity.
To definitively establish the pharmacological profile of 5-Bromo-1-propyl-benzoimidazole, further experimental validation is imperative. We recommend the following future studies:
-
In vitro antimicrobial and antifungal screening: Determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial and fungal strains.
-
In vitro cytotoxicity assays: Evaluation of the compound's cytotoxic potential against various cancer cell lines to determine its IC50 values.
-
Mechanism of action studies: Elucidation of the specific molecular targets and pathways affected by 5-Bromo-1-propyl-benzoimidazole.
The continued exploration of substituted benzimidazoles, guided by a thorough understanding of their structure-activity relationships, holds immense promise for the development of novel and effective therapeutic agents to address unmet medical needs.
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Validating the Biological Activity of 5-Bromo-1-propyl-benzoimidazole: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the biological activity of 5-Bromo-1-propyl-benzoimidazole, a synthetic derivative of the versatile benzimidazole scaffold. Researchers, scientists, and drug development professionals will find detailed protocols and comparative data to objectively assess its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental designs herein are structured to ensure scientific integrity and provide actionable insights for further development.
The benzimidazole core is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with various biomolecules, leading to a broad spectrum of biological effects, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of a bromo substituent and a propyl group on the benzimidazole ring, as in 5-Bromo-1-propyl-benzoimidazole, can significantly modulate its physicochemical properties and biological target interactions.[1] This guide will explore the validation of these potential activities through rigorous in vitro assays.
Section 1: Evaluation of Anticancer Activity
The potential of benzimidazole derivatives as anticancer agents is well-documented, with mechanisms of action that include the inhibition of tubulin polymerization and cell cycle arrest.[3][4][5] This section outlines a protocol to assess the cytotoxic effects of 5-Bromo-1-propyl-benzoimidazole against human cancer cell lines and compares its activity with the established chemotherapeutic agent, Doxorubicin.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Materials:
-
Human breast cancer cell line (MCF-7)
-
Human lung cancer cell line (A549)
-
5-Bromo-1-propyl-benzoimidazole
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 5-Bromo-1-propyl-benzoimidazole and Doxorubicin in DMEM. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.
Comparative Data: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| 5-Bromo-1-propyl-benzoimidazole | MCF-7 | 15.8 |
| A549 | 22.4 | |
| Doxorubicin | MCF-7 | 2.1 |
| A549 | 3.7 |
Note: The data presented in this table is illustrative and intended for comparative purposes within this guide.
Experimental Workflow for Anticancer Activity Screening
Section 2: Evaluation of Anti-inflammatory Activity
Benzimidazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10] This section details an in vitro assay to evaluate the anti-inflammatory potential of 5-Bromo-1-propyl-benzoimidazole by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
5-Bromo-1-propyl-benzoimidazole
-
Indomethacin (positive control)
-
Lipopolysaccharide (LPS)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of 5-Bromo-1-propyl-benzoimidazole or Indomethacin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each treatment group compared to the LPS-stimulated control.
Comparative Data: Anti-inflammatory Activity
| Compound | Concentration (µM) | NO Inhibition (%) |
| 5-Bromo-1-propyl-benzoimidazole | 10 | 25.3 |
| 25 | 48.7 | |
| 50 | 72.1 | |
| Indomethacin | 10 | 35.6 |
| 25 | 65.2 | |
| 50 | 88.9 |
Note: The data presented in this table is illustrative and intended for comparative purposes within this guide.
Signaling Pathway for LPS-induced Inflammation
Section 3: Evaluation of Antimicrobial Activity
The benzimidazole scaffold is a key component in several antimicrobial agents.[2] This section provides a protocol for assessing the antibacterial and antifungal activity of 5-Bromo-1-propyl-benzoimidazole using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal strain: Candida albicans
-
5-Bromo-1-propyl-benzoimidazole
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of 5-Bromo-1-propyl-benzoimidazole, Ciprofloxacin, and Fluconazole in the respective broths in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (microorganism in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for the fungus.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparative Data: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-Bromo-1-propyl-benzoimidazole | 16 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: The data presented in this table is illustrative and intended for comparative purposes within this guide. N/A: Not Applicable.
Experimental Workflow for Antimicrobial Susceptibility Testing
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A Comparative Guide to 5-Bromo-1-propyl-benzoimidazole and Other Halogenated Benzimidazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the benzimidazole scaffold stands out as a "privileged" structure. Its resemblance to naturally occurring purine nucleosides allows it to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] Strategic modification of the benzimidazole core is a key approach in fine-tuning its pharmacological profile. Among these modifications, halogenation has proven to be a particularly effective strategy for modulating a compound's physicochemical properties and enhancing its biological efficacy.[3][4] This guide provides an in-depth comparative analysis of 5-Bromo-1-propyl-benzoimidazole against other halogenated benzimidazoles, offering insights into their synthesis, properties, and potential applications, supported by experimental data and protocols.
The Significance of the Benzimidazole Scaffold and the Role of Halogenation
The bicyclic structure of benzimidazole, a fusion of benzene and imidazole rings, is a versatile template for drug design.[5] The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. Substitutions at various positions on the benzimidazole ring system (N-1, C-2, C-5, and C-6) have been shown to significantly influence the compound's biological activity.[6][7]
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in medicinal chemistry.[3][8] It can impact several key parameters:
-
Lipophilicity: Halogens, particularly bromine and chlorine, increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.[4][9]
-
Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[3]
-
Binding Affinity: Halogen atoms can form halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological targets, leading to improved binding affinity and selectivity.[8][10]
-
Electronic Effects: Halogens are electron-withdrawing groups that can alter the electronic distribution within the molecule, influencing its reactivity and interactions with target enzymes or receptors.[10]
In Focus: 5-Bromo-1-propyl-benzoimidazole
5-Bromo-1-propyl-benzoimidazole is a synthetic derivative of benzimidazole that has garnered interest in pharmaceutical research.[11] Its structure features a bromine atom at the 5-position of the benzene ring and a propyl group at the 1-position of the imidazole ring.
-
The 5-bromo substituent is strategically placed to enhance lipophilicity and potentially engage in halogen bonding with target proteins. This position is a common site for modification in the development of potent benzimidazole-based drugs.[6] The bromine atom also serves as a useful synthetic handle for further molecular elaboration through cross-coupling reactions.[11]
-
The 1-propyl group is a non-polar alkyl chain that further increases the molecule's lipophilicity. Substitution at the N-1 position generally lowers the melting point and increases solubility in non-polar solvents.[12]
Synthesis of 5-Bromo-1-propyl-benzoimidazole
The synthesis of N-alkylated benzimidazoles like 5-Bromo-1-propyl-benzoimidazole typically follows a multi-step process. A general and efficient method involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde, followed by N-alkylation.
Comparative Analysis: 5-Bromo-1-propyl-benzoimidazole vs. Other Halogenated Benzimidazoles
The true potential of 5-Bromo-1-propyl-benzoimidazole can be best understood through a comparative lens, examining its properties and activities alongside other halogenated benzimidazoles. The choice of halogen, its position on the ring, and the nature of other substituents all contribute to the final pharmacological profile.
Physicochemical Properties
The introduction of different halogens and alkyl groups significantly impacts the physicochemical properties of benzimidazoles, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Halogen | Position | Other Substituents | Predicted LogP | Predicted Solubility |
| 5-Bromo-1-propyl-benzoimidazole | Bromine | 5 | 1-propyl | 3.5 | Low |
| 5-Chloro-1-methyl-benzoimidazole | Chlorine | 5 | 1-methyl | 2.8 | Low |
| 5,6-Difluoro-1H-benzoimidazole | Fluorine | 5,6 | None | 1.9 | Moderate |
| 4,5,6,7-Tetrabromo-1H-benzimidazole | Bromine | 4,5,6,7 | None | 4.2 | Very Low |
Data is estimated for comparative purposes and can be more accurately determined experimentally.
Interpretation: As illustrated in the table, increasing the number of halogen atoms, particularly the heavier halogens like bromine, significantly increases the lipophilicity (higher LogP) and decreases aqueous solubility. The N-propyl group in 5-Bromo-1-propyl-benzoimidazole also contributes to its higher lipophilicity compared to an N-methyl analogue. These differences in physicochemical properties are critical considerations in drug development, influencing formulation strategies and bioavailability.
Biological Activity: A Comparative Overview
The true measure of a compound's potential lies in its biological activity. Halogenated benzimidazoles have demonstrated efficacy across a range of therapeutic areas.
The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition, DNA intercalation, and kinase inhibition.[4][13] Halogenation has been shown to enhance the cytotoxic effects of benzimidazole derivatives.[4] For instance, introducing halogen atoms at the 5 and 6 positions can increase cytotoxicity by improving membrane permeability and facilitating binding to intracellular targets.[4]
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 5-Fluoro-2-(4-hydroxyphenyl)-1H-benzimidazole | MCF-7 (Breast) | ~5.0 | Not specified |
| 5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole | Various | Potent | Topoisomerase I inhibitor[14] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | 16 | PIM-1 Kinase Inhibitor[15] |
Benzimidazole derivatives are also well-established antimicrobial agents.[2][16] The presence of halogens can significantly enhance their activity against both bacteria and fungi.[1] For example, dihalogenated derivatives have shown greater antibacterial activity than their mono-halogenated counterparts.[17]
| Compound | Microorganism | MIC (µg/mL) |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49[17] |
| 5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus | <4[18] |
| 5-chloro-2-nonafluorobutylbenzimidazole | Mycobacterium kansasii | > Isoniazid |
Experimental Insight: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of a compound. The data clearly indicates that brominated benzimidazoles exhibit potent antimicrobial activity, often comparable or superior to standard antibiotics. The combination of a bromo substituent and other functional groups, as seen in 5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole, can lead to broad-spectrum activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of halogenated benzimidazoles are provided below.
General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a common method for synthesizing the benzimidazole core, which can then be N-alkylated.
Diagrammatic Representation of a General Benzimidazole Synthesis Workflow
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL).[19][20]
-
Addition of Oxidant/Catalyst: Add the chosen oxidative or catalytic reagent. For an environmentally friendly approach, bubbling air through the reaction mixture can be effective.[19] Alternatively, catalysts like MnO2 or DDQ can be used.[19]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and neutralize if necessary. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[21]
N-Alkylation of Benzimidazoles
Diagrammatic Representation of N-Alkylation Workflow
Caption: General workflow for the N-alkylation of benzimidazoles.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the benzimidazole (1.0 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 1.5 mmol).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., 1-bromopropane, 1.2 mmol) dropwise to the mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion and Future Directions
5-Bromo-1-propyl-benzoimidazole represents a strategically designed molecule within the vast family of halogenated benzimidazoles. Its brominated core offers a platform for potent biological activity and further synthetic diversification, while the N-propyl group modulates its physicochemical properties for potentially improved cellular uptake. The comparative analysis with other halogenated benzimidazoles highlights the nuanced yet significant impact of the type and position of halogen substituents on the overall pharmacological profile.
Future research should focus on the direct comparative screening of 5-Bromo-1-propyl-benzoimidazole against a panel of other mono- and poly-halogenated benzimidazoles in various biological assays. This would provide a clearer understanding of its specific advantages and potential therapeutic niches. Furthermore, leveraging the bromine atom for cross-coupling reactions to introduce diverse functionalities could lead to the discovery of novel benzimidazole derivatives with enhanced potency and selectivity. The continued exploration of structure-activity relationships within this chemical class will undoubtedly fuel the development of next-generation therapeutics for a wide range of diseases.
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A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Bromo-1-propyl-benzoimidazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively identify 5-Bromo-1-propyl-benzoimidazole. In the absence of a comprehensive, publicly available spectral database for this specific compound, we will leverage established principles of spectroscopy and comparative data from structurally related benzimidazole derivatives to provide a robust framework for its characterization. This approach not only outlines the expected spectral data but also explains the underlying chemical principles, empowering researchers to confidently interpret their own experimental results.
The Importance of Multi-faceted Spectroscopic Analysis
Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A melting point can be misleading due to impurities, and even a single spectrum, like an NMR, might be misinterpreted. A comprehensive approach, utilizing multiple spectroscopic methods, provides orthogonal data points that, when taken together, create a self-validating system for structural confirmation. This guide will focus on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A. ¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: In the ¹H NMR spectrum of 5-Bromo-1-propyl-benzoimidazole, we expect to see distinct signals for the aromatic protons on the benzimidazole core and the aliphatic protons of the N-propyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic. The electron-withdrawing effect of the bromine atom and the imidazole ring, along with the electron-donating effect of the N-propyl group, will influence the precise location of these signals.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.0 | s | - | Singlet due to the absence of adjacent protons. This proton is typically the most downfield of the benzimidazole protons. |
| H-4 | ~7.8 | d | ~1.5 | Doublet due to coupling with H-6. Experiences deshielding from the adjacent bromine atom. |
| H-6 | ~7.3 | dd | ~8.5, ~1.5 | Doublet of doublets due to coupling with H-7 and H-4. |
| H-7 | ~7.6 | d | ~8.5 | Doublet due to coupling with H-6. |
| N-CH₂ | ~4.2 | t | ~7.5 | Triplet due to coupling with the adjacent CH₂ group of the propyl chain. Shifted downfield due to the adjacent nitrogen atom. |
| CH₂-CH₂ | ~1.9 | sextet | ~7.5 | Sextet (or multiplet) due to coupling with the two adjacent CH₂ and CH₃ groups. |
| CH₃ | ~1.0 | t | ~7.5 | Triplet due to coupling with the adjacent CH₂ group. |
Comparative Analysis: The ¹H NMR data for 5-bromo-1H-benzimidazole shows aromatic protons at approximately δ 7.33-8.26 ppm[1]. The addition of the N-propyl group is expected to cause a slight upfield shift of the aromatic protons due to its electron-donating nature, while the N-CH₂ protons will appear around 4.2 ppm, a characteristic region for alkyl groups attached to a nitrogen in a heterocyclic system.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 5-Bromo-1-propyl-benzoimidazole, we expect to see 10 distinct signals corresponding to the 10 carbon atoms. The chemical shifts will be influenced by hybridization, electronegativity of attached atoms, and resonance effects.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~144 | The imine-like carbon of the imidazole ring, typically downfield. |
| C-3a | ~142 | Quaternary carbon at the fusion of the two rings, adjacent to the N-propyl group. |
| C-7a | ~135 | Quaternary carbon at the ring fusion, adjacent to the NH. |
| C-5 | ~115 | Carbon directly attached to the bromine atom; its chemical shift is significantly influenced by the halogen. |
| C-4, C-6, C-7 | 110-125 | Aromatic carbons of the benzene ring. Their precise shifts depend on the combined electronic effects of the substituents. |
| N-CH₂ | ~48 | Aliphatic carbon attached to nitrogen, shifted downfield. |
| CH₂-CH₂ | ~23 | Middle carbon of the propyl chain. |
| CH₃ | ~11 | Terminal methyl carbon of the propyl chain, the most upfield signal. |
Comparative Analysis: In related benzimidazole structures, the C-2 carbon typically appears around 140-150 ppm[2]. The presence of the bromine at C-5 will have a notable effect on the chemical shift of that carbon, generally causing it to appear at a lower field than the other aromatic CH carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and more scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
II. Mass Spectrometry (MS): Weighing the Molecule
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For 5-Bromo-1-propyl-benzoimidazole, the most crucial piece of information will be the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Ion | Rationale |
| 238/240 | [M]⁺ | Molecular ion peak. The two peaks of roughly equal intensity separated by 2 m/z units are the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 197/199 | [M - C₃H₅]⁺ | Loss of a propyl radical. |
| 159 | [M - Br]⁺ | Loss of a bromine radical. |
| 118 | [C₇H₆N₂]⁺ | Benzimidazole core fragment. |
Comparative Analysis: The mass spectrum of 5-bromo-1H-benzimidazole shows a molecular ion at m/z 197/199[1][3]. The addition of a propyl group (mass of 41) would shift this to the predicted m/z of 238/240.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., EI for fragmentation information or ESI for a softer ionization and clear molecular ion).
-
Data Acquisition: Infuse the sample into the instrument and acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to see if they correspond to logical losses from the parent molecule.
III. Infrared (IR) Spectroscopy: Probing the Functional Groups
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For 5-Bromo-1-propyl-benzoimidazole, we can expect to see characteristic absorptions for the aromatic C-H and C=C bonds, the C-N bonds of the imidazole ring, and the aliphatic C-H bonds of the propyl group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Rationale |
| 3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzimidazole ring. |
| 2960-2850 | Aliphatic C-H stretch | Characteristic of the sp³ C-H bonds in the propyl group. |
| ~1620, ~1460 | C=C and C=N stretch | Aromatic ring and imidazole ring stretching vibrations. |
| ~1280 | C-N stretch | Stretching vibration of the carbon-nitrogen bonds within the imidazole ring. |
| ~800 | Aromatic C-H bend | Out-of-plane bending, which can be indicative of the substitution pattern on the benzene ring. |
Comparative Analysis: The IR spectra of benzimidazole derivatives consistently show characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹ and C=C/C=N stretching in the 1450-1630 cm⁻¹ region.[4] The presence of the propyl group will add distinct aliphatic C-H stretching bands below 3000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Then, collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Analyze the positions and shapes of the absorption bands.
IV. UV-Visible Spectroscopy: Examining the Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Benzimidazole derivatives have a conjugated system and are expected to show characteristic absorption bands in the UV region.
Predicted UV-Vis Absorption Maxima (in Ethanol):
| λ_max (nm) | Electronic Transition | Rationale |
| ~245 | π → π | High-energy transition within the benzene ring. |
| ~275 | π → π | Lower-energy transition involving the entire conjugated benzimidazole system. |
| ~282 | π → π* | A shoulder or separate peak related to the benzimidazole system, often observed in substituted derivatives. |
Comparative Analysis: Studies on benzimidazole derivatives have shown characteristic UV absorption bands in the 240-290 nm range.[2] The exact position and intensity of these bands can be subtly influenced by the nature and position of substituents on the benzimidazole core.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank. Fill another cuvette with the sample solution. Place both in the spectrophotometer and scan over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Visualizing the Workflow
Caption: A generalized workflow for the spectroscopic confirmation of a synthesized compound.
Conclusion: A Unified Approach to Structural Verification
The identity of 5-Bromo-1-propyl-benzoimidazole can be confidently established through a coordinated application of ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy. While a publicly available, complete dataset for this specific molecule is elusive, the principles of spectroscopy and comparative analysis with related benzimidazole derivatives provide a robust and scientifically sound path to its characterization. Each technique offers a unique piece of the structural puzzle, and together, they form a self-validating system that is essential for the integrity of research and development in the chemical and pharmaceutical sciences.
References
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N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI. [Link]
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5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID. SpectraBase. [Link]
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Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. ResearchGate. [Link]
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Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. ResearchGate. [Link]
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5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID - Optional[13C NMR]. SpectraBase. [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]
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5-Bromo-1H-benzimidazole, 97% 5 g. Thermo Scientific Acros. [Link]
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FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. [Link]
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Benzene, propyl-. NIST WebBook. [Link]
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A Comparative Guide to the Synthetic Efficacy of Routes to 5-Bromo-1-propyl-benzoimidazole
The synthesis of N-alkylated benzimidazoles is a cornerstone in medicinal chemistry, as this scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] 5-Bromo-1-propyl-benzoimidazole, in particular, serves as a versatile intermediate. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the N-propyl group modulates lipophilicity and steric profile, influencing the molecule's interaction with biological targets. This guide offers an in-depth comparison of the primary synthetic strategies to this key intermediate, providing the causal insights and empirical data necessary for researchers to select the most efficient pathway for their specific needs.
Core Synthetic Strategies: A Fork in the Road
The synthesis of 5-Bromo-1-propyl-benzoimidazole can be logically approached via two distinct macro-strategies:
-
Route A: Post-Cyclization Alkylation. This is arguably the most conventional approach. It involves the initial construction of the 5-bromobenzimidazole core, followed by the subsequent attachment of the propyl group to the imidazole nitrogen.
-
Route B: Pre-Alkylation Cyclization. This strategy inverts the key steps. It begins with the N-alkylation of a substituted aniline precursor, which is then carried through a reduction and cyclization sequence to form the final benzimidazole ring.
The choice between these routes is not arbitrary; it hinges on factors such as starting material availability, scalability, and control over regioselectivity, particularly in more complex derivatives.
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The 5-Bromo-1-propyl-benzoimidazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Antitubercular Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, necessitating the urgent development of novel therapeutic agents to combat emerging drug resistance.[1][2] Within the landscape of medicinal chemistry, the benzimidazole nucleus has emerged as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and its structural similarity to purines, allowing for interaction with various biological targets.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-1-propyl-benzoimidazole analogues, a promising class of compounds in the pursuit of new antitubercular agents. We will explore the rationale behind experimental designs, present comparative data, and provide detailed protocols to empower researchers in the field of drug development.
The Benzimidazole Core: A Foundation for Potent Bioactivity
The benzimidazole ring system, a fusion of benzene and imidazole, is a key pharmacophore in numerous approved drugs.[2] Its versatility allows for substitutions at multiple positions, primarily N1, C2, C5, and C6, significantly influencing the resulting biological activity.[4][5] In the context of antitubercular drug discovery, 2,5-disubstituted benzimidazole derivatives have demonstrated considerable activity against M. tuberculosis.[2][3] The introduction of a halogen, such as bromine, at the C5-position and an alkyl group, like propyl, at the N1-position are key modifications that modulate the compound's physicochemical properties and target engagement.
Deciphering the Structure-Activity Landscape of 5-Bromo-1-propyl-benzoimidazole Analogues
While a singular, comprehensive study focusing exclusively on a broad series of 5-Bromo-1-propyl-benzoimidazole analogues is not prevalent in the current literature, we can synthesize a robust SAR analysis by examining findings from several key studies on related benzimidazole derivatives. The primary biological endpoint for our comparative analysis will be the in vitro antimycobacterial activity against M. tuberculosis H37Rv, typically measured as the Minimum Inhibitory Concentration (MIC).
Key Substitutions and Their Impact on Antitubercular Potency
The general structure for our SAR discussion is the 1,2,5-trisubstituted benzimidazole core. The N1-position is substituted with a propyl group, and the C5-position is substituted with a bromine atom. Our analysis will focus on the influence of various substituents at the C2-position.
| Compound Series | C2-Substituent (R) | Biological Target | Antitubercular Activity (MIC) | Key SAR Insights |
| A | Alkylsulfanyl moieties | Not explicitly defined | Significant activity, particularly against Mycobacterium kansasii | The 3,5-dinitro derivative of a related 5-methylbenzimidazole showed activity exceeding the standard drug isoniazid against M. kansasii and Mycobacterium avium.[6] |
| B | Polyfluoroalkyl and nitrobenzylsulphanyl groups | Not explicitly defined | Appreciable antimycobacterial activity. 5,6-dichloro-2-nonafluorobutylbenzimidazole and 5-halogeno-2-(3,5-dinitrobenzylsulphanyl)benzimidazoles were highly active.[7] | Halogenation at the C5 and C6 positions, combined with specific C2-substituents, enhances antimycobacterial potency.[7] |
| C | Various substituted phenyl and heterocyclic rings | Not explicitly defined | Three synthesized compounds showed excellent potency against M. tuberculosis H37Rv with MIC < 0.2 μM.[8] Electron-withdrawing groups at the 4-position of a C2-phenyl ring were important for good activity.[8] | The nature and position of substituents on a C2-aryl ring are critical for activity. Electron-withdrawing groups appear to be favorable.[8] |
| D | Substituted allylidenehydrazinylmethylthiazole moieties | Not explicitly defined | Compounds with p-bromo and p-fluoro phenyl substitutions on the allylidene system showed good potency (MIC: 4 µg/mL and 2.5 µg/mL, respectively).[9] | This highlights that modifications to more complex C2-substituents can fine-tune the antimycobacterial activity.[9] |
| E | 1H-indol-3-yl derivatives | FtsZ protein (implicated) | A 2-(5-Bromo-1H-indol-3-yl) derivative showed a low MIC of 3.9 µg/mL against C. albicans, suggesting broad antimicrobial potential.[10] | The C2-position can tolerate bulky heterocyclic systems, and bromine substitution on these appended rings can contribute to activity.[10] |
From this comparative analysis, we can infer several key SAR principles for the 5-Bromo-1-propyl-benzoimidazole scaffold:
-
N1-Propyl Substitution: The presence of a propyl group at the N1-position is a common feature in active benzimidazole-based antitubercular agents, suggesting it favorably positions the molecule for target interaction.
-
C5-Bromo Substitution: Halogenation at the C5-position is generally associated with enhanced antimycobacterial activity. The bromine atom likely contributes to improved membrane permeability or stronger binding interactions with the target protein.
-
C2-Substituent is a Major Determinant of Potency: The nature of the substituent at the C2-position is the most critical factor in determining the antitubercular potency. Aromatic and heterocyclic rings with specific substitution patterns, particularly those with electron-withdrawing groups, appear to be highly favorable.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
Several studies on antitubercular benzimidazoles have identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a key molecular target.[11][12] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of M. tuberculosis.[11] Inhibition of MmpL3 disrupts the biosynthesis of the mycobacterial cell wall, leading to bacterial death.[11] It is highly probable that potent 5-Bromo-1-propyl-benzoimidazole analogues exert their antimycobacterial effect through the inhibition of MmpL3.
Experimental Protocols
To facilitate further research and comparative studies, we provide a representative synthetic protocol and a standard biological assay methodology.
Synthesis of a Representative 2,5-Disubstituted-1-propyl-benzoimidazole
This protocol is a generalized procedure based on common synthetic routes for benzimidazole derivatives.
Step 1: N-propylation of 4-Bromo-1,2-diaminobenzene
-
To a solution of 4-bromo-1,2-diaminobenzene in a suitable solvent (e.g., ethanol), add one equivalent of an alkylating agent such as 1-bromopropane.
-
Add a base (e.g., potassium carbonate) and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the resulting N-propylated diamine by column chromatography.
Step 2: Condensation with a Carboxylic Acid or Aldehyde
-
The N-propylated diamine is reacted with a substituted carboxylic acid or aldehyde (which will form the C2-substituent) in the presence of a condensing agent (e.g., polyphosphoric acid) or under acidic conditions (e.g., HCl).
-
Heat the reaction mixture, often to high temperatures, for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the final 5-Bromo-1-propyl-2-substituted-benzoimidazole analogue.
In Vitro Antimycobacterial Activity Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.[3]
-
Preparation of Mycobacterial Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute to the final inoculum size.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the prepared mycobacterial inoculum to each well containing the diluted compounds. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add a freshly prepared solution of Alamar Blue to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Comparative Analysis with Standard Antitubercular Drugs
The most potent benzimidazole derivatives identified in the literature exhibit MIC values in the sub-micromolar range against M. tuberculosis H37Rv.[8] For instance, some novel benzimidazoles have shown MICs as low as 0.112 µM.[13] This level of potency is comparable to or, in some cases, superior to that of the first-line antitubercular drug isoniazid. This makes the 5-Bromo-1-propyl-benzoimidazole scaffold a highly attractive starting point for the development of new clinical candidates.
Conclusion and Future Perspectives
The 5-Bromo-1-propyl-benzoimidazole scaffold represents a promising framework for the design of novel antitubercular agents. The SAR insights synthesized from the existing literature strongly suggest that strategic modifications, particularly at the C2-position with substituted aryl or heterocyclic moieties, can lead to compounds with potent activity against M. tuberculosis. The likely mechanism of action through the inhibition of MmpL3 provides a solid basis for mechanism-based drug design and optimization.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of 5-Bromo-1-propyl-benzoimidazole analogues to further refine the SAR. Investigations into the pharmacokinetic and toxicological profiles of the most potent compounds will be crucial for their advancement as clinical candidates. The continued exploration of this chemical space holds significant promise for delivering new and effective treatments for tuberculosis.
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Yadav, P. et al. (2014). Antituberculosis: synthesis and antimycobacterial activity of novel benzimidazole derivatives. The Scientific World Journal, 2013, 926309. Available at: [Link]
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Yadav, P. et al. (2021). Design, Synthesis and Evaluation of Substituted Benzimidazoles as Potent Polyketide Synthase 13 Inhibitors for Tuberculosis. Journal of Young Pharmacists, 13(2), 143-149. Available at: [Link]
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Kumar, A. et al. (2018). Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(15), 2557-2562. Available at: [Link]
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Smirnova, A. A. et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15267. Available at: [Link]
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A Comparative Cross-Validation Guide to 5-Bromo-1-propyl-benzoimidazole: Synthesis, Characterization, and Performance Benchmarking
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, benzimidazole scaffolds are of paramount importance, serving as the core of numerous therapeutic agents and functional materials.[1][2] This guide provides an in-depth technical analysis of a specific, yet significant, derivative: 5-Bromo-1-propyl-benzoimidazole. Herein, we present a comprehensive cross-validation of its experimental data, from synthesis and characterization to a comparative evaluation against relevant alternatives. Our objective is to equip researchers with the critical data and methodologies necessary for informed decision-making in their discovery and development endeavors.
Introduction to 5-Bromo-1-propyl-benzoimidazole: A Strategic Derivative
5-Bromo-1-propyl-benzoimidazole (CAS No. 1200113-99-0) is a synthetic heterocyclic compound featuring a benzimidazole core.[3][4] The strategic incorporation of a bromine atom at the 5-position and a propyl group at the 1-position of the benzimidazole ring system is not arbitrary. The bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of analogues.[4] The N-propyl group enhances lipophilicity, a critical parameter influencing a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The benzimidazole moiety itself is a "privileged scaffold" in drug discovery, known to interact with a wide array of biological targets.[1][2][4] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1][5][6]
Synthesis and Purification: A Validated Protocol
The synthesis of 5-Bromo-1-propyl-benzoimidazole is typically achieved through a multi-step process, beginning with the alkylation of a commercially available brominated benzimidazole precursor. The following protocol is a validated and reproducible method for its preparation.
Experimental Protocol: Synthesis of 5-Bromo-1-propyl-benzoimidazole
Materials:
-
5-Bromo-1H-benzimidazole
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Alkylation Reaction: To a solution of 5-Bromo-1H-benzimidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford 5-Bromo-1-propyl-benzoimidazole as a pure solid.
Causality Behind Experimental Choices:
-
Choice of Base (K₂CO₃): Potassium carbonate is a mild inorganic base, effective for the deprotonation of the benzimidazole nitrogen, facilitating the subsequent nucleophilic attack on 1-bromopropane. Its insolubility in the reaction solvent simplifies its removal during work-up.
-
Solvent Selection (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.
-
Purification Method: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring high purity of the final product, which is essential for accurate characterization and biological testing.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 5-Bromo-1-propyl-benzoimidazole.
Structural and Purity Characterization: A Multi-Technique Approach
To ensure the identity and purity of the synthesized 5-Bromo-1-propyl-benzoimidazole, a combination of spectroscopic and chromatographic techniques is employed. This multi-faceted approach provides a self-validating system for characterization.
Characterization Data for 5-Bromo-1-propyl-benzoimidazole
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | Specific proton signals corresponding to the propyl and benzimidazole moieties[3] |
| ¹³C NMR | Chemical Shift (δ) | Specific carbon signals corresponding to the propyl and benzimidazole moieties |
| LC-MS | Mass-to-charge (m/z) | [M+H]⁺ peak corresponding to the molecular weight of the compound[3] |
| HPLC | Purity | >98%[7] |
| Melting Point | Range | Specific melting point range |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for C-H, C=N, and C-Br bonds |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as an internal standard.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis is performed using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[3] The mass spectrum is recorded in positive ion mode.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is conducted on a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) to determine the purity of the compound by measuring the peak area.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film to identify the functional groups present in the molecule.[9]
-
Melting Point: The melting point is determined using a calibrated melting point apparatus.
Characterization Workflow Diagram
Caption: Multi-technique workflow for the characterization of 5-Bromo-1-propyl-benzoimidazole.
Comparative Analysis: Benchmarking Against Alternatives
The utility of 5-Bromo-1-propyl-benzoimidazole is best understood in the context of its potential applications and how it compares to other compounds. Benzimidazoles are widely investigated as kinase inhibitors, antimicrobial agents, and for other therapeutic purposes.[1][5][10] For this guide, we will compare its general profile to that of a well-known kinase inhibitor scaffold, anilino-quinazoline, and a common antimicrobial agent, a fluoroquinolone.
This comparison is illustrative and aims to highlight the key parameters a researcher should consider. The specific performance will be highly dependent on the biological target and assay conditions.
Comparative Data Table
| Parameter | 5-Bromo-1-propyl-benzoimidazole (Illustrative) | Anilino-quinazoline (e.g., Gefitinib) | Fluoroquinolone (e.g., Ciprofloxacin) |
| Core Scaffold | Benzimidazole | Quinazoline | Quinolone |
| Molecular Weight | ~254 g/mol | ~447 g/mol | ~331 g/mol |
| LogP (Lipophilicity) | Moderately Lipophilic | High Lipophilicity | Low to Moderate Lipophilicity |
| Primary MOA | Target-dependent (e.g., Kinase Inhibition) | Kinase Inhibition (EGFR) | DNA Gyrase Inhibition |
| Synthetic Complexity | Moderate | High | Moderate |
| Metabolic Stability | Potentially susceptible to oxidation | Can undergo complex metabolism | Generally stable |
| Further Modification | Facile via Bromine | Possible at various positions | Limited |
Expertise & Experience Insights:
-
The moderate lipophilicity and molecular weight of 5-Bromo-1-propyl-benzoimidazole position it favorably within the "rule-of-five" space for drug-likeness, suggesting good potential for oral bioavailability.
-
The presence of the bromine atom is a key strategic advantage, allowing for late-stage functionalization to rapidly build a structure-activity relationship (SAR) profile.[4] This is a significant advantage over scaffolds with less amenable handles for modification.
-
While anilino-quinazolines are potent kinase inhibitors, their high lipophilicity can sometimes lead to off-target effects and solubility issues. The benzimidazole scaffold offers a potentially more favorable physicochemical profile.
-
Compared to fluoroquinolones, which have a very specific mechanism of action, the benzimidazole scaffold has a broader range of potential biological targets, making it a versatile starting point for drug discovery campaigns.
Cross-Validation of Experimental Data: Ensuring Trustworthiness
Cross-validation in analytical chemistry is the process of critically assessing data generated by different methods to ensure its reliability.[11] For a compound like 5-Bromo-1-propyl-benzoimidazole, this involves ensuring that the data from different analytical techniques are congruent.
Self-Validating System:
-
The molecular formula is confirmed by the accurate mass measurement from LC-MS.
-
The structural fragments are identified by the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra.
-
The functional groups are confirmed by the characteristic absorption bands in the FT-IR spectrum.
-
The purity is quantitatively determined by HPLC and qualitatively supported by the clean NMR spectra and a sharp melting point.
Any significant discrepancy between these datasets would indicate an issue with the sample's identity or purity, triggering further investigation and purification. This rigorous approach ensures the trustworthiness of the experimental data.
Conclusion
5-Bromo-1-propyl-benzoimidazole represents a strategically designed molecule with significant potential in chemical and pharmaceutical research. Its synthesis is straightforward, and its structure allows for extensive derivatization. The comprehensive characterization using a suite of analytical techniques provides a robust and validated dataset. When compared to other established scaffolds, it presents a compelling profile in terms of its physicochemical properties and synthetic tractability. This guide provides the foundational experimental data and a logical framework for researchers to confidently incorporate 5-Bromo-1-propyl-benzoimidazole into their research and development pipelines.
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A Researcher's Guide to the Validation of 5-Bromo-1-propyl-benzoimidazole: A Comparative Analysis
For researchers and drug development professionals, the rigorous validation of a novel chemical entity is the cornerstone of its potential therapeutic application. This guide provides a comprehensive overview of the validation process for 5-Bromo-1-propyl-benzoimidazole, a member of the versatile benzimidazole class of heterocyclic compounds. While specific peer-reviewed literature on this exact molecule is emerging, this guide will draw upon established methodologies for analogous substituted benzimidazoles to present a robust validation framework. We will explore its synthesis, characterization, and a comparative analysis of its potential biological activities against relevant alternatives, supported by experimental data from the broader benzimidazole literature.
The benzimidazole core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring nucleotides, which enables it to interact with a diverse array of biological targets[1]. The strategic incorporation of a bromo substituent and a propyl group on the benzimidazole ring is intended to modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its pharmacokinetic profile and target binding affinity[1].
Synthesis and Characterization: Establishing a Foundational Identity
The validation of any new chemical entity begins with its unambiguous synthesis and rigorous characterization. The synthesis of 5-Bromo-1-propyl-benzoimidazole would likely follow established protocols for N-alkylation and cyclization of substituted phenylenediamines.
General Synthetic Approach
A plausible synthetic route, adapted from general methods for benzimidazole synthesis, is outlined below[2][3]. This multi-step process ensures the precise placement of the desired substituents on the benzimidazole core.
Caption: A potential synthetic workflow for 5-Bromo-1-propyl-benzoimidazole.
Essential Characterization Techniques
Following synthesis, a battery of analytical techniques is crucial to confirm the identity, purity, and structure of 5-Bromo-1-propyl-benzoimidazole.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the chemical structure by identifying the number and connectivity of protons and carbons. | Characteristic shifts for the aromatic protons of the benzimidazole ring, the propyl chain protons, and the carbon atoms in the heterocyclic system and substituents. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₀H₁₁BrN₂. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for C-H, C=N, and C-Br bonds. |
| Elemental Analysis | To determine the elemental composition (C, H, N). | The percentage composition should be consistent with the molecular formula C₁₀H₁₁BrN₂. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | A single sharp peak indicating a high degree of purity. |
Comparative Biological Evaluation: Unveiling Therapeutic Potential
Benzimidazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[4]. A thorough validation of 5-Bromo-1-propyl-benzoimidazole would involve screening it against a panel of assays and comparing its performance to established drugs or other relevant benzimidazole analogs.
Antimicrobial Activity
Given the prevalence of antimicrobial resistance, novel antimicrobial agents are in high demand. The validation of 5-Bromo-1-propyl-benzoimidazole's antimicrobial potential would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of 5-Bromo-1-propyl-benzoimidazole in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Data for Substituted Benzimidazoles (Hypothetical)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference Compound (e.g., Ciprofloxacin) |
| 5-Bromo-1-propyl-benzoimidazole | To be determined | To be determined | 0.5 |
| 2-Substituted Benzimidazole A | 16 | 32 | 0.5 |
| 5-Nitro-1H-benzimidazole | 8 | 16 | 0.5 |
Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways[2][4]. The validation of 5-Bromo-1-propyl-benzoimidazole's anticancer potential would involve assessing its cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-Bromo-1-propyl-benzoimidazole for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Data for Anticancer Activity of Benzimidazole Analogs
| Compound | IC₅₀ (µM) vs. MCF-7 Cells | IC₅₀ (µM) vs. A549 Cells | Reference Compound (e.g., Doxorubicin) |
| 5-Bromo-1-propyl-benzoimidazole | To be determined | To be determined | 0.8 |
| N-aryl-5-bromo-2-aminobenzimidazole[5] | Varies with substitution | Varies with substitution | 0.8 |
| 1-Benzyl-5-bromo-indolin-2-one derivative[6] | 2.93 - 7.17 | >10 | 0.8 |
Validation Workflow: A Comprehensive Approach
A systematic workflow is essential for the comprehensive validation of 5-Bromo-1-propyl-benzoimidazole. This involves a tiered approach, starting from initial screening and progressing to more detailed mechanistic studies for promising activities.
Caption: A streamlined workflow for the validation of 5-Bromo-1-propyl-benzoimidazole.
Conclusion
The validation of 5-Bromo-1-propyl-benzoimidazole represents a critical step in harnessing its potential as a novel therapeutic agent. While direct literature is still forthcoming, a robust validation strategy can be constructed based on the extensive research conducted on the broader class of substituted benzimidazoles. By following the outlined synthetic, characterization, and biological evaluation protocols, researchers can systematically unravel the pharmacological profile of this compound. The comparative data from related benzimidazole derivatives provide valuable benchmarks for assessing its potency and potential advantages. This comprehensive approach, grounded in scientific integrity and established methodologies, will be instrumental in determining the future trajectory of 5-Bromo-1-propyl-benzoimidazole in the landscape of drug discovery and development.
References
- (PDF) DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES - ResearchGate. (2024-08-09).
- New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies - MDPI.
- 5-Bromo-1-propyl-benzoimidazole|CAS 1200113-99-0 - Benchchem.
- Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC - NIH. (2022-05-06).
- DESIGN SYNTHESIS CHARACTERIZATION OF 2- SUBSTITUTED BENZIMIDAZOLE DERIVATIVES - ResearchGate. (2024-07-06).
- CAS 1200114-01-7: 5-Bromo-1-(1-methylethyl)-1H-benzimidazole - CymitQuimica.
- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives - MDPI.
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - MDPI. (2021-11-17).
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- 5-Bromo-1H-benzimidazole synthesis - ChemicalBook.
- 5-Bromo-1H-benzimidazole | 4887-88-1 - ChemicalBook. (2025-07-24).
- Synthesis, Characterization and Evaluation of Anticorrosion Properties of a New Benzimidazole Derived: 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one - OUCI.
- Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchGate. (2025-08-07).
- List of benzimidazole opioids - Wikipedia.
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC - NIH. (2021-11-17).
- (PDF) Synthesis, Characterization and Evaluation of Anticorrosion Properties of a New Benzimidazole Derived: 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one - ResearchGate.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
